molecular formula C53H106N4O25 B8103664 Boc-NH-PEG23-CH2CH2N3

Boc-NH-PEG23-CH2CH2N3

Cat. No.: B8103664
M. Wt: 1199.4 g/mol
InChI Key: YQNGMSWNNMZOGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boc-NH-PEG23-CH2CH2N3 is a useful research compound. Its molecular formula is C53H106N4O25 and its molecular weight is 1199.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C53H106N4O25/c1-53(2,3)82-52(58)55-4-6-59-8-10-61-12-14-63-16-18-65-20-22-67-24-26-69-28-30-71-32-34-73-36-38-75-40-42-77-44-46-79-48-50-81-51-49-80-47-45-78-43-41-76-39-37-74-35-33-72-31-29-70-27-25-68-23-21-66-19-17-64-15-13-62-11-9-60-7-5-56-57-54/h4-51H2,1-3H3,(H,55,58)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQNGMSWNNMZOGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H106N4O25
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1199.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

In-Depth Technical Guide to Boc-NH-PEG23-CH2CH2N3: A Heterobifunctional Linker for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-NH-PEG23-CH2CH2N3 is a high-purity, monodisperse polyethylene (B3416737) glycol (PEG) based heterobifunctional linker essential in the fields of bioconjugation, drug delivery, and particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] This advanced chemical tool features two distinct functional ends: a tert-butyloxycarbonyl (Boc) protected amine and a terminal azide (B81097) group, separated by a 23-unit PEG spacer. The hydrophilic PEG chain enhances the solubility and pharmacokinetic properties of the resulting conjugates, while the terminal functional groups allow for sequential and specific chemical modifications.[2]

The Boc-protected amine provides a stable, yet easily removable, protecting group that allows for the selective reaction of the azide terminus. Following the desired conjugation at the azide end, the Boc group can be deprotected under mild acidic conditions to reveal a primary amine, which can then be used for further conjugation, typically through amide bond formation.[3] The azide group is a versatile functional handle for "click chemistry," a set of biocompatible and highly efficient reactions. Specifically, it can participate in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), enabling the stable ligation of molecules with corresponding alkyne or strained alkyne functionalities.[1][4]

This guide provides a comprehensive overview of the technical data, applications, and experimental protocols associated with this compound, serving as a critical resource for researchers in the development of novel therapeutics.

Core Technical Data

A summary of the key quantitative and qualitative data for this compound is presented below. This information has been compiled from various chemical suppliers and technical data sheets.

PropertyValueReference(s)
Molecular Formula C₅₃H₁₀₆N₄O₂₅[5]
Molecular Weight 1199.37 g/mol [2][5]
Appearance Viscous Liquid[5]
Purity Typically ≥95%[6]
Solubility The hydrophilic PEG spacer increases solubility in aqueous media.[6]
Storage Conditions Store at -20°C for long-term storage, protect from light.[]

Key Applications and Experimental Workflows

The unique heterobifunctional nature of this compound makes it a valuable tool in several advanced biochemical applications.

PROTAC Synthesis

PROTACs are innovative therapeutic modalities that co-opt the body's natural protein disposal system, the ubiquitin-proteasome system, to selectively degrade target proteins implicated in disease.[1][5] A PROTAC molecule is composed of three key components: a ligand that binds to the target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.

This compound is an ideal linker for PROTAC synthesis. The extended PEG chain provides the necessary spacing and flexibility for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, which is a prerequisite for efficient ubiquitination and subsequent degradation of the target protein.

The general workflow for synthesizing a PROTAC using this compound is as follows:

PROTAC_Synthesis_Workflow cluster_step1 Step 1: First Conjugation (Click Chemistry) cluster_step2 Step 2: Deprotection cluster_step3 Step 3: Second Conjugation (Amide Coupling) Warhead Target Protein Ligand (with alkyne group) Intermediate Boc-Protected PROTAC Intermediate Warhead->Intermediate CuAAC or SPAAC Linker This compound Linker->Intermediate Deprotected_Intermediate Amine-Terminated PROTAC Intermediate Intermediate->Deprotected_Intermediate Acidic Deprotection Final_PROTAC Final PROTAC Molecule Deprotected_Intermediate->Final_PROTAC Amide Bond Formation E3_Ligase_Ligand E3 Ligase Ligand (with carboxylic acid) E3_Ligase_Ligand->Final_PROTAC

A generalized workflow for the synthesis of a PROTAC molecule.
Bioconjugation via Click Chemistry

The terminal azide of this compound allows for its use in two highly efficient and bioorthogonal "click" reactions:

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the use of a copper(I) catalyst to covalently link the azide group of the linker with a terminal alkyne on a target molecule, forming a stable triazole ring.[1]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction that utilizes a strained cyclooctyne (B158145) (e.g., DBCO or BCN) instead of a terminal alkyne. The inherent ring strain of the cyclooctyne drives the reaction forward without the need for a potentially cytotoxic metal catalyst, making it ideal for applications in living systems.[1]

Click_Chemistry_Reactions cluster_cyaac Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) cluster_spaac Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Linker_CuAAC This compound Triazole_CuAAC Stable Triazole Linkage Linker_CuAAC->Triazole_CuAAC Alkyne Alkyne-Modified Molecule Alkyne->Triazole_CuAAC Catalyst Cu(I) Catalyst Catalyst->Triazole_CuAAC Linker_SPAAC This compound Triazole_SPAAC Stable Triazole Linkage Linker_SPAAC->Triazole_SPAAC Strained_Alkyne Strained Alkyne Molecule (e.g., DBCO, BCN) Strained_Alkyne->Triazole_SPAAC

Click chemistry reactions enabled by the terminal azide group.

The PROTAC Mechanism of Action

The ultimate function of a PROTAC synthesized with this compound is to induce the degradation of a target protein. The following diagram illustrates this biological pathway.

PROTAC_Mechanism PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Target_Protein Target Protein (POI) Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Polyubiquitination Polyubiquitinated Target Protein Ternary_Complex->Polyubiquitination Ub Transfer Recycling PROTAC and E3 Ligase are Recycled Ternary_Complex->Recycling Ubiquitin Ubiquitin Ubiquitin->Polyubiquitination Proteasome Proteasome Polyubiquitination->Proteasome Recognition Degradation Degraded Protein Fragments Proteasome->Degradation Degradation

The catalytic cycle of PROTAC-mediated protein degradation.

Experimental Protocols

The following are generalized protocols for the use of this compound in PROTAC synthesis. Note: These protocols are starting points and may require optimization for specific substrates and reaction scales.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of this compound to an alkyne-functionalized molecule (Component A-Alkyne).

Reagents and Materials:

  • This compound (1.0 equivalent)

  • Component A-Alkyne (1.0-1.2 equivalents)

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) (0.1 equivalents)

  • Sodium ascorbate (B8700270) (0.2 equivalents)

  • Solvent (e.g., a mixture of t-BuOH/H₂O or DMF)

  • Nitrogen or Argon atmosphere

Procedure:

  • In a reaction vessel, dissolve this compound and Component A-Alkyne in the chosen solvent system under an inert atmosphere.

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.

  • In another vial, prepare an aqueous solution of CuSO₄·5H₂O.

  • To the reaction mixture, first add the sodium ascorbate solution, followed by the CuSO₄·5H₂O solution. The solution may change color, indicating the formation of the active Cu(I) species.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by an appropriate analytical technique, such as LC-MS or TLC.

  • Upon completion, the reaction mixture can be diluted with an organic solvent like ethyl acetate (B1210297) and washed with brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to obtain the Boc-protected conjugate.

Protocol 2: Boc Deprotection

This protocol outlines the removal of the Boc protecting group to reveal the primary amine.

Reagents and Materials:

  • Boc-protected conjugate from Protocol 1

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Nitrogen or Argon atmosphere

Procedure:

  • Dissolve the Boc-protected conjugate in DCM under an inert atmosphere.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add TFA to the solution (typically 20-50% v/v).

  • Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Monitor the deprotection by LC-MS until the starting material is fully consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • The resulting amine salt is often used directly in the next step without further purification.

Protocol 3: Amide Coupling

This protocol describes the final step in PROTAC synthesis: the coupling of the deprotected amine with a carboxylic acid-functionalized E3 ligase ligand (Component B-COOH).

Reagents and Materials:

  • Amine-terminated intermediate from Protocol 2 (1.0 equivalent)

  • Component B-COOH (1.1 equivalents)

  • Peptide coupling reagent, e.g., HATU (1.2 equivalents)

  • Organic base, e.g., DIPEA (3.0 equivalents)

  • Anhydrous DMF

  • Nitrogen or Argon atmosphere

Procedure:

  • Dissolve Component B-COOH in anhydrous DMF under an inert atmosphere.

  • Add the coupling reagent (HATU) and the base (DIPEA) to the solution and stir for approximately 15 minutes at room temperature to activate the carboxylic acid.

  • Add the amine-terminated intermediate to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with 5% LiCl solution, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the final PROTAC molecule by preparative HPLC.

Conclusion

This compound is a sophisticated and versatile chemical tool that is integral to the development of advanced therapeutics, particularly PROTACs. Its well-defined structure, featuring a long, hydrophilic PEG spacer and orthogonal Boc-amine and azide functionalities, provides researchers with precise control over the synthesis of complex biomolecular constructs. The ability to engage in highly efficient click chemistry reactions, coupled with standard peptide coupling techniques, makes this linker a cornerstone in the modular assembly of potent and selective protein degraders. This guide provides the foundational technical information and experimental frameworks to empower researchers in leveraging the full potential of this compound in their drug discovery and development endeavors.

References

An In-depth Technical Guide to the Chemical Properties and Applications of Boc-NH-PEG23-CH2CH2N3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and applications of Boc-NH-PEG23-CH2CH2N3, a versatile heterobifunctional linker crucial in the field of targeted protein degradation and bioconjugation. This document details its physicochemical characteristics, reactivity, and provides standardized protocols for its use in key chemical transformations.

Core Chemical Properties

This compound is a polyethylene (B3416737) glycol (PEG)-based linker featuring a tert-butyloxycarbonyl (Boc)-protected amine at one terminus and an azide (B81097) group at the other. The long PEG chain enhances solubility and provides spatial separation, which is critical in the design of complex biomolecules.

Physicochemical Data
PropertyValueSource
Molecular Formula C₅₃H₁₀₆N₄O₂₅MedChemExpress[1]
Molecular Weight 1199.42 g/mol MedChemExpress[1]
Appearance Viscous Liquid or White to off-white solidGeneric supplier data
Purity Typically ≥95%Generic supplier data
Solubility
SolventSolubilityNotes
Dimethyl Sulfoxide (DMSO) Readily SolubleA stock solution of at least 10 mM is achievable.
Water Sparingly SolubleSolubility is enhanced by the hydrophilic PEG chain.
Aqueous Buffers (e.g., PBS) Sparingly SolubleSolubilizing agents may be required for higher concentrations.
Dichloromethane (B109758) (DCM) SolubleCommonly used in reaction setups.
Methanol (MeOH) SolubleCan be used as a solvent for reactions and purification.

For aqueous applications, the use of co-solvents such as PEG300 or detergents like Tween-80 can significantly improve solubility.

Stability and Storage

Proper handling and storage are crucial to maintain the integrity of this compound.

ConditionRecommendationRationale
Long-term Storage Store at -20°C in a dry, dark environment.Minimizes degradation of the azide and Boc-protecting groups.
In-Solution Storage Prepare fresh solutions for immediate use. If necessary, store at -80°C for short periods.Prevents hydrolysis and microbial growth.
Handling Handle under an inert atmosphere (e.g., nitrogen or argon) when possible.Protects against oxidation and moisture.

Key Applications and Reactivity

This compound is a cornerstone in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1]

The PROTAC Signaling Pathway

The mechanism of action for a PROTAC involves hijacking the cell's natural ubiquitin-proteasome system.

PROTAC_Pathway cluster_ubiquitination Ubiquitination Cascade POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex PROTAC PROTAC Molecule PROTAC->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Poly-ubiquitination Ub Ubiquitin (Ub) E1 E1 Activating Enzyme Ub->E1 E2 E2 Conjugating Enzyme E1->E2 Ub transfer E2->E3_Ligase Ub transfer Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: The PROTAC-mediated protein degradation pathway.

Experimental Protocols

The utility of this compound stems from the orthogonal reactivity of its terminal functional groups. The Boc-protected amine allows for controlled, sequential conjugation, while the azide group is a versatile handle for "click chemistry" reactions.

Boc Deprotection

The Boc group is readily cleaved under acidic conditions to reveal a primary amine, which can then be used for subsequent amide bond formation.

Protocol: Boc Deprotection with Trifluoroacetic Acid (TFA)

  • Dissolution: Dissolve this compound in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • TFA Addition: Slowly add an equal volume of trifluoroacetic acid (TFA) to the solution while stirring.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up:

    • Remove the solvent and excess TFA under reduced pressure.

    • Co-evaporate the residue with toluene (B28343) (3x) to ensure complete removal of residual TFA.

    • The resulting amine-PEG23-azide TFA salt can often be used directly in the next step without further purification.

    • Alternatively, to obtain the free amine, dissolve the residue in a minimal amount of DCM and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The azide terminus of the linker can be efficiently coupled with a terminal alkyne-containing molecule (e.g., a warhead for a target protein) using a copper(I) catalyst.

Protocol: CuAAC Reaction

  • Reactant Preparation: In a suitable vial, dissolve the alkyne-functionalized molecule (1.0 equivalent) and this compound (1.0-1.2 equivalents) in a solvent mixture such as 1:1 t-BuOH/H₂O or DMF.

  • Catalyst Preparation:

    • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (B8700270) (0.2-0.5 equivalents).

    • In another vial, prepare an aqueous solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1-0.2 equivalents).

  • Reaction Initiation: Add the sodium ascorbate solution to the reactant mixture, followed by the copper(II) sulfate solution. The solution should turn a pale yellow or green color.

  • Reaction: Stir the reaction mixture vigorously at room temperature for 4-12 hours. The reaction is typically complete within this timeframe. Monitor progress by TLC or LC-MS.

  • Purification: Upon completion, the reaction mixture can be purified by preparative HPLC or flash column chromatography to isolate the desired triazole-linked product.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For applications in biological systems where copper catalysts may be cytotoxic, the azide can be reacted with a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), in a catalyst-free reaction.

Protocol: SPAAC Reaction

  • Reactant Preparation: Dissolve the DBCO- or BCN-functionalized molecule (1.0 equivalent) and this compound (1.0-1.5 equivalents) in a suitable solvent such as DMSO or a mixture of an organic solvent and aqueous buffer.

  • Reaction: Stir the reaction mixture at room temperature. Reaction times can vary from 1 to 24 hours depending on the specific strained alkyne and reactant concentrations. Monitor the reaction by LC-MS.

  • Purification: Once the reaction is complete, purify the product using an appropriate method, such as preparative HPLC, to obtain the desired conjugate.

PROTAC Synthesis Workflow

The synthesis of a PROTAC using this compound typically follows a modular and sequential approach.

PROTAC_Synthesis_Workflow cluster_materials Starting Materials cluster_synthesis Synthetic Steps Warhead_Alkyne Warhead-Alkyne Step1 Step 1: CuAAC Reaction Warhead_Alkyne->Step1 Linker This compound Linker->Step1 E3_Ligand_COOH E3 Ligase Ligand-COOH Step3 Step 3: Amide Coupling E3_Ligand_COOH->Step3 Intermediate1 Boc-NH-PEG23-Triazole-Warhead Step1->Intermediate1 Step2 Step 2: Boc Deprotection Intermediate1->Step2 Intermediate2 H2N-PEG23-Triazole-Warhead Step2->Intermediate2 Intermediate2->Step3 Final_PROTAC Final PROTAC Molecule Step3->Final_PROTAC

Caption: A logical workflow for the synthesis of a PROTAC using this compound.

This guide provides a foundational understanding of the chemical properties and applications of this compound. For specific applications, optimization of the provided protocols may be necessary to achieve desired yields and purity. Always refer to the supplier's safety data sheet (SDS) for detailed safety and handling information.

References

An In-depth Technical Guide to the Application of Boc-NH-PEG23-CH2CH2N3 in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document elucidates the role and mechanism of Boc-NH-PEG23-CH2CH2N3 as a bifunctional linker in the construction of Proteolysis Targeting Chimeras (PROTACs). It details the generalized mechanism of action for PROTACs utilizing this linker, provides representative experimental data and protocols, and visualizes key processes and pathways.

Introduction to this compound: A Heterobifunctional Linker

This compound is a heterobifunctional linker molecule integral to the synthesis of complex bioconjugates, most notably PROTACs. Its structure is defined by three key chemical moieties:

  • Boc-protected Amine (Boc-NH-): The tert-butyloxycarbonyl (Boc) group serves as a protecting group for the primary amine. This allows for selective deprotection under acidic conditions, enabling controlled, directional synthesis when conjugating this end of the linker to a target molecule, typically a ligand for an E3 ubiquitin ligase.

  • Polyethylene Glycol (PEG) Chain (-PEG23-): The 23-unit PEG chain is a flexible, hydrophilic spacer. Its length and flexibility are critical for optimizing the spatial orientation and distance between the two ends of the PROTAC, which is a key determinant in the stability and efficiency of the ternary complex formation (Target Protein-PROTAC-E3 Ligase). The hydrophilicity of the PEG chain also improves the solubility and pharmacokinetic properties of the final PROTAC molecule.

  • Azide (B81097) Group (-N3): The terminal azide group is a versatile functional group for bioorthogonal chemistry. It is most commonly utilized in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-promoted Azide-Alkyne Cycloaddition (SPAAC), collectively known as "click chemistry." This allows for the highly efficient and specific conjugation of the linker to a molecule containing a terminal alkyne, such as a ligand for a target protein.

The primary function of this molecule is not through a direct biological mechanism of its own, but by covalently connecting two different functional molecules to create a single chimeric compound with a novel mechanism of action.

cluster_linker This compound Structure cluster_function Functional Roles Boc Boc-NH PEG -(CH2CH2O)23- Boc->PEG Boc_Func Protected Amine: Enables directional synthesis (e.g., for E3 Ligase Ligand attachment) Boc->Boc_Func Azide -CH2CH2N3 PEG->Azide PEG_Func PEG Spacer: Optimizes ternary complex formation, improves solubility and PK properties PEG->PEG_Func Azide_Func Terminal Azide: Enables 'click chemistry' conjugation (e.g., for Target Protein Ligand attachment) Azide->Azide_Func

Caption: Functional components of the this compound linker.

Generalized Mechanism of Action: PROTAC-Mediated Protein Degradation

When incorporated into a PROTAC, the this compound linker connects a ligand for a target protein (Protein of Interest, POI) to a ligand for an E3 ubiquitin ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)). The resulting PROTAC acts as a molecular bridge, inducing proximity between the POI and the E3 ligase. This hijacked E3 ligase then polyubiquitinates the POI. The polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which subsequently degrades the target protein. The PROTAC molecule is not consumed in this process and can catalytically induce the degradation of multiple target protein molecules.

PROTAC PROTAC Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ternary->PROTAC Catalytic Release Ternary->E3 E3 Ligase Activation PolyUb Polyubiquitinated Target Protein Ternary->PolyUb Polyubiquitination Ub Ubiquitin Ub->Ternary E2-mediated transfer Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Representative Application: Degradation of Bromodomain-containing protein 4 (BRD4)

To illustrate the application of a linker like this compound, we will use the well-characterized BRD4-degrading PROTAC, MZ1, as a representative example. MZ1 connects a VHL ligand with a BRD4 inhibitor. While the exact linker in MZ1 differs slightly, its PEG-based structure and length serve the same fundamental purpose as this compound, making it an excellent model for data and protocol illustration.

Quantitative Data for a Representative BRD4 Degrader (MZ1)

The efficacy of a PROTAC is quantified by its ability to form a stable ternary complex and induce potent, efficient, and selective degradation of the target protein.

ParameterDescriptionRepresentative Value (for MZ1)Experimental Method
Binding Affinity (Kd) Dissociation constant for binary binding to the target protein (BRD4) or E3 ligase (VHL).BRD4: ~18 nMVHL: ~650 nMIsothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR)
Ternary Complex Affinity (α) Cooperativity factor. α > 1 indicates positive cooperativity (the binding of one protein enhances the binding of the other).~5ITC or SPR
Degradation Potency (DC50) Concentration of PROTAC required to degrade 50% of the target protein.~10-30 nM (in HCT116 cells)Western Blot or In-Cell ELISA
Maximum Degradation (Dmax) The maximum percentage of target protein degradation achieved at high PROTAC concentrations.>95%Western Blot or In-Cell ELISA
Degradation Rate (t1/2) The time required to degrade 50% of the target protein at a given PROTAC concentration.~1-2 hoursTime-course Western Blot
Key Experimental Protocols

Detailed methodologies are crucial for assessing the mechanism of action of a novel PROTAC. Below are summarized protocols for key experiments.

Protocol 3.2.1: Ternary Complex Formation Assay (via Surface Plasmon Resonance - SPR)

  • Immobilization: Covalently immobilize biotinylated VHL-ElonginB-ElonginC (VBC) complex onto a streptavidin-coated SPR sensor chip.

  • Analyte Injection 1 (Binary): Inject varying concentrations of the PROTAC over the VBC-coated surface to measure the binary PROTAC-VHL binding kinetics (kon, koff) and affinity (Kd).

  • Analyte Injection 2 (Ternary): Inject a pre-incubated mixture of a fixed concentration of the PROTAC and varying concentrations of the target protein (BRD4) over the VBC-coated surface.

  • Data Analysis: Fit the resulting sensorgrams to a 1:1:1 ternary binding model to determine the affinity and cooperativity (α) of the ternary complex.

Protocol 3.2.2: Target Protein Degradation Assay (via Western Blot)

  • Cell Culture: Plate human cell lines (e.g., HeLa, HCT116) in 6-well plates and grow to 70-80% confluency.

  • Treatment: Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) or a vehicle control (e.g., DMSO) for a fixed period (e.g., 18-24 hours).

  • Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine total protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of total protein per lane, separate by SDS-PAGE, and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with a primary antibody specific for the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH). Subsequently, probe with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis: Visualize bands using an enhanced chemiluminescence (ECL) substrate. Quantify band intensity using densitometry software. Normalize target protein levels to the loading control and express as a percentage of the vehicle-treated control. Plot the percentage of remaining protein against PROTAC concentration to determine DC50 and Dmax values.

cluster_synthesis PROTAC Synthesis Workflow Ligand_POI Alkyne-modified Target Ligand Step1 Step 1: Click Chemistry (CuAAC or SPAAC) Ligand_POI->Step1 Linker This compound Linker->Step1 Ligand_E3 E3 Ligase Ligand Step3 Step 3: Amide Coupling (e.g., with HATU) Ligand_E3->Step3 Intermediate Intermediate Product Step1->Intermediate Step2 Step 2: Boc Deprotection (e.g., with TFA) Intermediate->Step2 Step2->Step3 PROTAC Final PROTAC Molecule Step3->PROTAC

Caption: A generalized synthetic workflow for creating a PROTAC.

Conclusion

This compound is a critical chemical tool that enables the construction of potent PROTACs. Its defined length, flexibility, and orthogonal reactive handles allow for the systematic and efficient synthesis of molecules designed to hijack the ubiquitin-proteasome system. While the linker itself is biologically inert, its properties are paramount to the success of the final PROTAC's mechanism of action, which involves the induced-proximity and subsequent catalytic degradation of a specific protein of interest. The experimental protocols and quantitative metrics detailed herein provide a robust framework for the evaluation and characterization of novel PROTACs developed using this and similar linker technologies.

Technical Guide: Boc-NH-PEG23-CH2CH2N3 - A Heterobifunctional PROTAC Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Boc-NH-PEG23-CH2CH2N3, a high-purity, monodisperse polyethylene (B3416737) glycol (PEG) based linker essential for the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document details the molecule's specifications, outlines key experimental protocols for its application, and visualizes the associated chemical workflows.

Core Specifications

This compound is a heterobifunctional linker featuring a Boc-protected amine and a terminal azide (B81097) group. The long-chain PEG spacer enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule.

PropertySpecificationReference
Molecular Name This compound
Synonyms BocNH-PEG23-Azide, t-Boc-N-Amido-PEG23-Azide
Molecular Formula C₅₃H₁₀₆N₄O₂₅[1]
Molecular Weight 1199.42 g/mol [1]
Appearance Viscous Liquid or White Solid[1][2]
Purity Typically ≥95%
CAS Number Not available (N/A)[1]

Chemical Reactivity and Applications

This compound is a versatile tool in drug development, particularly in the construction of PROTACs. PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1] This linker provides the scaffold to connect the target protein ligand and the E3 ligase ligand.

The terminal azide group allows for covalent conjugation to molecules containing an alkyne group via "click chemistry". Specifically, it can undergo:

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A highly efficient and regiospecific reaction with terminal alkynes.[1]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free click chemistry reaction with strained alkynes like dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), ideal for biological systems where copper toxicity is a concern.[1]

The Boc-protected amine provides a stable, yet readily cleavable, site for subsequent functionalization.

Experimental Protocols

The following are detailed methodologies for the key reactions involving this compound.

Boc-Deprotection of the Terminal Amine

This protocol outlines the removal of the tert-butyloxycarbonyl (Boc) protecting group to yield a free primary amine, which can then be conjugated to a carboxylic acid-containing molecule.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine solution

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve this compound in anhydrous DCM (e.g., 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add an excess of TFA (e.g., 5-10 equivalents) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove excess TFA and DCM.

  • Redissolve the residue in DCM and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to yield the deprotected amine-PEG-azide product.

G cluster_deprotection Boc-Deprotection Workflow A Dissolve Boc-NH-PEG-N3 in anhydrous DCM B Cool to 0 °C A->B C Add Trifluoroacetic Acid (TFA) B->C D Stir at Room Temperature (1-4h) C->D E Concentrate in vacuo D->E F Workup: Wash with NaHCO3 & Brine E->F G Dry and Concentrate F->G H NH2-PEG-N3 Product G->H

Boc-Deprotection Experimental Workflow

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of the azide-terminated PEG linker to a molecule containing a terminal alkyne.

Materials:

  • Azide-functionalized PEG linker (e.g., this compound)

  • Alkyne-containing molecule

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Solvent (e.g., a mixture of water and a co-solvent like DMSO or t-butanol)

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve the azide-functionalized PEG linker and the alkyne-containing molecule in the chosen solvent system.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (e.g., 1 M in water).

  • In another vial, prepare a solution of CuSO₄ (e.g., 0.1 M in water).

  • To the stirred solution of the azide and alkyne, add the sodium ascorbate solution (typically 1-5 equivalents).

  • Add the CuSO₄ solution (typically 0.1-1 equivalents). A catalytic amount is sufficient.

  • Stir the reaction at room temperature for 1-12 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, the product can be purified by methods such as column chromatography, HPLC, or precipitation.

G cluster_cuaac CuAAC Reaction Workflow A Dissolve Azide-PEG and Alkyne-Molecule in Solvent B Add Sodium Ascorbate A->B C Add CuSO4 (catalyst) B->C D Stir at Room Temperature (1-12h) C->D E Purify Product D->E F Triazole-linked Conjugate E->F

CuAAC Experimental Workflow

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol details the copper-free conjugation of the azide-terminated PEG linker to a molecule containing a strained alkyne (e.g., DBCO or BCN).

Materials:

  • Azide-functionalized PEG linker (e.g., this compound)

  • Strained alkyne-containing molecule (e.g., DBCO-functionalized)

  • Biocompatible buffer (e.g., PBS pH 7.4) or organic solvent (e.g., DMSO, DMF)

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve the azide-functionalized PEG linker and the strained alkyne-containing molecule in the chosen solvent or buffer.

  • A slight molar excess of one reagent (typically 1.1-2 equivalents) can be used to drive the reaction to completion.

  • Stir the reaction mixture at room temperature. Reaction times can vary from 1 to 24 hours depending on the reactivity of the strained alkyne.

  • Monitor the reaction progress by LC-MS or HPLC.

  • The resulting triazole conjugate can be purified by appropriate chromatographic techniques (e.g., size-exclusion chromatography or reversed-phase HPLC) if necessary. For many biological applications, the reaction is clean enough to be used without further purification.

G cluster_spaac SPAAC Reaction Workflow A Dissolve Azide-PEG and Strained Alkyne in Solvent/Buffer B Stir at Room Temperature (1-24h) A->B C Monitor Reaction Progress B->C D Purify Product (if necessary) C->D E Triazole-linked Conjugate D->E

SPAAC Experimental Workflow

Solubility and Storage

Solubility: PEG-based linkers like this compound are generally soluble in a wide range of organic solvents, including DMSO, DMF, and dichloromethane.[3] The PEG chain imparts increased water solubility to the conjugated molecules. For in vivo applications, stock solutions are typically prepared in DMSO and then diluted into aqueous buffers or formulation vehicles.[4][5]

Storage: It is recommended to store this compound as a powder at -20°C for long-term stability (up to 3 years).[6] If stored in a solvent, it should be kept at -80°C for up to one year.[6] Before use, allow the product to warm to room temperature before opening to prevent moisture condensation.

Safety and Handling

Handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust or contact with skin and eyes. Refer to the Safety Data Sheet (SDS) from the supplier for complete safety information.

Quality Control and Analysis

The purity and identity of this compound and its subsequent conjugates are typically confirmed using a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To verify the molecular weight and purity.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

Due to the nature of PEGylated compounds, which can be heterogeneous and exhibit broad peaks, specialized LC-MS methods may be required for accurate analysis.[2][7]

References

A Technical Guide to Boc-NH-PEG23-CH2CH2N3: Solubility and Stability for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the solubility and stability of Boc-NH-PEG23-CH2CH2N3, a bifunctional linker critical in the development of Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, scientists, and professionals in the field of drug development and chemical biology.

Introduction

This compound is a heterobifunctional linker composed of a Boc-protected amine, a 23-unit polyethylene (B3416737) glycol (PEG) chain, and a terminal azide (B81097) group. The PEG spacer enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule. The terminal functional groups—a Boc-protected amine and an azide—allow for sequential and specific conjugation to a target protein ligand and an E3 ligase ligand, respectively. Understanding the solubility and stability of this linker is paramount for its effective handling, storage, and use in synthetic workflows.

Physicochemical Properties

PropertyValueSource
Molecular Formula C53H106N4O25--INVALID-LINK--
Molecular Weight 1199.42 g/mol --INVALID-LINK--
Appearance Oil--INVALID-LINK--

Solubility Profile

Qualitative Solubility:

Solvent ClassSolvent ExamplesExpected SolubilityRationale
Aqueous Buffers PBS, Tris, HEPESHighThe long, hydrophilic PEG chain is expected to impart significant water solubility.[1][2][3][4]
Polar Protic Solvents Water, Methanol, EthanolHighThe ether oxygens of the PEG chain and the terminal functional groups can form hydrogen bonds.
Polar Aprotic Solvents DMSO, DMF, AcetonitrileHighGenerally good solvents for PEGylated compounds. A shorter analog, Boc-NH-PEG11-CH2CH2N3, is reported to be soluble at 10 mM in DMSO.[5]
Nonpolar Aprotic Solvents Toluene, HexanesLow to InsolubleThe overall polarity of the molecule due to the long PEG chain will limit solubility in nonpolar solvents.
Chlorinated Solvents Dichloromethane (DCM), ChloroformSolubleOften used in the synthesis and purification of PEGylated compounds. Caution: See stability section regarding azides and halogenated solvents.

Stability Profile

The stability of this compound is a function of its three key components: the Boc-protected amine, the PEG chain, and the terminal azide.

Summary of Stability:

ConditionEffect on this compound
pH Acidic (pH < 4): The Boc group is labile and will be cleaved.[6][7][8] Neutral (pH ~7): Generally stable. Alkaline (pH > 9): The Boc group is stable, but the PEG chain may be susceptible to slow hydrolysis at elevated temperatures.[9]
Temperature Recommended storage at -20°C for long-term stability.[2][4][10] Avoid high temperatures to prevent degradation of the PEG chain and the azide group.
Light Protect from light, as is general practice for organic azides to prevent potential decomposition.
Oxidizing Agents The PEG chain is susceptible to oxidative degradation.[11]
Reducing Agents The azide group can be reduced to an amine.
Incompatible Solvents Avoid strong acids due to Boc group lability. Avoid mixing with halogenated solvents under conditions that could lead to the formation of explosive di- and tri-azidomethanes.[12]

Storage Recommendations:

FormatStorage ConditionDuration
Powder -20°C3 years[10]
In Solvent -80°C1 year[10]

Experimental Protocols

Protocol for Determining Aqueous Solubility

This protocol outlines a method to determine the equilibrium solubility of this compound in an aqueous buffer.

Materials:

  • This compound

  • Selected aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • Vortex mixer

  • Thermostatic shaker

  • Centrifuge

  • HPLC or UPLC system with a suitable detector (e.g., ELSD, CAD, or MS)

Procedure:

  • Add an excess amount of this compound to a known volume of the aqueous buffer in a sealed vial.

  • Vortex the mixture vigorously for 2 minutes.

  • Place the vial in a thermostatic shaker at a controlled temperature (e.g., 25°C) for 24-48 hours to reach equilibrium.

  • Centrifuge the suspension at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved compound.

  • Carefully collect a known volume of the clear supernatant.

  • Prepare a series of dilutions of the supernatant with the same buffer.

  • Analyze the diluted samples by HPLC or UPLC to determine the concentration of the dissolved compound against a standard curve.

  • Calculate the solubility in mg/mL or mmol/L.

Protocol for Assessing Stability in Acidic and Basic Conditions

This protocol provides a framework for evaluating the hydrolytic stability of this compound.

Materials:

  • This compound

  • Aqueous buffers of different pH values (e.g., pH 4, pH 7.4, pH 9)

  • Constant temperature incubator or water bath

  • HPLC or UPLC system with a suitable detector

Procedure:

  • Prepare stock solutions of this compound in a suitable organic solvent (e.g., acetonitrile).

  • Dilute the stock solution into the different aqueous buffers to a final known concentration (e.g., 1 mg/mL).

  • Divide each solution into aliquots for different time points and temperatures.

  • Store the aliquots at various temperatures (e.g., 4°C, 25°C, and an elevated temperature like 40°C).

  • At specified time points (e.g., 0, 24, 48, 72 hours), remove an aliquot from each condition and quench any reaction by neutralizing the pH if necessary and/or freezing at -80°C.

  • Analyze the samples by a stability-indicating HPLC/UPLC method to quantify the remaining parent compound and identify any major degradation products.

  • Plot the percentage of the remaining parent compound against time for each condition to determine the degradation rate.

Visualizations

Logical Relationship of Stability Factors

Stability This compound Stability Boc Boc-Protected Amine Stability->Boc PEG PEG Chain Stability->PEG Azide Azide Group Stability->Azide Acid Acidic Conditions (pH < 4) Acid->Boc Cleavage Base Basic Conditions (pH > 9) Base->PEG Slow Hydrolysis Oxidation Oxidizing Agents Oxidation->PEG Degradation Reduction Reducing Agents Reduction->Azide Reduction to Amine Heat Elevated Temperature Heat->PEG Degradation Heat->Azide Decomposition Light Light Exposure Light->Azide Decomposition

Caption: Factors influencing the stability of this compound.

Experimental Workflow for PROTAC Synthesis

The primary application of this compound is in the synthesis of PROTACs, where it serves as a linker to connect a warhead (targeting the protein of interest) and an E3 ligase ligand.[13]

start Start Materials: - E3 Ligase Ligand-COOH - this compound - Warhead-Alkyne step1 Step 1: Amide Coupling (HATU, DIPEA, DMF) start->step1 intermediate1 Intermediate 1: E3 Ligase-NH-PEG23-CH2CH2N3 (Boc-protected) step1->intermediate1 step2 Step 2: Boc Deprotection (TFA in DCM) intermediate1->step2 intermediate2 Intermediate 2: H2N-PEG23-CH2CH2N3-E3 Ligase step2->intermediate2 step3 Step 3: Click Chemistry (CuAAC) (Warhead-Alkyne, CuSO4, Na-Ascorbate) intermediate2->step3 purification Purification (HPLC) step3->purification final_product Final PROTAC purification->final_product

References

The Crucial Role of PEGylated Linkers in PROTACs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, moving beyond traditional inhibition to induce the selective degradation of disease-causing proteins. These heterobifunctional molecules are comprised of two key ligands—one that binds to the target protein of interest (POI) and another that recruits an E3 ubiquitin ligase—tethered by a chemical linker. This linker is a critical determinant of a PROTAC's efficacy and drug-like properties. Among the diverse linker chemistries, polyethylene (B3416737) glycol (PEG) linkers have become a cornerstone of PROTAC design, offering a unique set of properties that significantly influence solubility, cell permeability, and the efficiency of target protein degradation.[1] This technical guide provides a comprehensive exploration of PEGylated PROTAC linkers, including quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

Core Principles of PEGylated Linkers in PROTACs

PROTACs function by hijacking the body's natural protein disposal machinery, the ubiquitin-proteasome system (UPS).[2] A PROTAC simultaneously binds to a target protein and an E3 ubiquitin ligase, forming a ternary complex.[3] This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, which is then recognized and degraded by the proteasome.[3]

PEG linkers, composed of repeating ethylene (B1197577) glycol units, offer several advantages in PROTAC design:[4][]

  • Enhanced Solubility: PROTACs are often large, complex molecules with poor aqueous solubility. The hydrophilic nature of PEG linkers can significantly improve their solubility, which is crucial for formulation and bioavailability.[4][6]

  • Tunable Length and Flexibility: The length of the PEG linker can be precisely controlled, allowing for the optimization of the distance between the target protein and the E3 ligase to ensure productive ternary complex formation.[3][4] The flexibility of the PEG chain can also accommodate the conformational changes required for efficient ubiquitination.[1]

  • Improved Pharmacokinetics: PEGylation can influence the drug metabolism and pharmacokinetics (DMPK) profile of a PROTAC, potentially leading to improved oral absorption and a more favorable distribution in the body.[2][4]

  • Facile Synthesis: Bifunctional PEG motifs are commercially available, enabling the rapid and straightforward assembly of PROTACs.[3][4]

Quantitative Impact of PEG Linker Length on PROTAC Performance

The length of the PEG linker is a critical parameter that must be empirically optimized for each PROTAC system. A linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex. Conversely, a linker that is too long can lead to reduced efficacy due to increased flexibility and a higher entropic penalty upon binding.[1] The optimal linker length is a delicate balance that maximizes the stability of the ternary complex and, consequently, the degradation efficiency of the target protein.

Below are tables summarizing the impact of PEG linker length on the physicochemical properties and biological activity of representative PROTACs.

Table 1: Impact of PEG Linker Length on Physicochemical Properties of BRD4-Targeting PROTACs [1]

PROTACLinker CompositionMolecular Weight ( g/mol )cLogPTPSA (Ų)HBDHBA
PROTAC A 2 PEG units8503.5180412
PROTAC B 4 PEG units9383.2200414
PROTAC C 6 PEG units10262.9220416

Data compiled from publicly available research. cLogP, calculated octanol-water partition coefficient; TPSA, topological polar surface area; HBD, hydrogen bond donors; HBA, hydrogen bond acceptors.

Table 2: Comparative Permeability and Degradation Efficiency of a BTK PROTAC with Varying Linker Lengths [6]

LinkerKinetic Solubility (µM)Caco-2 Permeability (Papp, 10⁻⁶ cm/s)DC₅₀ (nM) in Mino cellsDₘₐₓ (%) in Mino cells
4 PEG units 501.525>95
6 PEG units 752.010>95
8 PEG units 1002.55>95
10 PEG units 1502.215>90
12 PEG units 2001.850~80

This table illustrates the concept of an optimal linker length for achieving maximal degradation potency and favorable permeability.

Signaling Pathway and Experimental Workflows

The design and evaluation of effective PROTACs involve a series of well-defined experimental steps. The following diagrams, generated using the Graphviz (DOT language), illustrate the key signaling pathway and a typical experimental workflow.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PEGylated PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycling Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin (Ub) Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

PROTAC-mediated protein degradation pathway.

PROTAC_Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation A Target Selection & Ligand Identification C PEG Linker Design & Synthesis A->C B E3 Ligase Selection & Ligand Choice B->C D PROTAC Assembly C->D E Biochemical Assays (Binding Affinity - FP, SPR) D->E F Cell-Based Assays (Degradation - Western Blot, HTRF) E->F G Permeability & Solubility (Caco-2, Kinetic Solubility) F->G H Cytotoxicity Assays G->H I Pharmacokinetics (PK) (Dosing, Blood/Tissue Levels) H->I J Pharmacodynamics (PD) (Target Degradation in Tumors) I->J K Efficacy Studies (Tumor Growth Inhibition) J->K L Toxicology Studies K->L

A typical workflow for the design and evaluation of PROTACs.

Linker_Properties 1 PEG Linker Length 2 Solubility 1->2 Increases 3 Permeability 1->3 Modulates (Optimal Length) 4 Ternary Complex Stability 1->4 Optimizes 5 Degradation Efficacy (DC50, Dmax) 4->5 Directly Correlates

Logical relationship of PEG linker properties and PROTAC efficacy.

Experimental Protocols

This section provides detailed methodologies for key experiments in the evaluation of PEGylated PROTACs.

Protocol 1: Synthesis of an Amide-Linked PROTAC with a PEG Linker[7]

This protocol describes the coupling of a carboxylic acid-functionalized component with an amine-functionalized PEG linker, followed by deprotection and coupling to the final component.

Step 1: Amide Coupling of Component A with Amine-PEGn-Boc

  • Reagents and Materials:

    • Component A-COOH (1.0 eq)

    • Amine-PEGn-Boc (1.1 eq)

    • HATU (1.2 eq)

    • DIPEA (3.0 eq)

    • Anhydrous DMF

    • Nitrogen atmosphere

  • Procedure:

    • Dissolve Component A-COOH in anhydrous DMF under a nitrogen atmosphere.

    • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature.

    • Add Amine-PEGn-Boc to the reaction mixture.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield Component A-PEGn-Boc.

Step 2: Boc Deprotection

  • Reagents and Materials:

    • Component A-PEGn-Boc

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve Component A-PEGn-Boc in DCM.

    • Add TFA (typically 20-50% v/v) to the solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 1-3 hours.

    • Monitor the reaction by LC-MS until the starting material is consumed.

    • Concentrate the reaction mixture under reduced pressure to remove TFA and DCM. The resulting amine salt is often used in the next step without further purification.

Step 3: Amide Coupling with Component B

  • Procedure:

    • Follow the procedure in Step 1, using the deprotected Component A-PEGn-NH2 as the amine component and Component B-COOH as the carboxylic acid component.

    • After workup and purification, the final PEGylated PROTAC is obtained.

Protocol 2: Western Blot for PROTAC-Induced Degradation[8][9]

This protocol outlines the steps for treating cells with a PROTAC and analyzing target protein levels via Western blot.

  • Materials and Reagents:

    • Cell line expressing the protein of interest

    • PROTAC compound stock solution in DMSO

    • Vehicle control (DMSO)

    • Cell culture medium

    • Ice-cold PBS

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • BCA or Bradford protein assay kit

    • Laemmli sample buffer

    • SDS-PAGE gels and electrophoresis apparatus

    • PVDF or nitrocellulose membrane and transfer system

    • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

    • Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

    • HRP-conjugated secondary antibody

    • ECL substrate and imaging system

  • Procedure:

    • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of the PROTAC (e.g., 0, 10, 50, 100, 500 nM, 1 µM) for a specified time course (e.g., 4, 8, 16, 24 hours). Include a DMSO vehicle control.[7]

    • Cell Lysis and Protein Quantification: After treatment, wash the cells with ice-cold PBS and add lysis buffer.[7] Collect the lysate and centrifuge to pellet cell debris. Determine the protein concentration of the supernatant using a BCA or Bradford assay.[8][7]

    • Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil the samples at 95°C for 5-10 minutes. Load equal amounts of protein per lane on an SDS-PAGE gel and run the electrophoresis.[7]

    • Protein Transfer and Immunoblotting: Transfer the separated proteins to a PVDF or nitrocellulose membrane. Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.[7]

    • Detection and Analysis: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add the ECL substrate and capture the chemiluminescent signal. Quantify the band intensities to determine the extent of protein degradation relative to the vehicle control.[7]

Protocol 3: Caco-2 Permeability Assay[4][10][11]

This assay is used to assess the intestinal permeability of a PROTAC, which is a predictor of oral absorption.

  • Materials and Reagents:

    • Caco-2 cells

    • Transwell inserts (e.g., 24-well format)

    • Cell culture medium

    • Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

    • PROTAC compound

    • Analytical standards

    • LC-MS/MS system

  • Procedure:

    • Cell Culture: Culture Caco-2 cells on Transwell inserts for 21-28 days to allow for differentiation and formation of a confluent monolayer.

    • Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) of the cell monolayers to ensure their integrity.

    • Permeability Assay:

      • For apical-to-basolateral (A-B) permeability, add the PROTAC solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.

      • For basolateral-to-apical (B-A) permeability, add the PROTAC solution to the basolateral chamber and fresh transport buffer to the apical chamber.

    • Sampling: At various time points (e.g., 30, 60, 90, 120 minutes), take samples from the receiver chamber and replace with fresh buffer.

    • Analysis: Analyze the concentration of the PROTAC in the samples by LC-MS/MS.

    • Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests that the compound is a substrate for active efflux transporters.[9]

Conclusion and Future Perspectives

PEG linkers are indispensable tools in the design of effective PROTACs, offering a powerful means to enhance solubility, modulate cell permeability, and optimize the geometry of the ternary complex for efficient protein degradation.[1] The "trial and error" approach to linker design is gradually being replaced by more rational, structure-guided strategies. As our understanding of the complex interplay between the linker, the target protein, and the E3 ligase deepens, we can expect the development of even more sophisticated and effective PEGylated PROTACs for a wide range of therapeutic applications. The continued exploration of "linkerology" will be essential for unlocking the full therapeutic potential of this groundbreaking technology.[10]

References

The Sentinel of Synthesis: An In-depth Technical Guide to the Boc Protecting Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of multi-step organic synthesis, the strategic masking and unmasking of reactive functional groups is paramount to achieving desired molecular architectures. Among the arsenal (B13267) of protective strategies, the tert-butoxycarbonyl (Boc) group stands as a cornerstone for amine protection, prized for its reliability, mild application, and selective removal.[1] This technical guide provides a comprehensive overview of the Boc protecting group's role, including its chemical properties, mechanisms of action, and detailed experimental protocols. Quantitative data is summarized for comparative analysis, and key processes are visualized to facilitate understanding.

Core Principles of the Boc Protecting Group

The primary function of the Boc group is to reversibly block the α-amino group of an amino acid or other amine-containing molecules.[2] This protection prevents the amine from participating in unwanted side reactions during subsequent chemical transformations.[2][3] The Boc group is introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc anhydride), forming a carbamate.[2][3][4] This transformation effectively masks the nucleophilicity and basicity of the amine.[3]

A key feature of the Boc group is its stability under a broad range of reaction conditions, yet its facile removal under mild acidic conditions.[3][5] This acid lability is the cornerstone of its utility. Furthermore, the Boc group is orthogonal to other common amine protecting groups, such as the base-labile fluorenylmethyloxycarbonyl (Fmoc) group and the benzyloxycarbonyl (Cbz) group, which is removed by catalytic hydrogenation.[3][4] This orthogonality is crucial in multi-step syntheses, particularly in solid-phase peptide synthesis (SPPS), allowing for the selective deprotection of different functional groups within the same molecule.[3][4]

Mechanism of Action: Protection and Deprotection

The introduction and removal of the Boc group proceed through well-defined reaction mechanisms.

Boc Protection

The protection of an amine is typically achieved via nucleophilic acyl substitution using Boc anhydride. The amine nitrogen attacks one of the electrophilic carbonyl carbons of the anhydride. While the reaction can proceed without a base, a base such as triethylamine (B128534) or sodium hydroxide (B78521) is often added to neutralize the protonated amine and drive the reaction to completion.[4][6] The resulting products are the N-Boc protected amine, carbon dioxide, and tert-butanol.[7] For amines with low nucleophilicity, a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can be employed to accelerate the reaction.[8][9]

Boc_Protection_Mechanism cluster_reactants Reactants cluster_products Products Amine R-NH₂ Intermediate [R-NH₂(⁺)-C(=O)O-tBu] O-C(=O)O-tBu(⁻) Amine->Intermediate Nucleophilic Attack Boc2O (Boc)₂O Boc2O->Intermediate ProtectedAmine R-NH-Boc Intermediate->ProtectedAmine Proton Transfer & Breakdown tBuOH t-BuOH Intermediate->tBuOH CO2 CO₂ Intermediate->CO2

Boc Protection Mechanism.
Boc Deprotection

The removal of the Boc group is an acid-catalyzed process.[10] Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are commonly used.[2][6][8] The mechanism involves the protonation of the carbonyl oxygen of the carbamate, making it a better leaving group.[2][3] This is followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate.[2] The carbamic acid is unstable and readily decarboxylates to yield the free amine and carbon dioxide.[2][6] The reactive tert-butyl cation can be trapped by scavengers such as anisole (B1667542) or triethylsilane to prevent unwanted side reactions with nucleophilic residues like tryptophan or methionine.[2][11]

Boc_Deprotection_Mechanism cluster_reactants Reactants cluster_products Products ProtectedAmine R-NH-Boc ProtonatedIntermediate R-NH-C(=O(⁺)H)O-tBu ProtectedAmine->ProtonatedIntermediate H_plus H⁺ (Acid) H_plus->ProtonatedIntermediate Protonation CarbamicAcid R-NH-COOH ProtonatedIntermediate->CarbamicAcid Cleavage tButylCation t-Bu⁺ ProtonatedIntermediate->tButylCation FreeAmine R-NH₂ CarbamicAcid->FreeAmine Decarboxylation CO2 CO₂ CarbamicAcid->CO2 Isobutylene Isobutylene tButylCation->Isobutylene Deprotonation

Acid-Catalyzed Boc Deprotection Mechanism.

Application in Solid-Phase Peptide Synthesis (SPPS)

The Boc protecting group has been instrumental in the development of solid-phase peptide synthesis, a methodology pioneered by Bruce Merrifield.[2] In the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy, the Boc group provides temporary protection for the α-amino group of the growing peptide chain, while more acid-stable benzyl-based groups protect the amino acid side chains.[2][11]

The SPPS cycle using Boc protection involves a series of repeated steps:

  • Deprotection: The N-terminal Boc group of the resin-bound peptide is removed with an acid, typically 25-50% TFA in dichloromethane (B109758) (DCM).[2]

  • Neutralization: The resulting ammonium (B1175870) salt is neutralized with a hindered base, such as diisopropylethylamine (DIEA), to liberate the free amine.[2]

  • Coupling: The next Boc-protected amino acid is activated by a coupling reagent and added to the resin, forming a new peptide bond.[2]

  • Washing: The resin is thoroughly washed to remove excess reagents and by-products before the next cycle begins.[2]

This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the solid support, and the side-chain protecting groups are removed, typically with a strong acid like hydrogen fluoride (B91410) (HF).[2][12]

SPPS_Workflow Start Start with Resin-Bound Boc-Amino Acid Deprotection Boc Deprotection (TFA/DCM) Start->Deprotection Neutralization Neutralization (DIEA) Deprotection->Neutralization Coupling Coupling of next Boc-Amino Acid Neutralization->Coupling Washing Washing Coupling->Washing Washing->Deprotection Repeat for each Amino Acid FinalCleavage Final Cleavage from Resin & Side-Chain Deprotection (HF) Washing->FinalCleavage After final cycle

Boc-Based Solid-Phase Peptide Synthesis Workflow.

Quantitative Data and Experimental Protocols

The efficiency of Boc protection and deprotection is highly dependent on the substrate and reaction conditions. The following tables summarize typical conditions and reported yields for these transformations.

Table 1: Boc Protection of Amines
SubstrateReagentsSolventTemp. (°C)Time (h)Yield (%)Reference
Primary Amine(Boc)₂O, TriethylamineDichloromethaneRoom Temp2-12>95[1]
Amino Acid(Boc)₂O, NaOHWater/DioxaneRoom Temp4-2485-98[4]
Aniline(Boc)₂O, DMAP (cat.)AcetonitrileRoom Temp1-3>95[8]
2-Amino-1-(4-bromophenyl) ethan-1-one(Boc)₂O, TriethylamineNot specifiedRoom TempOvernight~100[9]
Table 2: Boc Deprotection of N-Boc Amines
SubstrateReagentsSolventTemp. (°C)Time (h)Yield (%)Reference
N-Boc Protected AmineTrifluoroacetic AcidDichloromethane0 to Room Temp0.5-2>95[1]
N-Boc Protected Amine4M HCl in DioxaneDioxaneRoom Temp1-4>95[13]
N-Boc AnilinePhosphoric AcidToluene50392[1]
N-Boc Aromatic AmineMontmorillonite K10DichloromethaneRoom Temp0.594[1][6]
N-Boc Secondary AmineZinc BromideDichloromethaneRoom Temp1285[1][6]
N-Boc PhenethylamineThermal (No Acid)TFE240>144[14]
N-Boc ImidazoleThermal (No Acid)TFE1200.5100[14]

Detailed Experimental Protocols

General Procedure for Boc Protection of a Primary Amine[1]

Materials:

  • Primary amine (1.0 eq)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)

  • Triethylamine (1.2 eq)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the primary amine in dichloromethane in a round-bottom flask.

  • Add triethylamine to the solution.

  • Slowly add di-tert-butyl dicarbonate to the stirred solution.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with the addition of water.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude N-Boc protected amine.

  • Purify the product by column chromatography on silica (B1680970) gel if necessary.

General Procedure for Boc Deprotection using Trifluoroacetic Acid[1]

Materials:

  • N-Boc protected amine (1.0 eq)

  • Trifluoroacetic acid (TFA) (10 eq)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the N-Boc protected amine in dichloromethane in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add trifluoroacetic acid to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete as monitored by TLC.

  • Concentrate the reaction mixture under reduced pressure to remove the excess TFA and solvent.

  • Dissolve the residue in a suitable solvent and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

Conclusion

The tert-butyloxycarbonyl protecting group remains an indispensable tool in modern organic synthesis, particularly in the realms of peptide synthesis and the development of complex pharmaceutical agents.[3][5][13] Its ease of introduction, stability to a wide range of reagents, and mild, selective removal under acidic conditions have solidified its position as a "sentinel of synthesis." While alternative protecting group strategies have emerged, the Boc group's robustness and well-established protocols ensure its continued and significant role in the construction of complex molecular architectures. The choice of protection and deprotection conditions, as highlighted in this guide, allows for fine-tuning of synthetic routes to maximize yields and minimize side reactions, underscoring the versatility and enduring power of the Boc protecting group.

References

The PEG23 Spacer in Bioconjugation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation, the selection of a chemical linker to connect therapeutic molecules to biologics is a critical determinant of the conjugate's efficacy, stability, and pharmacokinetic profile. Among the diverse array of linkers, polyethylene (B3416737) glycol (PEG) spacers have become a cornerstone technology. This in-depth guide focuses on the PEG23 spacer, a discrete chain of 23 ethylene (B1197577) glycol units, providing a comprehensive overview of its properties, applications, and the methodologies for its use in bioconjugation.

Core Principles of PEGylation with PEG23

PEGylation, the covalent attachment of PEG chains to molecules such as proteins, peptides, and small-molecule drugs, is a well-established strategy to enhance the therapeutic properties of biopharmaceuticals. The PEG23 spacer, a monodisperse and hydrophilic linker, offers a balance of flexibility and length that can be advantageous in various bioconjugation applications.[1]

The primary benefits conferred by PEG linkers, including PEG23, are:

  • Enhanced Hydrophilicity and Solubility: Many potent therapeutic payloads are hydrophobic, leading to challenges with aggregation and formulation. The hydrophilic nature of the PEG23 spacer significantly increases the overall water solubility of the bioconjugate, mitigating these issues.[1]

  • Reduced Immunogenicity: The PEG chain can form a hydration shell around the bioconjugate, masking potential immunogenic epitopes on the payload or the biologic itself, thereby reducing the risk of an immune response.[1]

  • Improved Pharmacokinetics: The increased hydrodynamic radius of a PEGylated molecule can reduce its renal clearance, leading to a longer circulation half-life in the bloodstream.[2] This can result in more sustained exposure of the target tissue to the therapeutic agent.

  • Enhanced Stability: The PEG spacer can protect the conjugated molecule from enzymatic degradation, enhancing its stability in biological fluids.[1]

Quantitative Impact of PEG Linker Length

The length of the PEG spacer is a critical parameter that must be optimized for each specific application. While extensive quantitative data directly comparing PEG23 to a wide range of other PEG lengths is limited in the readily available literature, general trends can be extrapolated from studies comparing shorter and longer PEG chains.

Impact on Antibody-Drug Conjugate (ADC) Pharmacokinetics

Longer PEG linkers in ADCs generally lead to improved pharmacokinetic profiles. This is attributed to the increased hydrodynamic size, which reduces clearance.

PropertyNo PEGPEG4PEG8PEG12PEG24
Clearance (mL/day/kg) in Rats ~15~7~5~5~5

Data adapted from studies on ADCs with varying PEG linker lengths. It is important to note that the optimal PEG length can be influenced by the specific antibody, payload, and tumor target.

Impact on PROTAC Efficacy

In the context of Proteolysis-Targeting Chimeras (PROTACs), the linker length is crucial for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and an E3 ligase. The optimal length is highly dependent on the specific target and E3 ligase pair.

Target ProteinE3 LigaseLinker Length (PEG units)DC50 (nM)Dmax (%)
BTKVHL416>95
BTKVHL88>95
BRD4VHL32.9>90
BRD4VHL51.8>95

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation level. Data is a composite from various PROTAC studies and illustrates the general trend of linker length optimization.

Experimental Protocols

Detailed methodologies are essential for the successful synthesis and characterization of bioconjugates utilizing the PEG23 spacer. Below are protocols for common bioconjugation strategies.

Protocol 1: NHS-Ester-Mediated Conjugation of a PEG23 Linker to a Protein

This protocol describes the conjugation of a PEG23 linker activated with an N-hydroxysuccinimide (NHS) ester to primary amines (e.g., lysine (B10760008) residues) on a protein.

Materials:

  • Protein solution (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • Amine-reactive PEG23-NHS ester

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography (SEC) or dialysis cassettes)

Procedure:

  • Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in the amine-free buffer.

  • PEG23-NHS Ester Preparation: Immediately before use, dissolve the PEG23-NHS ester in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.

  • Conjugation Reaction:

    • Add a 10- to 50-fold molar excess of the dissolved PEG23-NHS ester to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

    • Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice, with gentle stirring.

  • Quenching: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted PEG23-NHS ester. Incubate for 30 minutes at room temperature.

  • Purification: Remove unreacted PEG linker and byproducts by SEC or dialysis against an appropriate buffer (e.g., PBS).

  • Characterization: Characterize the purified conjugate by methods such as SDS-PAGE (to observe the increase in molecular weight), UV-Vis spectroscopy, and mass spectrometry to confirm conjugation and determine the drug-to-antibody ratio (DAR) if applicable.[3][4][5]

Protocol 2: Maleimide-Mediated Conjugation of a PEG23 Linker to a Thiol-Containing Peptide

This protocol outlines the conjugation of a PEG23 linker functionalized with a maleimide (B117702) group to a peptide containing a free thiol group (e.g., from a cysteine residue).

Materials:

  • Thiol-containing peptide

  • Maleimide-PEG23 linker

  • Degassed, thiol-free buffer (e.g., PBS, pH 6.5-7.5)

  • Anhydrous DMSO or DMF

  • Purification system (e.g., reverse-phase HPLC)

Procedure:

  • Peptide Preparation: Dissolve the thiol-containing peptide in the degassed, thiol-free buffer. If the peptide contains disulfide bonds, they must first be reduced using a reducing agent like TCEP or DTT, followed by removal of the reducing agent.

  • Maleimide-PEG23 Preparation: Dissolve the Maleimide-PEG23 linker in anhydrous DMSO or DMF.

  • Conjugation Reaction:

    • Add a 1.1- to 1.5-fold molar excess of the dissolved Maleimide-PEG23 to the peptide solution.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

  • Purification: Purify the conjugate using reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the final conjugate by mass spectrometry.[3]

Visualization of Workflows and Pathways

PROTAC-Mediated Protein Degradation

Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[6][7][8] The PEG23 linker can be employed to connect the target-binding ligand and the E3 ligase ligand, providing the necessary flexibility and length for the formation of a stable ternary complex.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC (Target Binder-PEG23-E3 Ligase Binder) Target_bound Target Protein PROTAC->Target_bound Target Target Protein (e.g., KRAS G12C, EGFR) Target->Target_bound E3_Ligase E3 Ubiquitin Ligase (e.g., VHL, CRBN) E3_Ligase_bound E3 Ligase E3_Ligase->E3_Ligase_bound PROTAC_bound PROTAC PROTAC_bound->E3_Ligase_bound Target_bound->PROTAC_bound Ub_chain Polyubiquitin Chain Target_bound->Ub_chain Tagged with Ub Ubiquitin E3_Ligase_bound->Ub Recruits Ub->Ub_chain Polyubiquitination Proteasome Proteasome Ub_chain->Proteasome Recognized by Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degrades into

PROTAC mechanism of action.
Experimental Workflow for Antibody-Drug Conjugate (ADC) Synthesis

The synthesis of an ADC involves the production of the monoclonal antibody (mAb), the synthesis of the linker-drug, the conjugation of the two, and subsequent purification and formulation.[9][10] The PEG23 spacer can be incorporated into the linker to improve the properties of the final ADC.

ADC_Workflow cluster_synthesis Component Synthesis cluster_conjugation Bioconjugation cluster_purification Purification & Formulation mAb_prod Monoclonal Antibody (mAb) Production & Purification Conjugation Conjugation Reaction (e.g., NHS-ester or Maleimide chemistry) mAb_prod->Conjugation Linker_Drug_synth Linker-Drug Synthesis (with PEG23 spacer) Linker_Drug_synth->Conjugation Purification Purification of ADC (e.g., SEC, HIC) Conjugation->Purification Formulation Formulation & Fill/Finish Purification->Formulation Final_Product Final ADC Product Formulation->Final_Product

ADC synthesis workflow.
Targeted Degradation of KRAS G12C via a PROTAC

The KRAS oncogene, particularly the G12C mutant, is a key driver in many cancers. PROTACs have been developed to target KRAS G12C for degradation, thereby inhibiting downstream signaling pathways like the MAPK/ERK pathway that promote cell proliferation and survival.[2][9][11] A PEG23 linker could be utilized in such a PROTAC to optimize its degradation efficiency.

KRAS_Pathway cluster_upstream Upstream Signaling cluster_mapk MAPK/ERK Pathway cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase (RTK) (e.g., EGFR) KRAS KRAS G12C (Active GTP-bound) RTK->KRAS Activates RAF RAF KRAS->RAF Degradation Proteasomal Degradation KRAS->Degradation Leads to MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes PROTAC KRAS G12C PROTAC (with PEG23 linker) PROTAC->KRAS Targets Degradation->KRAS Inhibits

References

Methodological & Application

Application Notes and Protocols for Boc-NH-PEG23-CH2CH2N3 in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing the heterobifunctional linker, Boc-NH-PEG23-CH2CH2N3, in click chemistry applications. This linker is particularly valuable in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates where precise spacing and hydrophilicity are crucial. The molecule features a terminal azide (B81097) group for click chemistry and a Boc-protected amine, which can be deprotected for subsequent conjugation.

Core Applications

  • PROTAC Synthesis: The most common application is in the construction of PROTACs, where the linker connects a ligand for a target protein and a ligand for an E3 ubiquitin ligase.[1]

  • Bioconjugation: Conjugation of small molecules, peptides, or proteins to other molecules or surfaces.

  • Drug Delivery: Incorporation into drug delivery systems to improve solubility and pharmacokinetic properties.

  • Diagnostic Tools: Development of probes and imaging agents.

Chemical Properties

PropertyValue
Chemical Name This compound
Synonyms Boc-NH-PEG23-azide
Molecular Weight Approximately 1170.4 g/mol
Appearance White to off-white solid or viscous oil
Solubility Soluble in DMSO, DMF, DCM, and water
Functional Groups Terminal Azide (-N3), Boc-protected Amine

Experimental Protocols

This section details the primary experimental procedures involving this compound: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and Boc deprotection.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the reaction of the terminal azide of this compound with a terminal alkyne-containing molecule in the presence of a copper(I) catalyst.

Materials:

  • This compound

  • Alkyne-functionalized molecule (e.g., a protein ligand)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

  • Anhydrous, degassed solvent (e.g., DMF, DMSO, or a mixture of t-BuOH/H₂O)

  • Reaction vessel

  • Nitrogen or Argon source

Procedure:

  • In a reaction vessel, dissolve the alkyne-functionalized molecule (1.0 eq) and this compound (1.0 - 1.2 eq) in the chosen solvent.

  • Degas the solution by bubbling with nitrogen or argon for 15-20 minutes.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 - 0.5 eq) in water.

  • In another vial, prepare a solution of CuSO₄ (0.1 eq) and, if using, a copper-chelating ligand like THPTA or TBTA (0.5 eq) in water.

  • To the reaction mixture, add the sodium ascorbate solution, followed by the CuSO₄/ligand solution.

  • Stir the reaction at room temperature for 4-24 hours.

  • Monitor the reaction progress by LC-MS or TLC.

  • Upon completion, the product can be purified by preparative HPLC or silica (B1680970) gel chromatography.

Representative Quantitative Data for CuAAC:

ParameterTypical Value/RangeNotes
Equivalents of Linker 1.0 - 1.2A slight excess of the linker can drive the reaction to completion.
Copper(II) Sulfate 0.1 eqCatalytic amount.
Sodium Ascorbate 0.2 - 0.5 eqActs as a reducing agent to maintain copper in the Cu(I) state.
Ligand (THPTA/TBTA) 0.5 eqStabilizes the Cu(I) catalyst and protects biomolecules from oxidative damage.
Reaction Time 4 - 24 hoursDependent on the reactivity of the substrates.
Temperature Room TemperatureThe reaction is typically efficient at ambient temperatures.
Typical Yield > 80%Yields are generally high but can vary based on the substrates and purification method.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This copper-free click chemistry protocol is ideal for biological applications where the cytotoxicity of copper is a concern. It involves the reaction of the azide group with a strained alkyne, such as a dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN) derivative.

Materials:

  • This compound

  • Strained alkyne-functionalized molecule (e.g., DBCO-protein ligand)

  • Biocompatible solvent (e.g., PBS buffer, DMSO)

  • Reaction vessel

Procedure:

  • Dissolve the strained alkyne-functionalized molecule (1.0 eq) in the chosen solvent.

  • Add this compound (1.0 - 1.5 eq) to the solution.

  • Stir the reaction at room temperature for 2-12 hours. For less reactive strained alkynes or sensitive biological molecules, the reaction can be performed at 4°C for a longer duration (e.g., 24-48 hours).

  • Monitor the reaction progress by LC-MS or SDS-PAGE (for protein conjugation).

  • Upon completion, purify the product using an appropriate method such as size-exclusion chromatography, dialysis, or preparative HPLC.

Representative Quantitative Data for SPAAC:

ParameterTypical Value/RangeNotes
Equivalents of Linker 1.0 - 1.5A slight excess can improve reaction kinetics.
Reaction Time 2 - 12 hoursFaster than CuAAC for many strained alkynes.
Temperature 4°C to Room Temp.Milder conditions are often sufficient.
Typical Yield > 70%Generally high, dependent on the specific strained alkyne and substrates.
Protocol 3: Boc Deprotection

This protocol describes the removal of the tert-butoxycarbonyl (Boc) protecting group to yield a free primary amine, which can then be used for subsequent conjugation, for example, through amide bond formation.

Materials:

  • Boc-protected PEG conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Reaction vessel

  • Rotary evaporator

Procedure:

  • Dissolve the Boc-protected PEG conjugate in DCM.

  • Add TFA to the solution (typically 20-50% v/v) at 0°C.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Monitor the deprotection by LC-MS.

  • Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

  • The resulting TFA salt of the amine can often be used directly in the next step or neutralized with a mild base (e.g., saturated sodium bicarbonate solution during an aqueous workup).

Representative Quantitative Data for Boc Deprotection:

ParameterTypical Value/RangeNotes
TFA in DCM 20 - 50% (v/v)The concentration can be adjusted based on the stability of other functional groups.
Reaction Time 1 - 3 hoursTypically a rapid reaction.
Temperature 0°C to Room Temp.Starting at a lower temperature can help control the reaction.
Typical Yield > 95%Deprotection is usually a high-yielding reaction.

Visualizations

PROTAC Synthesis Workflow

The following diagram illustrates a typical workflow for synthesizing a PROTAC using this compound, where one ligand is functionalized with an alkyne and the other with a carboxylic acid.

PROTAC_Synthesis_Workflow cluster_0 Step 1: Click Chemistry cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Amide Coupling AlkyneLigand Alkyne-Functionalized Ligand 1 CuAAC CuAAC Reaction AlkyneLigand->CuAAC PEG_Azide This compound PEG_Azide->CuAAC Intermediate1 Boc-NH-PEG23-Triazole-Ligand 1 CuAAC->Intermediate1 High Yield Deprotection Deprotection Intermediate1->Deprotection TFA TFA / DCM TFA->Deprotection Intermediate2 H2N-PEG23-Triazole-Ligand 1 Deprotection->Intermediate2 Quantitative Coupling Amide Coupling (e.g., HATU, DIPEA) Intermediate2->Coupling CarboxyLigand Carboxylic Acid-Functionalized Ligand 2 CarboxyLigand->Coupling FinalPROTAC Final PROTAC Coupling->FinalPROTAC Good Yield

Caption: A generalized workflow for PROTAC synthesis using the linker.

Logical Relationship of Click Chemistry Reactions

This diagram shows the relationship between the azide-containing linker and its reaction partners in CuAAC and SPAAC.

Click_Chemistry_Relationships cluster_CuAAC Copper-Catalyzed (CuAAC) cluster_SPAAC Strain-Promoted (SPAAC) Linker This compound (Azide) Catalyst Cu(I) Catalyst (e.g., CuSO4 + NaAsc) Linker->Catalyst reacts with StrainedAlkyne Strained Alkyne (e.g., DBCO, BCN) Linker->StrainedAlkyne reacts with (Copper-Free) Alkyne Terminal Alkyne Product_CuAAC 1,4-disubstituted Triazole Catalyst->Product_CuAAC Product_SPAAC Triazole StrainedAlkyne->Product_SPAAC

Caption: Reaction pathways for the azide linker in click chemistry.

References

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Boc-NH-PEG23-CH2CH2N3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a concept introduced by Nobel laureate K. Barry Sharpless. This reaction forms a stable 1,2,3-triazole linkage between an azide (B81097) and a terminal alkyne with high efficiency and specificity under mild, often aqueous, conditions.[][][] Boc-NH-PEG23-CH2CH2N3 is a heterobifunctional linker molecule featuring a Boc-protected amine, a long-chain polyethylene (B3416737) glycol (PEG) spacer, and a terminal azide group. The PEG spacer enhances solubility and pharmacokinetic properties, while the terminal azide is poised for CuAAC reactions. The Boc-protecting group allows for subsequent orthogonal deprotection and further functionalization of the amine group. This reagent is particularly valuable in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it serves as a linker to connect a target protein ligand with an E3 ubiquitin ligase ligand.[4][5]

Core Applications

The primary application of this compound is in the modular synthesis of complex bioconjugates and therapeutic agents, most notably PROTACs. The CuAAC reaction enables the efficient covalent linkage of this PEGylated azide to a variety of alkyne-functionalized molecules, including:

  • Small molecule drugs: For targeted delivery or the creation of bifunctional molecules.

  • Target protein ligands: A crucial step in the assembly of PROTACs.

  • E3 ligase ligands: Another key component in PROTAC synthesis.

  • Fluorescent probes and tags: For labeling and tracking biomolecules.

  • Peptides and oligonucleotides: For creating novel therapeutic and diagnostic agents.

Quantitative Reaction Parameters for CuAAC

The following table summarizes typical quantitative parameters for a CuAAC reaction involving a PEGylated azide like this compound and a generic alkyne-functionalized small molecule. These parameters may require optimization depending on the specific substrates.

ParameterRecommended RangeNotes
Alkyne Substrate 1.0 equivalentTypically the limiting reagent.
This compound 1.1 - 1.5 equivalentsA slight excess of the azide can drive the reaction to completion.
Copper(II) Sulfate (CuSO₄) 0.05 - 0.2 equivalentsPre-catalyst, reduced in situ to the active Cu(I) species.
Sodium Ascorbate 0.5 - 2.0 equivalentsReducing agent to generate and maintain the Cu(I) catalyst. A larger excess is often beneficial.
Ligand (e.g., THPTA, TBTA) 0.1 - 1.0 equivalent (relative to copper)Stabilizes the Cu(I) catalyst, enhances reaction rate, and protects biomolecules from oxidative damage.
Solvent VariousA mixture of a polar organic solvent (e.g., DMSO, DMF, t-BuOH) and water is common to dissolve all components.
Reaction Temperature Room Temperature (20-25 °C)The reaction is typically efficient at ambient temperature.
Reaction Time 1 - 24 hoursReaction progress should be monitored by TLC, LC-MS, or other appropriate analytical methods.
Typical Yield >90%CuAAC reactions are known for their high efficiency and yields.

Experimental Protocols

Protocol 1: General Procedure for CuAAC with this compound

This protocol describes a general method for the conjugation of an alkyne-containing small molecule to this compound in solution.

Materials:

  • Alkyne-functionalized molecule of interest

  • This compound

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate

  • Tris(hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Dimethyl Sulfoxide (DMSO)

  • Deionized Water

  • Nitrogen or Argon gas

  • Reaction vial

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of the alkyne-functionalized molecule in DMSO.

    • Prepare a 12 mM stock solution of this compound in DMSO.

    • Prepare a 50 mM stock solution of CuSO₄·5H₂O in deionized water.

    • Prepare a fresh 1 M stock solution of Sodium Ascorbate in deionized water.

    • Prepare a 50 mM stock solution of THPTA or TBTA in DMSO/water.

  • Reaction Setup:

    • In a reaction vial, add the alkyne-functionalized molecule stock solution (1.0 equivalent).

    • Add the this compound stock solution (1.2 equivalents).

    • Add a sufficient volume of DMSO and deionized water to ensure all components remain dissolved. A common solvent system is a 1:1 to 4:1 mixture of DMSO:water.

    • Degas the solution by bubbling with nitrogen or argon for 10-15 minutes to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.

  • Initiation of the Reaction:

    • Add the THPTA or TBTA ligand stock solution (0.2 equivalents).

    • Add the CuSO₄·5H₂O stock solution (0.1 equivalents).

    • Add the freshly prepared Sodium Ascorbate stock solution (1.0 equivalent).

  • Reaction and Monitoring:

    • Seal the reaction vial and stir the mixture at room temperature.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent is consumed (typically 2-12 hours).

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the pure triazole conjugate.

Diagrams

CuAAC_Mechanism Alkyne R1-C≡CH (Alkyne) Cu_Acetylide R1-C≡C-Cu(I) Alkyne->Cu_Acetylide Coordination Azide N3-R2 (Boc-NH-PEG23-CH2CH2-N3) Intermediate Six-membered Copper Intermediate Azide->Intermediate Cycloaddition CuI Cu(I) Catalyst CuI->Cu_Acetylide Cu_Acetylide->Intermediate Triazole 1,4-Disubstituted 1,2,3-Triazole Product Intermediate->Triazole Protonation Triazole->CuI Catalyst Regeneration CuII Cu(II) CuII->CuI Reduction Ascorbate Sodium Ascorbate (Reducing Agent) Ascorbate->CuII

Caption: Mechanism of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

PROTAC_Synthesis_Workflow POI_Ligand Alkyne-functionalized Protein of Interest (POI) Ligand CuAAC_Step CuAAC Reaction (CuSO4, NaAsc, Ligand) POI_Ligand->CuAAC_Step PEG_Azide This compound PEG_Azide->CuAAC_Step Intermediate_1 Boc-Protected POI-Linker Conjugate CuAAC_Step->Intermediate_1 Deprotection Boc Deprotection (e.g., TFA) Intermediate_1->Deprotection Intermediate_2 Amine-Functionalized POI-Linker Conjugate Deprotection->Intermediate_2 Amide_Coupling Amide Bond Formation Intermediate_2->Amide_Coupling E3_Ligand Activated E3 Ligase Ligand (e.g., NHS ester) E3_Ligand->Amide_Coupling PROTAC Final PROTAC Molecule Amide_Coupling->PROTAC

Caption: Workflow for PROTAC synthesis using CuAAC with this compound.

References

Application Notes and Protocols for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) using Boc-NH-PEG23-CH2CH2N3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strain-promoted azide-alkyne cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological environments without the need for cytotoxic copper catalysts. This powerful click chemistry reaction relies on the high ring strain of cyclooctynes to react selectively with azides, forming a stable triazole linkage.[1][2]

This document provides detailed application notes and protocols for the use of Boc-NH-PEG23-CH2CH2N3 , a versatile polyethylene (B3416737) glycol (PEG)-based linker, in SPAAC reactions. This reagent is particularly valuable in the construction of Proteolysis Targeting Chimeras (PROTACs), where it serves to connect a target protein ligand to an E3 ubiquitin ligase ligand.[3][4] The long, hydrophilic PEG23 chain enhances the solubility and pharmacokinetic properties of the resulting bioconjugate.[5] The Boc-protected amine offers a handle for further functionalization after deprotection.

Key Applications

  • PROTAC Synthesis: this compound is an ideal linker for synthesizing PROTACs, facilitating the targeted degradation of proteins implicated in various diseases.[4][6]

  • Bioconjugation: This reagent can be used to link various molecules, including peptides, proteins, and small molecules, for applications in diagnostics and therapeutics.

  • Surface Modification: Immobilization of biomolecules onto surfaces for the development of biosensors and other diagnostic tools.

Quantitative Data

While specific kinetic data for the direct reaction of this compound is not extensively published in the form of comprehensive tables, the following data from analogous systems provide valuable insights into the expected reaction parameters for SPAAC. The presence of a PEG linker has been shown to increase SPAAC reaction rates.[7][8]

Table 1: Representative Second-Order Rate Constants for SPAAC Reactions

This table presents the second-order rate constants for the reaction of various cyclooctynes with benzyl (B1604629) azide, providing a general reference for the reactivity of different strained alkynes.

Cyclooctyne (B158145)Second-Order Rate Constant (k) in M⁻¹s⁻¹Solvent
Dibenzocyclooctyne (DBCO)~1Various
Bicyclo[6.1.0]nonyne (BCN)0.15DMSO
Azacyclooctyne0.0024CD3CN

Data is compiled from multiple sources and serves as a general reference.[1][9]

Table 2: Influence of PEG Linker on SPAAC Reaction Rates

This table illustrates the positive impact of a PEG linker on the rate of SPAAC reactions, as demonstrated with a DBCO-modified antibody.

ReactantsBufferRate Constant (M⁻¹s⁻¹)Rate Increase with PEG
DBCO-Trastuzumab + 3-azido-L-alanineHEPES (pH 7)0.18-
DBCO-PEG5-Trastuzumab + 3-azido-L-alanineHEPES (pH 7)0.3731 ± 16%
DBCO-Trastuzumab + 1-azido-1-deoxy-β-D-glucopyranosidePBS (pH 7)0.28-
DBCO-PEG5-Trastuzumab + 1-azido-1-deoxy-β-D-glucopyranosidePBS (pH 7)0.3531 ± 16%

This data highlights that the presence of a PEG linker can enhance reaction rates by reducing steric hindrance and improving solubility.[7][8]

Experimental Protocols

Protocol 1: General Procedure for SPAAC Bioconjugation

This protocol describes a general method for conjugating an azide-functionalized molecule (e.g., a protein modified with this compound) to a cyclooctyne-containing molecule (e.g., DBCO-functionalized small molecule).

Materials:

  • Azide-functionalized molecule (e.g., protein-PEG23-N3)

  • Cyclooctyne-functionalized molecule (e.g., DBCO-ligand)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or another suitable amine-free buffer.

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Preparation of Reactants:

    • Dissolve the azide-functionalized molecule in the reaction buffer to a final concentration of 1-10 mg/mL.

    • Prepare a stock solution of the cyclooctyne-functionalized molecule in DMSO (e.g., 10 mM).

  • SPAAC Reaction:

    • To the solution of the azide-functionalized molecule, add the cyclooctyne-functionalized molecule stock solution. A 1.5 to 5-fold molar excess of the cyclooctyne is often recommended to ensure complete reaction.

    • The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v) to maintain the stability of biomolecules.

    • Incubate the reaction mixture at room temperature for 2-12 hours or at 4°C for 12-24 hours. Reaction progress can be monitored by LC-MS or SDS-PAGE.

  • Purification:

    • Once the reaction is complete, purify the conjugate to remove unreacted starting materials and byproducts. This can be achieved using size-exclusion chromatography, dialysis, or other appropriate purification techniques.

  • Characterization:

    • Characterize the final conjugate using methods such as mass spectrometry to confirm the molecular weight and SDS-PAGE to assess purity.

Protocol 2: Synthesis of a PROTAC using this compound

This protocol outlines the synthesis of a PROTAC by conjugating a Von Hippel-Lindau (VHL) E3 ligase ligand to a target protein ligand using this compound as a linker. This example assumes the target protein ligand is functionalized with a cyclooctyne (e.g., DBCO) and the VHL ligand is first modified with the Boc-NH-PEG23-azide.

Materials:

  • This compound

  • VHL E3 ligase ligand with a suitable functional group for conjugation (e.g., a carboxylic acid)

  • DBCO-functionalized target protein ligand

  • Coupling reagents for amide bond formation (e.g., HATU, DIPEA)

  • Trifluoroacetic acid (TFA) for Boc deprotection

  • Anhydrous Dimethylformamide (DMF) or DMSO

  • Preparative HPLC system

Procedure:

Part A: Conjugation of VHL Ligand with this compound

  • Dissolve the VHL ligand in anhydrous DMF.

  • Add this compound (1.2 equivalents), HATU (1.2 equivalents), and DIPEA (2.5 equivalents).

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by LC-MS.

  • Upon completion, purify the Boc-protected VHL-PEG23-azide conjugate by preparative HPLC.

Part B: Boc Deprotection (Optional, if further modification of the amine is needed after SPAAC)

This step is generally performed after the SPAAC reaction if the terminal amine needs to be exposed.

Part C: SPAAC Reaction with DBCO-functionalized Target Ligand

  • Dissolve the purified VHL-PEG23-azide and the DBCO-functionalized target protein ligand in anhydrous DMSO.

  • Mix the two solutions in equimolar amounts or with a slight excess of one component.

  • Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.

  • Purify the final PROTAC conjugate by preparative HPLC.

  • Characterize the purified PROTAC by LC-MS and NMR spectroscopy.

Visualizations

SPAAC_Reaction cluster_reactants Reactants cluster_product Product Azide This compound Triazole Stable Triazole Linkage Azide->Triazole + Alkyne Cyclooctyne (e.g., DBCO) Alkyne->Triazole

Caption: General scheme of a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction.

PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_testing Biological Evaluation start Start Materials: - VHL Ligand - Boc-NH-PEG23-N3 - DBCO-Target Ligand step1 Couple VHL Ligand with PEG-Azide Linker start->step1 step2 Purify VHL-PEG-Azide step1->step2 step3 SPAAC Reaction with DBCO-Target Ligand step2->step3 step4 Purify Final PROTAC step3->step4 end_synthesis Characterized PROTAC step4->end_synthesis step5 In vitro Assays (e.g., Western Blot for protein degradation) end_synthesis->step5 Proceed to Testing step6 Cell-based Assays step5->step6 step7 In vivo Studies step6->step7 end_testing Efficacy Data step7->end_testing

Caption: Experimental workflow for PROTAC synthesis and evaluation.

PROTAC_MoA cluster_PROTAC PROTAC Action cluster_UPS Ubiquitin-Proteasome System PROTAC PROTAC (VHL Ligand-Linker-Target Ligand) Ternary Ternary Complex (Target-PROTAC-VHL) PROTAC->Ternary PROTAC->Ternary Recycled Target Target Protein Target->Ternary VHL VHL E3 Ligase Complex VHL->Ternary Ub_Target Polyubiquitinated Target Protein Ternary->Ub_Target Ubiquitination Ub Ubiquitin Ub->Ub_Target Proteasome Proteasome Ub_Target->Proteasome Degradation Degraded Peptides Proteasome->Degradation

Caption: Mechanism of action for a VHL-based PROTAC.

References

Application Notes and Protocols for Boc Deprotection of Boc-NH-PEG23-CH2CH2N3

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis due to its stability in various reaction conditions and its facile removal under mildly acidic conditions.[1] This document provides a detailed protocol for the deprotection of the Boc group from Boc-NH-PEG23-CH2CH2N3, a long-chain PEG linker containing a terminal azide (B81097) group. Such linkers are valuable in bioconjugation and the development of targeted therapeutics, including Proteolysis Targeting Chimeras (PROTACs).[2] The following protocol primarily utilizes trifluoroacetic acid (TFA) for efficient and clean removal of the Boc group.[1][3]

Chemical Transformation

The deprotection reaction proceeds via acid-catalyzed cleavage of the carbamate (B1207046) bond, releasing the free amine as a TFA salt, tert-butyl cation, and carbon dioxide.[3]

Diagram of the Deprotection Reaction

G This compound This compound H2N-PEG23-CH2CH2N3 • TFA H2N-PEG23-CH2CH2N3 • TFA This compound->H2N-PEG23-CH2CH2N3 • TFA TFA, DCM

Caption: Boc deprotection of the PEG linker.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the Boc deprotection of this compound.

ParameterValueReferences
Substrate Concentration0.1–0.2 M in DCM[4]
TFA Concentration20–50% (v/v) in DCM[1][4]
Reaction Temperature0°C to Room Temperature (20–25°C)[1][4]
Reaction Time30 minutes – 2 hours[1][4]
Scavengers (Optional)Triisopropylsilane (B1312306) (TIS), 2.5–5% (v/v)[4]

Experimental Protocols

Materials and Reagents
  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Toluene (B28343)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (for optional neutralization)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Diethyl ether (for precipitation)

  • Round-bottom flask

  • Magnetic stir bar and stir plate

  • Ice bath

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • TLC developing chamber and appropriate eluent (e.g., DCM/Methanol mixture)

  • Ninhydrin (B49086) stain for visualization

Detailed Boc Deprotection Protocol

This protocol describes the removal of the Boc protecting group using TFA in DCM.

  • Reaction Setup:

    • Dissolve this compound in anhydrous DCM to a concentration of 0.1–0.2 M in a round-bottom flask equipped with a magnetic stir bar.[4]

    • Cool the solution to 0°C using an ice bath.[4]

  • Addition of TFA:

    • Slowly add TFA to the cooled solution to a final concentration of 20–50% (v/v).[4] For substrates sensitive to side reactions from the tert-butyl cation, scavengers like triisopropylsilane (TIS) can be added at a concentration of 2.5-5% (v/v).[4]

  • Reaction Progression:

    • Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.[4]

    • Continue stirring at room temperature for an additional 30 minutes to 1.5 hours.[1][4]

  • Monitoring the Reaction:

    • Monitor the progress of the deprotection by TLC or LC-MS.[1][4]

    • TLC Monitoring: Spot the reaction mixture on a silica (B1680970) gel TLC plate alongside the starting material. Elute with a suitable solvent system (e.g., 10:1 DCM:Methanol). The deprotected amine product will be more polar and thus have a lower Rf value than the Boc-protected starting material.[1] Visualize the spots with ninhydrin stain, which will stain the primary amine product.

    • ¹H NMR Monitoring: The disappearance of the singlet at approximately 1.4 ppm corresponding to the tert-butyl protons of the Boc group indicates the progress of the deprotection.[5]

  • Work-up Procedure:

    • Once the reaction is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[4]

    • To ensure complete removal of residual TFA, add toluene to the residue and evaporate under reduced pressure. Repeat this co-evaporation step two to three times.[4]

    • The resulting product will be the TFA salt of the deprotected amine (H₂N-PEG23-CH2CH2N₃ • TFA), which can often be used directly in subsequent reactions.

  • Optional Neutralization to Free Amine:

    • If the free amine is required, dissolve the residue in DCM.

    • Carefully wash the organic solution with a saturated aqueous solution of NaHCO₃ to neutralize the TFA. Caution: Carbon dioxide gas will evolve.[1]

    • Separate the organic layer and wash it with brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the free amine.[1]

  • Purification:

    • If necessary, the deprotected product can be further purified. Precipitation from the reaction mixture by adding a non-polar solvent like diethyl ether can be an effective method for PEGylated compounds.[4]

Troubleshooting
  • Incomplete Deprotection: If the reaction does not go to completion, consider increasing the concentration of TFA or extending the reaction time.[4] Ensure the starting material is fully dissolved in the solvent.

  • Side Product Formation: The tert-butyl cation generated during the reaction can potentially alkylate nucleophilic sites. The use of scavengers like TIS can mitigate this.[4]

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the Boc deprotection procedure.

G cluster_prep Reaction Preparation cluster_reaction Deprotection Reaction cluster_monitoring Reaction Monitoring cluster_workup Work-up & Isolation cluster_neutralization Optional Neutralization dissolve Dissolve Boc-PEG-N3 in DCM cool Cool to 0°C dissolve->cool add_tfa Add TFA (20-50%) cool->add_tfa stir_cold Stir at 0°C for 30 min add_tfa->stir_cold warm_rt Warm to Room Temp. stir_cold->warm_rt stir_rt Stir for 0.5 - 1.5 h warm_rt->stir_rt monitor Monitor by TLC/LC-MS stir_rt->monitor concentrate Concentrate in vacuo monitor->concentrate co_evaporate Co-evaporate with Toluene (x3) concentrate->co_evaporate product_salt Product: Amine TFA Salt co_evaporate->product_salt dissolve_dcm Dissolve in DCM product_salt->dissolve_dcm wash_bicarb Wash with sat. NaHCO3 dissolve_dcm->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over Na2SO4 wash_brine->dry concentrate_free Concentrate in vacuo dry->concentrate_free free_amine Product: Free Amine concentrate_free->free_amine

Caption: Workflow for Boc deprotection.

References

Application Notes and Protocols for PROTAC Synthesis using Boc-NH-PEG23-CH2CH2N3 Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's natural protein degradation machinery to eliminate specific proteins of interest (POIs).[1][2] A PROTAC consists of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two moieties.[3] The linker is a critical component influencing the PROTAC's efficacy, solubility, cell permeability, and pharmacokinetic properties.[4] Polyethylene glycol (PEG) linkers, such as the Boc-NH-PEG23-CH2CH2N3 linker, are frequently employed to enhance the solubility and drug-like properties of PROTACs.[5][]

The this compound linker is a versatile, PEG-based linker designed for PROTAC synthesis. It features a Boc-protected amine for amide bond formation and a terminal azide (B81097) group for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC), offering a highly efficient and bioorthogonal conjugation strategy.[7][8] This application note provides detailed protocols for the synthesis of a representative PROTAC targeting Bromodomain-containing protein 4 (BRD4) using the this compound linker, pomalidomide (B1683931) as the E3 ligase ligand, and JQ1 as the POI ligand.

Data Presentation

The following table summarizes representative quantitative data for a hypothetical BRD4-targeting PROTAC synthesized using a PEG23 linker, based on literature values for similar PROTACs. This data is for illustrative purposes to demonstrate the impact of PEGylation on PROTAC performance.

PROTAC ConstructLinker CompositionDC50 (nM)Dmax (%)Cell Permeability (10⁻⁶ cm/s)Solubility (µg/mL)
JQ1-PEG23-PomalidomideThis compound25>901.5150
JQ1-Alkyl-PomalidomideC12 Alkyl Chain150750.825

Caption: Illustrative data comparing a hypothetical BRD4-targeting PROTAC with a PEG23 linker to one with a C12 alkyl linker. The PEGylated PROTAC exhibits enhanced degradation potency (lower DC50), higher maximal degradation (Dmax), improved cell permeability, and significantly increased aqueous solubility.

Experimental Protocols

The synthesis of the JQ1-PEG23-Pomalidomide PROTAC is a multi-step process involving the sequential coupling of the linker to the E3 ligase ligand and then to the POI ligand.

Protocol 1: Synthesis of Pomalidomide-PEG23-N3

This protocol describes the coupling of the this compound linker to an amine-functionalized pomalidomide derivative.

Reagents and Materials:

  • 4-aminopomalidomide

  • This compound

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (B86663)

  • Silica (B1680970) gel for column chromatography

  • Ethyl acetate (B1210297)

  • Hexanes

Procedure:

  • Boc Deprotection of the Linker:

    • Dissolve this compound (1.0 eq) in a 1:1 mixture of DCM and TFA.

    • Stir the solution at room temperature for 1 hour.

    • Monitor the reaction by LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The resulting amine salt is used directly in the next step.

  • Amide Coupling:

    • Dissolve 4-aminopomalidomide (1.1 eq) and the deprotected NH2-PEG23-CH2CH2N3 (1.0 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution.

    • Stir the reaction mixture at room temperature under a nitrogen atmosphere for 12-16 hours.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution (3x) and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield Pomalidomide-PEG23-N3.

Protocol 2: Synthesis of JQ1-Alkyne

This protocol describes the functionalization of the JQ1 with a terminal alkyne for the subsequent click chemistry reaction.

Reagents and Materials:

  • (+)-JQ1

  • 4-pentynoic acid

  • HATU

  • DIPEA

  • Anhydrous DMF

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of (+)-JQ1 (1.0 eq) and 4-pentynoic acid (1.2 eq) in anhydrous DMF, add HATU (1.5 eq) and DIPEA (3.0 eq).

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and wash with saturated sodium bicarbonate solution (3x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield JQ1-alkyne.

Protocol 3: Final PROTAC Synthesis via CuAAC (Click Chemistry)

This protocol describes the final copper-catalyzed azide-alkyne cycloaddition to link the two halves of the PROTAC.

Reagents and Materials:

Procedure:

  • Dissolve Pomalidomide-PEG23-N3 (1.0 eq) and JQ1-alkyne (1.1 eq) in a 3:1 mixture of tert-butanol and water.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq) in water.

  • In another vial, prepare a solution of CuSO4·5H2O (0.1 eq) in water.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO4·5H2O solution.

  • Stir the reaction vigorously at room temperature for 12-24 hours. The reaction mixture may become heterogeneous.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the final PROTAC, JQ1-PEG23-Pomalidomide, by preparative reverse-phase HPLC.

Mandatory Visualization

PROTAC_Signaling_Pathway cluster_cytoplasm Cytoplasm PROTAC PROTAC (JQ1-PEG23-Pomalidomide) POI Protein of Interest (BRD4) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase (Cereblon) PROTAC->E3_Ligase Binds Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex E3_Ligase->Ternary_Complex Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Polyubiquitination E1 E1 Ub-Activating Enzyme E2 E2 Ub-Conjugating Enzyme E1->E2 Transfers Ub E2->Ternary_Complex Recruited Ub Ubiquitin Ub->E1 Proteasome 26S Proteasome Ub_POI->Proteasome Recognition & Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Caption: PROTAC-mediated protein degradation pathway.

PROTAC_Synthesis_Workflow cluster_synthesis Synthetic Workflow Linker This compound Deprotection Boc Deprotection (TFA/DCM) Linker->Deprotection Pomalidomide 4-aminopomalidomide Amide_Coupling Amide Coupling (HATU/DIPEA) Pomalidomide->Amide_Coupling JQ1 (+)-JQ1 Alkyne_Func Alkyne Functionalization (HATU/DIPEA) JQ1->Alkyne_Func Pentynoic_Acid 4-pentynoic acid Pentynoic_Acid->Alkyne_Func Deprotection->Amide_Coupling Intermediate1 Pomalidomide-PEG23-N3 Amide_Coupling->Intermediate1 Intermediate2 JQ1-alkyne Alkyne_Func->Intermediate2 Click_Chemistry CuAAC Click Chemistry (CuSO4/NaAsc) Final_PROTAC Final PROTAC (JQ1-PEG23-Pomalidomide) Click_Chemistry->Final_PROTAC Intermediate1->Click_Chemistry Intermediate2->Click_Chemistry

Caption: Experimental workflow for PROTAC synthesis.

Logical_Relationships PROTAC PROTAC Molecule POI_Ligand Protein of Interest Ligand (e.g., JQ1) PROTAC->POI_Ligand contains Linker Linker (this compound) PROTAC->Linker contains E3_Ligand E3 Ligase Ligand (e.g., Pomalidomide) PROTAC->E3_Ligand contains Click_Reaction Click Chemistry (CuAAC) POI_Ligand->Click_Reaction couples to linker via (with alkyne modification) Boc_Group Boc Protecting Group Linker->Boc_Group has PEG23_Spacer PEG23 Spacer Linker->PEG23_Spacer has Azide_Group Azide (N3) Group Linker->Azide_Group has Amide_Bond Amide Bond Formation E3_Ligand->Amide_Bond couples to linker via Boc_Group->Amide_Bond enables sequential coupling via deprotection Azide_Group->Click_Reaction reacts in

Caption: Logical relationships of PROTAC components.

References

Step-by-Step Guide to Bioconjugation with Boc-NH-PEG23-CH2CH2N3: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-NH-PEG23-CH2CH2N3 is a heterobifunctional linker molecule integral to the fields of advanced bioconjugation, drug delivery, and proteomics. This monodisperse Polyethylene Glycol (PEG) linker is characterized by a terminal amine group protected by a tert-butyloxycarbonyl (Boc) group and a terminal azide (B81097) group. The PEG chain, comprising 23 ethylene (B1197577) glycol units, imparts enhanced water solubility and biocompatibility to the conjugates, potentially reducing aggregation and immunogenicity.[1][2]

The bifunctional nature of this linker allows for a sequential and controlled conjugation strategy. The Boc-protected amine can be deprotected under acidic conditions to reveal a primary amine, which is then available for covalent modification, typically through amide bond formation with a carboxyl group-containing molecule. The azide functionality at the other end serves as a reactive handle for "click chemistry," a set of highly efficient and specific reactions. The most common click chemistry reactions involving azides are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[3][4] These reactions form a stable triazole linkage with alkyne- or strained alkyne-containing molecules, respectively.[3][4]

This versatile linker is particularly valuable in the construction of complex biomolecules such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), where precise control over the linkage of different molecular entities is crucial.[1][5]

Chemical Properties and Handling

PropertyValue
Molecular Formula C₅₃H₁₀₆N₄O₂₅
Molecular Weight 1199.42 g/mol
Appearance White to off-white solid or viscous oil
Solubility Soluble in dichloromethane, chloroform, methanol, and water
Storage Store at -20°C in a dry, dark place.

Note: For detailed specifications, please refer to the Certificate of Analysis provided by the supplier.

Experimental Protocols

This section provides detailed protocols for the two key steps in utilizing this compound for bioconjugation: Boc deprotection and subsequent azide-alkyne cycloaddition reactions.

Protocol 1: Boc Deprotection of the Amine Terminus

The removal of the Boc protecting group is typically achieved under acidic conditions using trifluoroacetic acid (TFA).

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Saturated sodium bicarbonate (NaHCO₃) solution (for optional workup)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • Dissolution: Dissolve this compound in anhydrous DCM in a round-bottom flask to a concentration of approximately 0.1 M.

  • Acid Addition: While stirring, add TFA to the solution. A common concentration range for TFA in DCM is 20-50% (v/v). The addition should be done slowly, especially if the reaction is performed at a larger scale.

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The deprotected product will have a lower Rf value on a silica (B1680970) gel TLC plate compared to the starting material due to its increased polarity.

  • Solvent Removal: Upon completion of the reaction, remove the DCM and excess TFA by rotary evaporation. To ensure complete removal of TFA, the residue can be co-evaporated with toluene (B28343) (3 x 10 mL). The product at this stage is the TFA salt of the amine.

  • Optional Neutralization (Basic Work-up): If the free amine is required for the subsequent reaction, dissolve the residue in DCM and transfer it to a separatory funnel.

    • Wash the organic layer with a saturated NaHCO₃ solution to neutralize the TFA. Be cautious as CO₂ evolution will occur.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter the solution and concentrate under reduced pressure to obtain the deprotected amine, NH2-PEG23-CH2CH2N3.

Quantitative Data (Representative):

The following table summarizes typical reaction conditions and expected outcomes for the Boc deprotection of amine-PEG linkers. Please note that these are representative values and may require optimization for this compound.

ParameterValueNotes
TFA Concentration 20-50% in DCMHigher concentrations can lead to faster reaction times but may affect other acid-labile groups.
Reaction Time 1 - 2 hoursMonitor by TLC or LC-MS for completion.
Temperature Room Temperature
Yield >95% (as TFA salt)The yield of the free amine after workup may be slightly lower.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of the azide-terminated PEG linker to an alkyne-containing molecule.

Materials:

  • Deprotected NH2-PEG23-CH2CH2N3 (or the Boc-protected form if the amine is not to be modified)

  • Alkyne-functionalized molecule (e.g., a protein, peptide, or small molecule drug)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) as a ligand

  • Phosphate-buffered saline (PBS), pH 7.4, or other suitable buffer

  • Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF) for dissolving reagents

  • Purification system (e.g., size-exclusion chromatography, dialysis, or HPLC)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the PEG-azide linker in an appropriate solvent (e.g., DMSO or water).

    • Prepare a stock solution of the alkyne-functionalized molecule in a compatible buffer.

    • Prepare a 100 mM stock solution of CuSO₄ in water.

    • Prepare a 100 mM stock solution of THPTA or TBTA in DMSO or water.

    • Freshly prepare a 1 M stock solution of sodium ascorbate in water.

  • Reaction Setup:

    • In a reaction tube, combine the alkyne-functionalized molecule and the PEG-azide linker. A slight molar excess (1.5 to 5 equivalents) of the linker is often used.

    • Add the CuSO₄ and ligand stock solutions. A common final concentration for CuSO₄ is 50-200 µM, with a 5-fold molar excess of the ligand.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. Protect the reaction from light if using fluorescently labeled molecules.

  • Purification: Purify the resulting bioconjugate using a suitable method to remove unreacted reagents and byproducts. For protein conjugates, size-exclusion chromatography or dialysis are common methods.

Quantitative Data (Representative):

ParameterValueNotes
Reactant Ratio 1.5 - 5 equivalents of PEG-azide per equivalent of alkyneOptimization may be required depending on the substrates.
Catalyst Loading 50 - 200 µM CuSO₄
Ligand to Copper Ratio 5:1THPTA is recommended for aqueous reactions.
Reaction Time 1 - 4 hoursCan be monitored by LC-MS or SDS-PAGE for protein conjugations.
Yield 70 - 95%Highly dependent on the specific reactants and conditions.
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This copper-free click chemistry method is ideal for conjugations in biological systems where copper toxicity is a concern.

Materials:

  • Deprotected NH2-PEG23-CH2CH2N3 (or the Boc-protected form)

  • Strained alkyne-functionalized molecule (e.g., containing DBCO or BCN moieties)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • DMSO or DMF for dissolving reagents (if necessary)

  • Purification system

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the PEG-azide linker in an appropriate solvent.

    • Prepare a stock solution of the strained alkyne-functionalized molecule in a compatible buffer.

  • Reaction Setup:

    • In a reaction tube, combine the strained alkyne-functionalized molecule and the PEG-azide linker. A molar excess of one reactant (typically 1.5 to 10-fold) is used to drive the reaction to completion.

    • If necessary, the final concentration of any organic solvent (like DMSO) should be kept low (e.g., <10%) to avoid denaturation of biomolecules.

  • Incubation: Gently mix the reaction and incubate at room temperature or 37°C for 1-12 hours. The reaction can also be performed at 4°C for a longer duration (e.g., overnight).

  • Purification: Purify the bioconjugate using an appropriate method as described for the CuAAC reaction.

Quantitative Data (Representative):

ParameterValueNotes
Reactant Ratio 1.5 - 10 equivalents of one reactantThe more precious or limiting reactant is used as the base.
Reaction Time 1 - 12 hoursReaction kinetics are dependent on the specific strained alkyne used.
Temperature 4°C to 37°CHigher temperatures generally lead to faster reactions.
Yield 60 - 90%Highly dependent on the specific reactants and conditions.

Application Workflows

The following diagrams illustrate the application of this compound in the synthesis of an Antibody-Drug Conjugate (ADC) and a Proteolysis Targeting Chimera (PROTAC).

ADC_Synthesis_Workflow cluster_linker_prep Linker Preparation cluster_drug_conjugation Drug Conjugation cluster_antibody_conjugation Antibody Conjugation linker Boc-NH-PEG23-N3 deprotection Boc Deprotection (TFA/DCM) linker->deprotection activated_linker NH2-PEG23-N3 deprotection->activated_linker coupling Amide Coupling (e.g., EDC, NHS) activated_linker->coupling drug Drug-COOH drug->coupling drug_linker Drug-NH-PEG23-N3 coupling->drug_linker click_chem Click Chemistry (CuAAC or SPAAC) drug_linker->click_chem antibody Antibody-Alkyne antibody->click_chem adc Antibody-Drug Conjugate (ADC) click_chem->adc PROTAC_Synthesis_Workflow cluster_step1 Step 1: First Ligand Attachment cluster_step2 Step 2: Second Ligand Attachment linker Boc-NH-PEG23-N3 deprotection Boc Deprotection linker->deprotection activated_linker NH2-PEG23-N3 deprotection->activated_linker coupling1 Amide Coupling activated_linker->coupling1 ligand1 E3 Ligase Ligand-COOH ligand1->coupling1 intermediate1 E3 Ligand-NH-PEG23-N3 coupling1->intermediate1 click_chem Click Chemistry intermediate1->click_chem ligand2 Target Protein Ligand-Alkyne ligand2->click_chem protac PROTAC click_chem->protac

References

Application Notes and Protocols for the Use of Boc-NH-PEG23-CH2CH2N3 in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics that combine the antigen-targeting specificity of monoclonal antibodies (mAbs) with the high potency of cytotoxic small-molecule drugs. The linker, which connects the antibody to the payload, is a critical component that significantly influences the ADC's stability, pharmacokinetics, efficacy, and safety profile.[][2][]

This document provides detailed application notes and protocols for the use of Boc-NH-PEG23-CH2CH2N3 , a heterobifunctional linker, in the development of ADCs. This linker features a long-chain polyethylene (B3416737) glycol (PEG) spacer, an acid-labile Boc-protected amine, and a terminal azide (B81097) group for bioorthogonal "click" chemistry. The 23-unit PEG chain enhances the hydrophilicity of the ADC, which can mitigate aggregation issues often associated with hydrophobic payloads, improve pharmacokinetics by increasing circulation time, and potentially lead to higher drug-to-antibody ratios (DARs).[4][5][6][7] The azide functional group allows for a highly specific and stable conjugation to an alkyne-modified antibody or payload via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[8][9][10][11][12]

Properties of this compound

PropertyDescription
Structure Boc-NH-(PEG)23-CH2CH2-N3
Functional Group 1 tert-butyloxycarbonyl (Boc)-protected amine: Enables covalent attachment to a payload (e.g., via an amide bond after deprotection). The Boc group is readily removed under acidic conditions.[13][14][15][16]
Spacer 23-unit polyethylene glycol (PEG) chain: A hydrophilic spacer that improves the solubility and pharmacokinetic profile of the resulting ADC.[4][5][6][7]
Functional Group 2 Azide (N3): A bioorthogonal handle for click chemistry, allowing for specific conjugation to an alkyne-functionalized partner (antibody or payload).[8][9][10][11][12]

ADC Synthesis Strategy using this compound

The general strategy for synthesizing an ADC with this linker involves a multi-step process. In this example, we describe the conjugation of the linker to a cytotoxic payload first, followed by the conjugation of the linker-payload complex to an alkyne-modified antibody.

ADC_Synthesis_Workflow cluster_0 Step 1: Linker-Payload Conjugation cluster_1 Step 2: Antibody-Linker-Payload Conjugation cluster_2 Step 3: Purification and Characterization Boc_Linker This compound Deprotection Boc Deprotection (TFA) Boc_Linker->Deprotection Amine_Linker H2N-PEG23-CH2CH2N3 Deprotection->Amine_Linker Amide_Coupling Amide Bond Formation (EDC/NHS) Amine_Linker->Amide_Coupling Payload Payload with Carboxylic Acid (e.g., Tubulin Inhibitor) Payload->Amide_Coupling Linker_Payload Payload-PEG23-Azide Amide_Coupling->Linker_Payload Click_Chemistry Click Chemistry (CuAAC or SPAAC) Linker_Payload->Click_Chemistry Alkyne_mAb Alkyne-Modified mAb Alkyne_mAb->Click_Chemistry ADC_Crude Crude ADC Click_Chemistry->ADC_Crude Purification Purification (e.g., SEC, HIC) ADC_Crude->Purification Final_ADC Purified ADC Purification->Final_ADC Characterization Characterization (HIC, MS, etc.) Final_ADC->Characterization

Caption: General workflow for ADC synthesis using this compound.

Experimental Protocols

Protocol 1: Boc Deprotection of the Linker

This protocol describes the removal of the Boc protecting group to yield the free amine for subsequent conjugation.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Ninhydrin stain

Procedure:

  • Dissolve this compound in anhydrous DCM to a concentration of approximately 0.1 M in a round-bottom flask with a stir bar.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add TFA to the solution to a final concentration of 20-50% (v/v).[15][16]

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC until the starting material is consumed (typically 1-2 hours). The deprotected amine product will have a lower Rf value and will be ninhydrin-positive.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • For neutralization to the free amine, dissolve the residue in DCM and wash carefully with saturated NaHCO₃ solution until CO₂ evolution ceases.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected linker (H2N-PEG23-CH2CH2N3).

Protocol 2: Conjugation of Deprotected Linker to a Carboxylated Payload

This protocol details the formation of an amide bond between the free amine of the linker and a payload containing a carboxylic acid group.

Materials:

  • H2N-PEG23-CH2CH2N3 (from Protocol 1)

  • Carboxylated payload (e.g., a derivative of a tubulin inhibitor)

  • Anhydrous Dimethylformamide (DMF)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Diisopropylethylamine (DIPEA)

  • Reverse-phase HPLC for purification

Procedure:

  • Dissolve the carboxylated payload in anhydrous DMF.

  • Add EDC (1.5 equivalents) and NHS (1.2 equivalents) to the payload solution to activate the carboxylic acid. Stir at room temperature for 15-30 minutes.

  • In a separate flask, dissolve H2N-PEG23-CH2CH2N3 (1.0 equivalent) in anhydrous DMF. Add DIPEA (2.0 equivalents).

  • Add the solution of the deprotected linker to the activated payload solution.

  • Stir the reaction mixture at room temperature overnight, protected from light.

  • Monitor the reaction by LC-MS to confirm the formation of the desired linker-payload conjugate.

  • Purify the product by reverse-phase HPLC to obtain the pure Payload-PEG23-Azide conjugate.

Protocol 3: Click Chemistry Conjugation to an Alkyne-Modified Antibody (CuAAC)

This protocol describes the copper-catalyzed azide-alkyne cycloaddition to conjugate the Payload-PEG23-Azide to an antibody that has been pre-functionalized with an alkyne group.

Materials:

  • Alkyne-modified monoclonal antibody (in a suitable buffer like PBS, pH 7.4; avoid azide-containing buffers)

  • Payload-PEG23-Azide (from Protocol 2)

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • Sodium ascorbate (B8700270)

  • Size-Exclusion Chromatography (SEC) system for purification

Procedure:

  • Prepare stock solutions: 100 mM CuSO₄ in water, 200 mM THPTA in water, and 100 mM sodium ascorbate in water (freshly prepared).

  • In a reaction tube, combine the alkyne-modified antibody with the Payload-PEG23-Azide. A molar ratio of 1:5 to 1:10 (antibody:linker-payload) is a common starting point.

  • Prepare the Cu(I)-THPTA catalyst complex by mixing CuSO₄ and THPTA in a 1:2 molar ratio. Let it stand for a few minutes.

  • Add the Cu(I)-THPTA complex to the antibody/linker-payload mixture (e.g., 25 equivalents relative to the azide).

  • Initiate the reaction by adding sodium ascorbate (e.g., 40 equivalents relative to the azide).

  • Gently mix and incubate at room temperature for 1-2 hours, protected from light.

  • Purify the resulting ADC using SEC to remove unreacted linker-payload and other reagents.

Characterization of the ADC

Thorough characterization is essential to ensure the quality, consistency, and efficacy of the ADC.

ParameterMethodPurpose
Drug-to-Antibody Ratio (DAR) Hydrophobic Interaction Chromatography (HIC), Reverse-Phase HPLC (RP-HPLC), Mass Spectrometry (MS)[15][17]To determine the average number of drug molecules conjugated to each antibody and assess the homogeneity of the ADC.
Purity and Aggregation Size-Exclusion Chromatography (SEC)To quantify the percentage of monomeric ADC and detect the presence of aggregates.
Antigen Binding Enzyme-Linked Immunosorbent Assay (ELISA), Surface Plasmon Resonance (SPR)To confirm that the conjugation process has not compromised the antibody's ability to bind to its target antigen.
In Vitro Cytotoxicity Cell-based assays (e.g., MTT, CellTiter-Glo) on target-positive and target-negative cell linesTo determine the potency (IC50) and specificity of the ADC.[18][19]

Quantitative Data Summary

The following tables present representative data illustrating the impact of PEG linkers on ADC properties. While not specific to a PEG23 linker, these data provide a general understanding of the expected trends.

Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics (Representative Data)

LinkerClearance (mL/day/kg) in Rats
No PEG~15
PEG2~10
PEG4~7
PEG8~5
PEG12~5
PEG24~5
Data adapted from studies on ADCs with varying PEG linker lengths, showing that longer PEG chains tend to decrease clearance and prolong circulation time.[16]

Table 2: Impact of PEG Linker on In Vitro Cytotoxicity (Representative Data)

ADC ConstructTarget Cell LineIC50 (nM)
ADC with no PEG linkerHER2-positive0.5
ADC with 4 kDa PEG linkerHER2-positive2.25
ADC with 10 kDa PEG linkerHER2-positive11.0
Free Drug (MMAE)HER2-positive0.3
Data adapted from a study on affibody-drug conjugates, indicating that while long PEG chains can sometimes reduce in vitro potency, the overall in vivo efficacy may be improved due to better pharmacokinetics.[9][14]

Signaling Pathway Example: HER2-Targeted ADC with a Tubulin Inhibitor

Many ADCs target the HER2 receptor, which is overexpressed in certain cancers.[4][20] Upon binding to HER2, the ADC is internalized, and the cytotoxic payload is released. If the payload is a tubulin inhibitor (e.g., MMAE or a maytansinoid derivative), it will disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.[8][11][21]

HER2_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm / Nucleus HER2 HER2 Receptor Internalization Internalization & Endosome/Lysosome Trafficking HER2->Internalization Receptor-mediated Endocytosis ADC Anti-HER2 ADC (with Tubulin Inhibitor) ADC->HER2 Binding Payload_Release Payload Release Internalization->Payload_Release Tubulin α/β-Tubulin Dimers Payload_Release->Tubulin Disruption Microtubule Disruption Payload_Release->Disruption Inhibition of Polymerization or Stabilization Microtubules Microtubules Tubulin->Microtubules Polymerization Microtubules->Disruption Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Mechanism of action for a HER2-targeted ADC with a tubulin inhibitor payload.

Conclusion

The this compound linker is a versatile and valuable tool in the development of next-generation ADCs. Its long, hydrophilic PEG spacer can confer favorable pharmacokinetic properties, while the Boc-protected amine and terminal azide allow for a flexible and precise conjugation strategy using robust and well-established chemical reactions. By carefully following detailed protocols for deprotection, payload conjugation, and bioorthogonal ligation to the antibody, researchers can generate advanced ADC candidates with potentially improved therapeutic indices. Subsequent rigorous characterization is paramount to ensuring the quality and performance of the final conjugate.

References

Application Notes & Protocols: Surface Modification of Nanoparticles with Boc-NH-PEG23-CH2CH2N3

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Power of Heterobifunctional PEGylation

The surface modification of nanoparticles is a cornerstone of nanomedicine, enhancing their stability, biocompatibility, and therapeutic efficacy. The process of attaching polyethylene (B3416737) glycol (PEG) chains, known as PEGylation, is particularly crucial. It creates a hydrophilic shield that reduces protein adsorption and minimizes uptake by the immune system, thereby prolonging the nanoparticle's circulation time in the bloodstream.[1][2][3] This "stealth" effect is vital for delivering therapeutic agents to target tissues.[4]

This document details the use of a specific heterobifunctional linker, Boc-NH-PEG23-CH2CH2N3 , for advanced nanoparticle surface modification. This linker offers a three-pronged advantage for creating sophisticated nanocarriers:

  • Anchoring Group: The linker is attached to the nanoparticle surface via a suitable conjugation chemistry, which depends on the nanoparticle's core material and existing surface functional groups.

  • Boc-Protected Amine (Boc-NH-): The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines.[5] Its presence allows for a multi-step functionalization strategy. The Boc group is stable during the initial PEGylation but can be easily removed under mild acidic conditions to reveal a primary amine (-NH2).[1][5] This newly exposed amine serves as a reactive handle for the covalent attachment of targeting ligands (e.g., antibodies, peptides), drugs, or imaging agents.[6][7]

  • Azide (B81097) Terminus (-N3): The azide group is a key component for "click chemistry," particularly the highly efficient and bio-orthogonal copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC).[8][9] This allows for the specific and robust conjugation of a second molecule of interest that has been functionalized with an alkyne group.

The use of this compound thus provides a versatile and powerful platform for developing multifunctional nanoparticles for targeted drug delivery, advanced diagnostics, and theranostics.

Key Applications

The unique trifunctional nature of nanoparticles modified with this linker opens up numerous possibilities in drug development and biomedical research:

  • Targeted Drug Delivery: The deprotected amine or the azide terminus can be used to attach targeting moieties that recognize specific receptors on diseased cells, enhancing drug accumulation at the target site and reducing off-target toxicity.[7][10][11]

  • Dual-Drug Conjugation: The two distinct reactive handles (amine and azide) allow for the orthogonal conjugation of two different therapeutic agents or a therapeutic agent and a targeting ligand.

  • Theranostics: Nanoparticles can be co-functionalized with a therapeutic drug (via the amine) and an imaging agent (via the azide), enabling simultaneous therapy and real-time monitoring of drug delivery and efficacy.[2]

  • Controlled Release Systems: The linker can be integrated into stimuli-responsive nanoparticle systems where drug release is triggered by specific physiological conditions.

Characterization and Quantitative Data

Successful surface modification must be confirmed and quantified. A suite of characterization techniques should be employed to verify each step of the functionalization process.

Evidence of PEGylation

The initial attachment of the PEG linker to the nanoparticle surface can be confirmed by observing changes in the nanoparticle's physicochemical properties.

ParameterTechniquePrincipleExpected Outcome
Hydrodynamic Diameter Dynamic Light Scattering (DLS)Measures the apparent size of the particle in solution.An increase in diameter following PEGylation due to the added polymer layer.[12]
Surface Charge Zeta Potential MeasurementMeasures the magnitude of the electrostatic charge at the particle's surface.A shift towards neutral. The PEG layer shields the surface charge.[4][12]
Surface Composition X-ray Photoelectron Spectroscopy (XPS)Elemental analysis of the nanoparticle surface.Appearance of N 1s and C 1s peaks characteristic of the PEG linker.
Vibrational Modes Fourier-Transform Infrared (FTIR) SpectroscopyDetects characteristic vibrations of chemical bonds.Appearance of peaks corresponding to C-O-C ether stretches of PEG and the characteristic azide (N3) peak around 2100 cm⁻¹.
Quantification of Surface Ligands

Determining the density of the attached PEG linkers is critical for ensuring batch-to-batch consistency and optimal in vivo performance.

TechniquePrincipleAdvantages & Disadvantages
Proton NMR (¹H-NMR) Quantifies the PEG chains by integrating the area of the characteristic ethylene (B1197577) oxide proton peak (~3.65 ppm).[13]Adv: Robust and quantitative.[13] Disadv: Often requires dissolving the nanoparticle core or cleaving the linker to obtain a clear signal, which is not always feasible.[13][14]
Thermogravimetric Analysis (TGA) Measures the weight loss of a dried sample as it is heated. The weight loss corresponding to the degradation temperature of PEG is used for quantification.[13]Adv: Precise analysis of the final, solid-state material. Disadv: Requires a significant amount of dried sample; the core material must be thermally stable.[13]
HPLC with CAD or ELSD The PEG linker is cleaved from the nanoparticle surface (e.g., using DTT for gold nanoparticles) and then quantified by HPLC.[15]Adv: Highly sensitive and can distinguish between bound and unbound PEG.[14][15] Disadv: Requires a robust and validated protocol for cleaving the linker from the specific nanoparticle core.[15]

Experimental Workflow and Protocols

The overall strategy involves a multi-step process, starting from a base nanoparticle and proceeding through PEGylation, optional Boc deprotection, and final bioconjugation via click chemistry.

Caption: General workflow for nanoparticle functionalization.

Protocol 1: PEGylation of Carboxylated Nanoparticles

This protocol describes the attachment of the Boc-NH-PEG23-N3 linker to nanoparticles with surface carboxyl (-COOH) groups using EDC/NHS chemistry.

Materials:

  • Carboxylated nanoparticles (e.g., iron oxide, quantum dots)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 2-(N-morpholino)ethanesulfonic acid (MES), pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Quenching Solution: Hydroxylamine or Tris buffer, pH 8.0

  • Centrifugal filter units (appropriate MWCO)

Procedure:

  • Nanoparticle Preparation: Disperse the carboxylated nanoparticles in ice-cold MES buffer to a final concentration of 1-5 mg/mL.

  • Carboxyl Activation:

    • Add EDC to a final concentration of 10 mM.

    • Add NHS to a final concentration of 25 mM.

    • Incubate on a rotator for 15-30 minutes at room temperature to activate the carboxyl groups, forming an NHS-ester intermediate.

  • Removal of Excess EDC/NHS: Immediately centrifuge the nanoparticle suspension using a centrifugal filter unit to remove unreacted EDC and NHS. Resuspend the activated nanoparticle pellet in PBS (pH 7.4).

  • PEG Conjugation:

    • Immediately add a 100-fold molar excess of this compound to the activated nanoparticle suspension.

    • Incubate for 2-4 hours at room temperature with gentle mixing.

  • Quenching: Add the quenching solution to a final concentration of 50 mM and incubate for 15 minutes to deactivate any unreacted NHS esters.

  • Washing: Purify the PEGylated nanoparticles by repeated centrifugation/resuspension cycles (at least 3 times) with PBS to remove all unreacted reagents.

  • Final Resuspension: Resuspend the purified Boc-PEG-Azide functionalized nanoparticles in the desired buffer for characterization and storage at 4°C.

Protocol 2: Boc Deprotection to Expose Primary Amine

This protocol describes the removal of the Boc protecting group to yield a reactive primary amine on the nanoparticle surface.[5]

Materials:

  • Boc-PEG-Azide functionalized nanoparticles

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • PBS (pH 7.4)

Procedure:

  • Solvent Exchange: Exchange the buffer of the nanoparticle solution to DCM using centrifugation or solvent evaporation. Resuspend the nanoparticles in DCM.

  • Deprotection Reaction: Add TFA to the nanoparticle suspension to a final concentration of 20-50% (v/v).

  • Incubation: Incubate for 30-60 minutes at room temperature with gentle mixing.

  • Solvent Removal: Remove the DCM and TFA by rotary evaporation or under a gentle stream of nitrogen.

  • Washing: Resuspend the nanoparticles in PBS (pH 7.4). Pellet the nanoparticles by centrifugation and discard the supernatant. Repeat this washing step three times to ensure complete removal of residual acid.

  • Final Resuspension: Resuspend the purified H2N-PEG-Azide functionalized nanoparticles in the desired buffer for the next conjugation step.

Protocol 3: Click Chemistry Conjugation to Azide Terminus

This protocol outlines the conjugation of an alkyne-containing molecule (e.g., a drug, dye, or peptide) to the azide-functionalized nanoparticle surface via CuAAC.

G NP_N3 Nanoparticle-PEG-N3 Final_Product Nanoparticle-PEG-Triazole-Molecule NP_N3->Final_Product Alkyne Alkyne-Molecule Alkyne->Final_Product Catalyst Cu(I) Source (e.g., CuSO4 + Sodium Ascorbate) Catalyst->Final_Product Catalyzes Cycloaddition Ligand Ligand (Optional) (e.g., TBTA) Ligand->Catalyst

Caption: Key components of a CuAAC "click" reaction.

Materials:

  • Azide-functionalized nanoparticles (either Boc-protected or deprotected)

  • Alkyne-functionalized molecule of interest

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270)

  • Tris(benzyltriazolylmethyl)amine (TBTA) ligand (optional, to stabilize Cu(I))

  • Reaction Buffer: PBS or Tris buffer, de-gassed

Procedure:

  • Prepare Reagents:

    • Prepare a 10 mM stock solution of CuSO4 in water.

    • Prepare a 100 mM stock solution of sodium ascorbate in water (must be made fresh).

    • Prepare a 10 mM stock solution of the alkyne-molecule in a suitable solvent (e.g., DMSO, water).

  • Reaction Setup:

    • In a reaction vial, add the azide-functionalized nanoparticles suspended in the reaction buffer.

    • Add the alkyne-functionalized molecule to the desired final concentration (typically 5-10 molar excess relative to the estimated number of azide groups).

    • Add CuSO4 to a final concentration of 1 mM.

    • Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature, protected from light.

  • Purification: Purify the conjugated nanoparticles from excess reagents and unreacted molecules using dialysis, tangential flow filtration, or repeated centrifugation washes.

  • Final Product: Resuspend the purified, bioconjugated nanoparticles in a suitable buffer for downstream applications.

Troubleshooting and Considerations

  • Nanoparticle Aggregation: Aggregation during functionalization can occur due to improper buffering, excessive centrifugation speeds, or incomplete surface coverage. Ensure pH is controlled and consider using a stabilizing agent if necessary.[4]

  • Low Conjugation Efficiency: Verify the activation of functional groups (e.g., using a colorimetric assay for NHS-ester formation). Ensure reagents like sodium ascorbate are fresh. Optimize the molar excess of the molecule to be conjugated.

  • Boc Deprotection Issues: Incomplete deprotection can be addressed by increasing the TFA concentration or incubation time. Ensure complete removal of acidic residue, as it can affect subsequent reactions.

  • Choice of Nanoparticle Core: The underlying chemistry for attaching the PEG linker will vary depending on the nanoparticle material (e.g., thiol-gold chemistry for AuNPs, silanization for silica (B1680970) NPs).[16][17][18] The protocols provided here must be adapted accordingly.

References

Application Notes and Protocols for Boc-NH-PEG23-CH2CH2N3 in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction to Boc-NH-PEG23-CH2CH2N3

This compound is a high-purity, monodisperse polyethylene (B3416737) glycol (PEG)-based linker designed for the synthesis of Proteolysis Targeting Chimeras (PROTACs). This heterobifunctional linker is a valuable tool in the field of targeted protein degradation (TPD), a revolutionary therapeutic strategy that utilizes the cell's natural protein disposal machinery to eliminate disease-causing proteins.

The key structural features of this compound are:

  • Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) protecting group on the amine allows for controlled, directional synthesis. It can be deprotected under acidic conditions to reveal a primary amine, which can then be coupled to a ligand for an E3 ubiquitin ligase.

  • PEG23 Spacer: The 23-unit polyethylene glycol spacer enhances the aqueous solubility and cell permeability of the resulting PROTAC molecule.[] The length of the PEG linker is a critical parameter in PROTAC design, as it influences the formation of a productive ternary complex between the target protein and the E3 ligase.[]

  • Terminal Azide (B81097): The azide (N3) group is a versatile functional handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[2] This highly efficient and specific reaction allows for the straightforward conjugation of the linker to a target protein ligand that has been functionalized with an alkyne group.[2]

Mechanism of Action in Targeted Protein Degradation

PROTACs are bifunctional molecules that consist of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[3] By bringing the POI and the E3 ligase into close proximity, a PROTAC facilitates the transfer of ubiquitin from the E3 ligase to the POI.[3] The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[3] this compound serves as the linker component in the synthesis of these potent degraders.

PROTAC_Mechanism cluster_0 PROTAC-mediated Ternary Complex Formation cluster_1 Ubiquitination and Degradation POI Target Protein (POI) PROTAC PROTAC POI->PROTAC E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Ubiquitinated_POI Polyubiquitinated POI E3_Ligase->Ubiquitinated_POI Ubiquitination Proteasome 26S Proteasome Ubiquitinated_POI->Proteasome Recognition Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degradation

PROTAC Mechanism of Action

Data Presentation

The following tables summarize representative quantitative data for PROTACs targeting various proteins. While these examples may not have utilized the exact this compound linker, they are illustrative of the degradation efficiencies (DC50 and Dmax) and anti-proliferative activities (IC50) that can be achieved with PEG-based PROTACs.

Table 1: Degradation Activity of Representative PROTACs

PROTAC NameTarget ProteinCell LineDC50 (nM)Dmax (%)Reference
GP262 PI3KγMDA-MB-23142.2388.6[4]
GP262 mTORMDA-MB-23145.474.9[4]
7o Bcr-AblT315IK562~10069.89[5]
B24 BRD4MV4-110.75>95[6]
Unnamed ARLung Cancer Cells<100>90[7]

Table 2: Anti-proliferative Activity of Representative PROTACs

PROTAC NameTarget ProteinCell LineIC50 (nM)Reference
GP262 PI3K/mTOROCI-AML344.3[4]
GP262 PI3K/mTORTHP-148.3[4]
7o Bcr-AblT315IBa/F3 Bcr-AblT315I26.8[5]
B24 BRD4MV4-110.4[6]
PROTAC 1 BCR-ABLK562620[8]

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using this compound via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for the synthesis of a PROTAC by first coupling a ligand for an E3 ligase to the deprotected amine of this compound, followed by a CuAAC reaction with an alkyne-functionalized target protein ligand.

PROTAC_Synthesis_Workflow start Start deprotection Boc Deprotection of Linker start->deprotection coupling Amide Coupling with E3 Ligase Ligand deprotection->coupling purification1 Purification of Linker-E3 Ligase Conjugate coupling->purification1 click_reaction Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) purification1->click_reaction purification2 Final PROTAC Purification click_reaction->purification2 characterization Characterization (NMR, MS) purification2->characterization end End characterization->end

PROTAC Synthesis Workflow

Materials:

  • This compound

  • E3 ligase ligand with a carboxylic acid handle (e.g., pomalidomide (B1683931) derivative)

  • Alkyne-functionalized target protein ligand

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Dimethylformamide (DMF)

  • Copper(II) sulfate (B86663) pentahydrate (CuSO4·5H2O)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Water

  • Acetonitrile

  • Reverse-phase HPLC system

  • Mass spectrometer

  • NMR spectrometer

Procedure:

  • Boc Deprotection: a. Dissolve this compound in a 1:1 mixture of DCM and TFA. b. Stir the reaction at room temperature for 1-2 hours. c. Monitor the reaction by TLC or LC-MS until the starting material is consumed. d. Remove the solvent under reduced pressure to obtain the deprotected linker-azide.

  • Amide Coupling with E3 Ligase Ligand: a. Dissolve the deprotected linker-azide and the E3 ligase ligand (1.1 equivalents) in DMF. b. Add HATU (1.2 equivalents) and DIPEA (3 equivalents) to the solution. c. Stir the reaction at room temperature overnight. d. Monitor the reaction by LC-MS. e. Upon completion, purify the linker-E3 ligase conjugate by reverse-phase HPLC.

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): [6] a. Dissolve the linker-E3 ligase conjugate and the alkyne-functionalized target protein ligand (1.2 equivalents) in a 1:1 mixture of water and acetonitrile. b. In a separate vial, prepare a solution of CuSO4·5H2O (0.1 equivalents) and THPTA (0.5 equivalents) in water. c. Add the CuSO4/THPTA solution to the reaction mixture. d. Add a freshly prepared solution of sodium ascorbate (1 equivalent) in water to initiate the reaction. e. Stir the reaction at room temperature for 4-12 hours. f. Monitor the reaction by LC-MS.

  • Final Purification and Characterization: a. Upon completion of the click reaction, purify the final PROTAC product by reverse-phase HPLC. b. Characterize the purified PROTAC by mass spectrometry and NMR to confirm its identity and purity.

Protocol 2: Measuring Targeted Protein Degradation by Western Blotting

This protocol describes how to assess the degradation of a target protein in cultured cells treated with a synthesized PROTAC.

Degradation_Evaluation_Workflow start Start cell_culture Cell Culture and Seeding start->cell_culture protac_treatment PROTAC Treatment (Dose-Response and Time-Course) cell_culture->protac_treatment cell_lysis Cell Lysis and Protein Extraction protac_treatment->cell_lysis protein_quantification Protein Quantification (BCA Assay) cell_lysis->protein_quantification sds_page SDS-PAGE protein_quantification->sds_page western_blot Western Blotting sds_page->western_blot data_analysis Data Analysis (Densitometry) western_blot->data_analysis dc50_dmax DC50 and Dmax Determination data_analysis->dc50_dmax end End dc50_dmax->end

PROTAC Degradation Evaluation Workflow

Materials:

  • Cultured cells expressing the target protein

  • Synthesized PROTAC

  • DMSO (vehicle control)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: a. Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight. b. Prepare serial dilutions of the PROTAC in cell culture medium. Include a vehicle-only control (e.g., 0.1% DMSO). c. Treat the cells with the PROTAC dilutions for a desired time (e.g., 24 hours for dose-response) or with a fixed concentration for various time points (e.g., 2, 4, 8, 16, 24 hours for a time-course).

  • Cell Lysis and Protein Quantification: a. After treatment, wash the cells with ice-cold PBS. b. Add ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes. c. Scrape the cells and collect the lysate. d. Centrifuge the lysates to pellet cell debris and collect the supernatant. e. Determine the protein concentration of each lysate using a BCA assay.[7]

  • SDS-PAGE and Western Blotting: a. Normalize the protein concentration of all samples with lysis buffer. b. Add Laemmli sample buffer and boil the samples at 95°C for 5 minutes. c. Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis. d. Transfer the proteins to a PVDF or nitrocellulose membrane. e. Block the membrane with blocking buffer for 1 hour at room temperature. f. Incubate the membrane with the primary antibody against the target protein overnight at 4°C. g. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. h. Wash the membrane and add ECL substrate. i. Capture the chemiluminescent signal using an imaging system. j. Strip the membrane and re-probe with the loading control antibody.

  • Data Analysis: a. Quantify the band intensities using densitometry software. b. Normalize the target protein band intensity to the corresponding loading control band intensity. c. Calculate the percentage of protein degradation relative to the vehicle-treated control. d. Plot the percentage of degradation versus the PROTAC concentration to determine the DC50 (concentration at 50% degradation) and Dmax (maximum degradation) values.

Protocol 3: Quantifying Protein Degradation Kinetics using the HiBiT Assay

The HiBiT assay is a sensitive, real-time method to measure protein abundance in live cells. This protocol requires a cell line where the target protein is endogenously tagged with the HiBiT peptide.

Materials:

  • CRISPR-edited cell line with the target protein endogenously tagged with HiBiT

  • LgBiT protein

  • Nano-Glo® HiBiT Lytic Detection System or Nano-Glo® Live Cell Assay System

  • White, opaque multi-well plates

  • Luminometer

Procedure:

  • Cell Seeding: a. Seed the HiBiT-tagged cells in a white, opaque multi-well plate at a density that ensures they are in the exponential growth phase during the assay. b. Incubate overnight to allow for cell attachment.

  • PROTAC Treatment: a. Prepare serial dilutions of the PROTAC in the appropriate assay medium. b. Add the PROTAC dilutions to the cells.

  • Luminescent Signal Detection (Endpoint Lytic Assay): a. At desired time points after PROTAC addition, add the Nano-Glo® HiBiT Lytic Reagent (containing LgBiT protein and substrate) to the wells. b. Incubate for 10 minutes at room temperature to lyse the cells and allow the luminescent signal to stabilize. c. Measure the luminescence using a plate-based luminometer.

  • Luminescent Signal Detection (Live-Cell Kinetic Assay): a. Before adding the PROTAC, add the Nano-Glo® Live Cell Reagent to the wells. b. Place the plate in a luminometer equipped with temperature control (37°C). c. Measure the baseline luminescence. d. Add the PROTAC dilutions and immediately begin measuring the luminescence kinetically over several hours.

  • Data Analysis: a. For endpoint assays, normalize the luminescent signal to a vehicle control to determine the percentage of remaining protein. b. For kinetic assays, the rate of degradation can be calculated from the slope of the luminescence decay curve. c. Plot the percentage of remaining protein versus the PROTAC concentration to determine the DC50 and Dmax values.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in PROTAC Synthesis with Boc-NH-PEG23-CH2CH2N3

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the synthesis of Proteolysis Targeting Chimeras (PROTACs), with a specific focus on reactions involving the Boc-NH-PEG23-CH2CH2N3 linker.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yield in PROTAC synthesis when using this compound?

Low yields in PROTAC synthesis are frequently attributed to a combination of factors. Key areas to investigate include:

  • Suboptimal Reaction Conditions: The efficiency of the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" reaction is highly dependent on the reaction environment. Factors such as the choice of copper source, ligand, solvent, temperature, and pH can significantly impact the yield.

  • Reactant Quality and Stability: The purity and stability of the starting materials, including the this compound linker, the alkyne-functionalized warhead or E3 ligase ligand, are critical. Degradation of any of the reactants can lead to incomplete reactions and the formation of byproducts.

  • Inefficient Purification: PROTACs with long PEG linkers can be challenging to purify due to their increased polarity and molecular weight. Inefficient purification methods can lead to product loss.

  • Side Reactions: The azide (B81097) functional group can participate in side reactions other than the desired cycloaddition, especially under non-optimized conditions.

Q2: How can I improve the yield of the CuAAC reaction?

Optimizing the CuAAC reaction is a critical step in maximizing your PROTAC yield. Consider the following strategies:

  • Copper Source and Ligand: The choice of copper(I) source and a stabilizing ligand is crucial for an efficient reaction. While various copper sources can be used, in situ reduction of a copper(II) salt (e.g., CuSO₄) with a reducing agent like sodium ascorbate (B8700270) is common. Ligands such as Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) can improve catalyst stability and reaction kinetics.

  • Solvent System: The solvent should fully dissolve all reactants. A mixture of aqueous and organic solvents, such as t-BuOH/H₂O or DMSO/H₂O, is often effective.

  • Temperature: While CuAAC reactions are often run at room temperature, gentle heating (e.g., 35-40 °C) can sometimes improve the reaction rate and yield, although higher temperatures may lead to degradation.

  • Stoichiometry: A slight excess of one of the reactants (typically the less complex or more readily available one) can help drive the reaction to completion.

Q3: What are the best practices for handling and storing this compound?

Proper handling and storage are essential to maintain the integrity of the linker.

  • Storage: Store the linker at the recommended temperature, typically -20°C, and protect it from moisture and light.[]

  • Handling: Before use, allow the vial to warm to room temperature before opening to prevent condensation. Use anhydrous solvents when preparing stock solutions. It is advisable to prepare fresh solutions of the linker for each reaction.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues leading to low PROTAC yield.

Problem: Low or No Product Formation
Potential CauseRecommended Solution
Poor Quality of Starting Materials Verify the purity of your alkyne-functionalized component and the this compound linker using techniques like NMR or LC-MS.Ensure the linker has been stored correctly to prevent degradation.
Inefficient CuAAC Reaction Optimize the reaction conditions as detailed in the "Optimizing CuAAC Reaction Conditions" table below.Ensure all reactants are fully dissolved in the chosen solvent system.Degas the solvent to remove oxygen, which can oxidize the Cu(I) catalyst.
Incorrect Stoichiometry Carefully check the molar equivalents of all reactants.Consider using a slight excess (1.1-1.2 equivalents) of the alkyne-containing molecule or the PEG linker.
Problem: Presence of Multiple Byproducts
Potential CauseRecommended Solution
Side Reactions of the Azide Group Ensure mild reaction conditions. Avoid high temperatures and strongly acidic or basic conditions.The azide group can be reduced to an amine in the presence of certain reducing agents. Use a specific reducing agent for the Cu(II) to Cu(I) reduction, such as sodium ascorbate.
Degradation of Starting Materials or Product Analyze the stability of your starting materials and final PROTAC under the reaction and purification conditions.Minimize reaction and purification times.
Homodimerization of the Alkyne Component This can occur in the presence of copper catalysts. The use of an appropriate ligand can help to suppress this side reaction.

Data Presentation

Table 1: Optimizing CuAAC Reaction Conditions for PROTAC Synthesis
ParameterCondition A (Low Yield)Condition B (Improved Yield)Condition C (Optimized Yield)
Copper Source (eq.) 0.1 eq. CuSO₄0.1 eq. CuSO₄0.1 eq. Copper(I) salt (e.g., CuI)
Reducing Agent (eq.) 0.2 eq. Sodium Ascorbate0.5 eq. Sodium AscorbateNot required
Ligand (eq.) None0.2 eq. TBTA0.2 eq. THPTA
Solvent THFt-BuOH/H₂O (1:1)Degassed DMSO/H₂O (3:1)
Temperature 60 °CRoom Temperature35 °C
Reaction Time 24 hours12 hours8 hours
Observed Yield < 20%40-60%> 80%

Note: This table presents illustrative data based on common optimization strategies. Actual yields will vary depending on the specific substrates.

Experimental Protocols

Protocol 1: General Procedure for PROTAC Synthesis via CuAAC

This protocol describes a general method for the copper-catalyzed azide-alkyne cycloaddition to synthesize a PROTAC using this compound.

  • Reactant Preparation:

    • Dissolve the alkyne-functionalized warhead or E3 ligase ligand (1.0 eq.) in the chosen solvent system (e.g., a mixture of t-BuOH and H₂O (1:1)).

    • In a separate vial, dissolve this compound (1.1 eq.) in the same solvent system.

  • Reaction Setup:

    • To the solution of the alkyne-functionalized component, add the solution of the this compound linker.

    • In a separate microfuge tube, prepare a fresh solution of sodium ascorbate (0.5 eq.) in water.

    • In another microfuge tube, prepare a solution of copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) (0.1 eq.) in water.

  • Reaction Initiation:

    • Add the sodium ascorbate solution to the main reaction mixture, followed by the addition of the copper(II) sulfate solution. If using a ligand, it should be pre-mixed with the copper sulfate solution.

    • Stir the reaction mixture at room temperature or with gentle heating (e.g., 35-40 °C).

  • Monitoring and Work-up:

    • Monitor the reaction progress by LC-MS until the starting materials are consumed (typically 4-24 hours).

    • Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product using an appropriate chromatographic technique, such as reversed-phase flash chromatography or preparative HPLC.

Protocol 2: Purification of PEGylated PROTACs by Reversed-Phase Flash Chromatography

This protocol provides a general guideline for the purification of polar, PEGylated PROTACs.

  • Column Selection:

  • Sample Loading:

    • Dissolve the crude PROTAC in a minimal amount of a polar solvent in which it is soluble (e.g., DMSO, DMF, or methanol). If the compound is soluble in the initial mobile phase, it can be loaded directly. For less soluble compounds, a dry loading technique is recommended.

  • Mobile Phase:

    • A typical mobile phase system is a gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with an additive like 0.1% formic acid or trifluoroacetic acid (TFA) to improve peak shape.

  • Gradient Elution:

    • Start with a high percentage of the aqueous phase (e.g., 95% water) and gradually increase the percentage of the organic solvent. A shallow gradient is often necessary to achieve good separation of the PEGylated product from closely related impurities.

  • Fraction Collection and Analysis:

    • Collect fractions and analyze them by LC-MS or TLC to identify those containing the pure PROTAC.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the final product.

Visualizations

Troubleshooting_Workflow Troubleshooting Low PROTAC Yield start Low PROTAC Yield Observed check_reactants 1. Check Reactant Quality - Purity (NMR, LC-MS) - Proper Storage start->check_reactants reactant_ok Reactants OK? check_reactants->reactant_ok check_conditions 2. Evaluate Reaction Conditions - Solvent, Temperature, Time - Catalyst System conditions_ok Conditions Optimized? check_conditions->conditions_ok check_purification 3. Assess Purification Method - Column Choice - Gradient Optimization purification_ok Purification Efficient? check_purification->purification_ok reactant_ok->check_conditions Yes replace_reagents Action: Replace/Re-purify Starting Materials reactant_ok->replace_reagents No conditions_ok->check_purification Yes optimize_reaction Action: Optimize Reaction (See Table 1) conditions_ok->optimize_reaction No optimize_purification Action: Optimize Purification (See Protocol 2) purification_ok->optimize_purification No success Improved Yield purification_ok->success Yes replace_reagents->check_reactants optimize_reaction->check_conditions optimize_purification->check_purification

Caption: A troubleshooting workflow for diagnosing and resolving low yield in PROTAC synthesis.

PROTAC_Synthesis_Pathway General PROTAC Synthesis via CuAAC cluster_reactants Starting Materials cluster_reaction CuAAC Reaction warhead Warhead-Alkyne click_reaction Cu(I) Catalyst (e.g., CuSO4/Ascorbate) + Ligand (optional) Solvent (e.g., tBuOH/H2O) warhead->click_reaction linker This compound linker->click_reaction e3_ligand E3 Ligase Ligand coupling Amide Coupling (e.g., HATU, DIPEA) e3_ligand->coupling intermediate Boc-PROTAC Intermediate click_reaction->intermediate deprotection Boc Deprotection (e.g., TFA) intermediate->deprotection deprotection->coupling final_protac Final PROTAC coupling->final_protac

Caption: A simplified workflow for the synthesis of a PROTAC using a PEG linker and click chemistry.

References

Technical Support Center: Optimizing Boc Deprotection Conditions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions (FAQs) to address common issues encountered during the tert-butyloxycarbonyl (Boc) deprotection process. Our aim is to help you optimize your experimental conditions to minimize side reactions and maximize product yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during Boc deprotection?

A1: The primary side reactions encountered during the acidic cleavage of the Boc group include:

  • tert-Butylation: The highly reactive tert-butyl cation generated during deprotection can alkylate nucleophilic residues, particularly the indole (B1671886) ring of tryptophan, the thioether of methionine, and the phenolic ring of tyrosine.[1][2][3]

  • Aspartimide Formation: In peptide synthesis, the side-chain carboxyl group of an aspartic acid residue can cyclize with the backbone amide, especially when followed by amino acids like glycine, asparagine, or arginine. This can lead to racemization and the formation of a mixture of α- and β-peptides.[4]

  • Incomplete Deprotection: Insufficient acid strength, low acid concentration, inadequate reaction time, or poor solubility of the starting material can result in the incomplete removal of the Boc group.[1][4]

  • Formation of Trifluoroacetyl (TFA) Esters: When using trifluoroacetic acid (TFA) for deprotection, free hydroxyl groups on the substrate can be esterified.[4]

  • Degradation of Acid-Sensitive Groups: Other acid-labile protecting groups within the molecule, such as tert-butyl esters or trityl groups, may also be cleaved under standard Boc deprotection conditions.[1][5]

Q2: How can I prevent the tert-butylation of sensitive amino acid residues?

A2: The most effective strategy to prevent tert-butylation is to add "scavengers" to the deprotection reaction mixture.[1][6] Scavengers are nucleophilic compounds that trap the reactive tert-butyl cation before it can react with your product.[2] The choice of scavenger depends on the specific sensitive residues present in your molecule.[2]

Q3: What are the most common scavengers and when should I use them?

A3: Common scavengers and their primary applications are listed below. Often, a cocktail of scavengers is employed for comprehensive protection.[1][2]

ScavengerTarget Residue(s)Typical Concentration
Triethylsilane (TES) or Triisopropylsilane (B1312306) (TIPS) Tryptophan, Methionine1-5% (v/v)
Thioanisole Methionine1-5% (v/v)
Anisole General scavenger for various nucleophilic residues1-5% (v/v)
1,2-Ethanedithiol (EDT) Tryptophan, Cysteine1-5% (v/v)
Water General scavenger2.5-5% (v/v)

A widely used scavenger cocktail is a mixture of TFA, water, and TIPS (e.g., 95:2.5:2.5 v/v/v).[1][2] For peptides with multiple sensitive residues, "Reagent K" (TFA/phenol/water/thioanisole/EDT in an 82.5:5:5:5:2.5 ratio) can be employed.[2]

Q4: My Boc deprotection is incomplete. What are the likely causes and solutions?

A4: Incomplete deprotection can stem from several factors:

  • Insufficient Acid Strength or Concentration: Some substrates may require stronger acidic conditions for complete removal of the Boc group.[1]

    • Solution: Increase the concentration of TFA (e.g., from 20% to 50% in DCM) or consider a stronger acid system like 4M HCl in 1,4-dioxane (B91453).[2][7]

  • Inadequate Reaction Time or Temperature: The deprotection reaction may not have had enough time to go to completion.

    • Solution: Increase the reaction time and monitor progress by TLC or LC-MS.[2][7] Gentle warming can also be effective, but caution is advised as it may increase side reactions.[2]

  • Poor Solubility: If the starting material is not fully dissolved, the reaction will be slow and incomplete.

    • Solution: Choose a solvent system that ensures complete dissolution of your substrate.[1]

Q5: Are there milder alternatives to TFA for deprotecting acid-sensitive compounds?

A5: Yes, several milder methods can be used for substrates containing other acid-labile groups:[5]

  • Oxalyl Chloride in Methanol (B129727): This system offers a mild and selective method for N-Boc deprotection.[5][8]

  • Lewis Acids: Catalytic amounts of Lewis acids such as zinc bromide (ZnBr₂) or tin(II) triflate (Sn(OTf)₂) can effectively remove the Boc group.[5][9]

  • Thermal Deprotection: In some cases, simply heating the substrate in a suitable solvent like trifluoroethanol (TFE) or a dioxane/water mixture can induce thermolytic cleavage of the Boc group without the need for acidic reagents.[5][10]

Troubleshooting Guide

This section provides a systematic approach to resolving common issues during Boc deprotection.

Problem Possible Cause(s) Suggested Solution(s)
Incomplete Deprotection Insufficient acid strength/concentration.Increase acid concentration or switch to a stronger acid (e.g., 4M HCl in dioxane).[2][7]
Inadequate reaction time or temperature.Increase reaction time and monitor progress. Consider gentle warming.[2][7]
Poor solubility of starting material.Select a more suitable solvent to ensure complete dissolution.[1]
Presence of Side Products tert-Butylation of sensitive residues.Add an appropriate scavenger or scavenger cocktail to the reaction mixture.[1][4]
Aspartimide formation.Use milder deprotection conditions and consider the sequence of amino acids.
Cleavage of other acid-sensitive groups.Employ milder deprotection methods such as oxalyl chloride/methanol or thermal deprotection.[5][8]
Product Degradation Harsh acidic conditions.Reduce reaction time, lower the temperature, or use a milder deprotection reagent.[11]

Experimental Protocols

Protocol 1: Standard Boc Deprotection using Trifluoroacetic Acid (TFA) with a Scavenger

This protocol is suitable for many substrates, especially in peptide synthesis where sensitive residues are present.[1]

  • Dissolution: Dissolve the Boc-protected substrate in anhydrous dichloromethane (B109758) (DCM) to a concentration of approximately 0.1 M.

  • Preparation of Deprotection Cocktail: Prepare a deprotection cocktail consisting of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIPS) (v/v/v).[1]

  • Reaction: Add the deprotection cocktail (typically 10 equivalents relative to the substrate) to the solution of the substrate at room temperature.

  • Monitoring: Stir the reaction mixture for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][7]

  • Work-up: Upon completion, remove the DCM and excess TFA under reduced pressure. To remove residual TFA, co-evaporate with toluene (B28343) (3 times).[7] The deprotected amine is typically obtained as its TFA salt.

  • Neutralization (Optional): If the free amine is required, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the free amine.[7]

Protocol 2: Boc Deprotection using 4M HCl in 1,4-Dioxane

This method is often considered milder than TFA-based protocols and is suitable for a wide range of substrates.[4]

  • Dissolution: Dissolve the Boc-protected substrate in a minimal amount of 1,4-dioxane or a suitable co-solvent like methanol if needed.

  • Acid Addition: Add a solution of 4M HCl in 1,4-dioxane (typically 4-10 equivalents) to the substrate solution, often at 0 °C.[1][4]

  • Reaction: Allow the reaction to warm to room temperature and stir for 30 minutes to 4 hours. Monitor the reaction progress by TLC or LC-MS.[1]

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure.

  • Precipitation: Triturate the residue with cold diethyl ether to precipitate the deprotected amine as its hydrochloride salt.[1]

  • Collection: Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.[1]

Visualizations

Boc_Deprotection_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Fragmentation cluster_step3 Step 3: Decarboxylation & Trapping Boc_Amine Boc-Protected Amine Protonated_Boc Protonated Carbamate Boc_Amine->Protonated_Boc Acid (e.g., TFA) H_plus H+ Carbamic_Acid Carbamic Acid Protonated_Boc->Carbamic_Acid tBu_Cation tert-Butyl Cation Protonated_Boc->tBu_Cation Free_Amine Free Amine Carbamic_Acid->Free_Amine CO2 CO₂ (gas) Carbamic_Acid->CO2 Trapped_Cation Trapped Cation tBu_Cation->Trapped_Cation Scavenger Scavenger

Caption: Mechanism of acid-catalyzed Boc deprotection and scavenger action.

Troubleshooting_Workflow Start Boc Deprotection Reaction Monitor Monitor Reaction (TLC/LC-MS) Start->Monitor Complete Reaction Complete? Monitor->Complete Incomplete Incomplete Reaction Complete->Incomplete No Side_Products Side Products Observed? Complete->Side_Products Yes Troubleshoot_Incomplete Increase Acid Conc./Time/Temp Improve Solubility Incomplete->Troubleshoot_Incomplete Workup Proceed to Work-up Side_Products->Workup No Troubleshoot_Side_Products Add/Optimize Scavengers Use Milder Conditions Side_Products->Troubleshoot_Side_Products Yes Troubleshoot_Incomplete->Start Troubleshoot_Side_Products->Start

Caption: Troubleshooting workflow for common Boc deprotection issues.

References

Technical Support Center: Troubleshooting Click Chemistry Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for click chemistry. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their click chemistry experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions.

Troubleshooting Guides

This section provides systematic approaches to resolving common problems encountered during click chemistry reactions.

Issue 1: Low or No Product Yield in CuAAC Reactions

One of the most frequent challenges in CuAAC is a lower-than-expected or complete absence of the desired product. This can stem from several factors related to the catalyst, reagents, or reaction conditions.

Troubleshooting Workflow:

G start Low/No Product Yield catalyst Check Copper Catalyst start->catalyst reagents Verify Reagents start->reagents conditions Optimize Conditions start->conditions catalyst_sub1 Oxidation of Cu(I)? catalyst->catalyst_sub1 catalyst_sub2 Inappropriate Ligand? catalyst->catalyst_sub2 reagents_sub1 Impure/Degraded Reagents? reagents->reagents_sub1 reagents_sub2 Incorrect Stoichiometry? reagents->reagents_sub2 conditions_sub1 Steric Hindrance? conditions->conditions_sub1 conditions_sub2 Interfering Substances? conditions->conditions_sub2 catalyst_sol1 Use fresh reducing agent (e.g., Sodium Ascorbate). Degas solvents. catalyst_sub1->catalyst_sol1 catalyst_sol2 Use appropriate ligand (e.g., THPTA, BTTAA). Optimize Cu:Ligand ratio (1:1 to 1:5). catalyst_sub2->catalyst_sol2 reagents_sol1 Use high-purity reagents. Verify integrity via NMR/MS. reagents_sub1->reagents_sol1 reagents_sol2 Use slight excess of one reagent (1.1 to 2-fold). reagents_sub2->reagents_sol2 conditions_sol1 Increase reaction time or temperature. conditions_sub1->conditions_sol1 conditions_sol2 Avoid Tris-based buffers. Remove thiols (e.g., DTT). conditions_sub2->conditions_sol2

Troubleshooting workflow for low or no product yield in CuAAC reactions.

Possible Causes and Solutions:

Potential Cause Suggested Solutions Rationale
Copper Catalyst Inactivation - Prepare fresh sodium ascorbate (B8700270) solution for each experiment.[1] - Degas all solutions to remove dissolved oxygen.[1] - Use a copper-chelating ligand like THPTA or BTTAA in a 5:1 ratio to copper.[1][2]The active Cu(I) catalyst is prone to oxidation to the inactive Cu(II) state by dissolved oxygen.[1] Ligands stabilize the Cu(I) state.[3]
Reagent Quality and Integrity - Use high-purity azide (B81097) and alkyne reagents.[3] - If degradation is suspected, verify the integrity of starting materials using techniques like NMR or mass spectrometry.[4]Impurities in reagents can inhibit the catalyst or lead to side reactions, reducing the yield.[2][3]
Incorrect Stoichiometry - While a 1:1 ratio is standard, using a slight excess (e.g., 1.1 to 2-fold) of the less critical or more soluble reactant can drive the reaction to completion.[3]This ensures that the limiting reagent is fully consumed, maximizing product formation.
Steric Hindrance - Increase the reaction time.[3] - If the substrates are thermally stable, consider increasing the reaction temperature (e.g., to 37°C or higher).[3][5]Bulky groups near the azide or alkyne can slow down the reaction rate by sterically hindering the approach of the reactants.[3]
Interfering Substances - Avoid Tris-based buffers as the amine groups can chelate copper.[1] Use buffers like PBS or HEPES instead.[1] - If the sample contains thiols (e.g., from DTT or cysteine residues), remove them via dialysis or buffer exchange before the reaction.[1]Certain functional groups can coordinate with the copper catalyst and inhibit its activity.[3]
Solubility Issues - Use a co-solvent such as DMSO or t-BuOH to ensure all reactants are fully dissolved.[6]Poor solubility of either the azide or alkyne can lead to a heterogeneous reaction mixture and significantly reduce reaction rates.[7]
Issue 2: Low or No Product Yield in SPAAC Reactions

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) avoids the use of a copper catalyst, but can still suffer from low yields due to different factors.

Troubleshooting Workflow:

G start Low/No SPAAC Yield reagents Check Reagents start->reagents conditions Optimize Conditions start->conditions reagents_sub1 Degraded Cyclooctyne (B158145)? reagents->reagents_sub1 reagents_sub2 Steric Hindrance? reagents->reagents_sub2 conditions_sub1 Slow Kinetics? conditions->conditions_sub1 conditions_sub2 Suboptimal Buffer/pH? conditions->conditions_sub2 reagents_sol1 Use fresh/properly stored reagents. Protect from light and acid. reagents_sub1->reagents_sol1 reagents_sol2 Redesign linker to increase distance between bulky groups and reactive moieties. reagents_sub2->reagents_sol2 conditions_sol1 Increase reactant concentrations. Increase temperature (e.g., 37°C). conditions_sub1->conditions_sol1 conditions_sol2 Screen different buffers (e.g., PBS vs HEPES). Optimize pH (typically 7-8.5). conditions_sub2->conditions_sol2

Troubleshooting workflow for low or no product yield in SPAAC reactions.

Possible Causes and Solutions:

Potential Cause Suggested Solutions Rationale
Reagent Instability - Store cyclooctyne derivatives under an inert atmosphere, protected from light, and at low temperatures.[7][8] - Use freshly prepared solutions.Strained cyclooctynes can be unstable and degrade under certain conditions, such as acidic environments or during prolonged storage.[7]
Slow Reaction Kinetics - Increase the concentration of one or both reactants.[5][9] - If the biomolecules are stable, increase the reaction temperature (e.g., from room temperature to 37°C).[5][8] - Consider switching to a more reactive cyclooctyne derivative (e.g., DBCO, BCN).[9]SPAAC reactions are concentration-dependent.[5] Higher temperatures can accelerate the reaction rate.[5] Different cyclooctynes have varying levels of ring strain and thus different reaction kinetics.
Suboptimal Reaction Conditions - Screen different buffer systems; for example, HEPES buffer has been shown to increase reaction rates for some SPAAC reactions compared to PBS.[5][8] - Optimize the pH of the reaction, typically within the range of 7 to 8.5.[7][9]The choice of buffer and pH can significantly impact the kinetics of SPAAC reactions.[5][7]
Solubility Issues - Add a co-solvent like DMSO to improve the solubility of hydrophobic reactants.[7] - Use a cyclooctyne derivative with enhanced aqueous solubility if available.[8]If one or both reactants have poor solubility in the reaction medium, the reaction rate will be significantly reduced.[7]
Steric Hindrance - If possible, redesign the linker to increase the distance between bulky functional groups and the azide or cyclooctyne.[7][9]Bulky molecules near the reactive sites can physically block their interaction, slowing down or preventing the reaction.[7]
Issue 3: Presence of Side Products and Difficult Purification

The formation of unexpected side products can complicate the purification of the desired conjugate and reduce the overall yield.

Troubleshooting Side Reactions and Purification:

Problem Potential Cause(s) Suggested Solution(s)
High Background Signal in CuAAC - Non-specific binding of copper to biomolecules.[2] - Side reactions with thiols (e.g., cysteine residues).[2] - Generation of reactive oxygen species (ROS).[2]- Ensure the use of a copper-chelating ligand in sufficient excess (5-10 fold).[2] - Pre-treat samples with a thiol-blocking agent like N-ethylmaleimide (NEM).[1] - Degas solutions thoroughly to minimize oxygen.
Non-specific Labeling in SPAAC - Reaction of highly strained cyclooctynes with thiols.[2] - Hydrophobicity of some cyclooctynes leading to non-specific binding.[2]- Use a less reactive cyclooctyne if thiol side reactions are a concern. - Incorporate PEG linkers into the cyclooctyne to increase hydrophilicity.
Difficult Purification - Similar polarity of the product and excess reagent.[9] - Presence of copper catalyst in the final product (CuAAC).- Use a slight excess of the reagent that is easiest to remove during purification.[9] - For CuAAC, perform a final wash with a copper chelator like EDTA to remove residual copper.[2] - Consider using purification tags on one of the reactants.[9]

Frequently Asked Questions (FAQs)

Q1: What are the key differences between CuAAC and SPAAC?

A1: The primary difference is the requirement of a copper catalyst. CuAAC requires a Cu(I) catalyst, which is toxic to living cells, making it more suitable for in vitro applications.[7] SPAAC is a copper-free reaction that utilizes a strained cyclooctyne, making it bioorthogonal and ideal for experiments in living systems.[7] Generally, CuAAC reactions are faster than SPAAC reactions.

Q2: Can I use any copper source for my CuAAC reaction?

A2: While various copper sources can be used, copper(II) sulfate (B86663) (CuSO₄) in combination with a reducing agent like sodium ascorbate is most common for generating the active Cu(I) catalyst in situ.[10] It is crucial to use a ligand to stabilize the Cu(I) and prevent side reactions.[3]

Q3: How do I monitor the progress of my click reaction?

A3: The progress of a click reaction can be monitored by various analytical techniques such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy by observing the disappearance of starting materials and the appearance of the product.[9] For SPAAC reactions involving DBCO, the reaction can be monitored by UV-Vis spectrophotometry by following the disappearance of the DBCO absorbance at around 309 nm.[5]

Q4: What is the optimal temperature for click chemistry reactions?

A4: CuAAC reactions are often performed at room temperature.[3] For slower reactions or with sterically hindered substrates, the temperature can be increased.[3] SPAAC reactions are also typically run at room temperature or 37°C, especially for biological applications to maintain the integrity of biomolecules.[5][8]

Q5: My organic azide/alkyne is not soluble in aqueous buffers. What should I do?

A5: For reactants with poor water solubility, a water-miscible organic co-solvent such as DMSO, DMF, THF, or t-butanol can be used.[6] It is advisable to keep the percentage of the organic solvent as low as possible, particularly when working with proteins that may denature.[7]

Experimental Protocols

General Protocol for CuAAC in Aqueous Buffer (Bioconjugation)

This protocol is a general guideline and may require optimization for specific substrates and applications.

  • Prepare Stock Solutions:

    • Azide-containing biomolecule in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).

    • Alkyne-containing molecule in DMSO or buffer.

    • Copper(II) sulfate (CuSO₄): 20 mM in water.[3]

    • Ligand (e.g., THPTA): 50 mM in water.[3]

    • Sodium Ascorbate: 100 mM in water (prepare fresh).[3]

  • Reaction Setup:

    • In a microcentrifuge tube, add the azide-containing biomolecule and the alkyne-containing molecule.

    • In a separate tube, pre-mix the CuSO₄ and ligand solutions. For a final copper concentration of 0.1 mM, a 5-fold excess of ligand (0.5 mM final concentration) is recommended.[3]

    • Add the copper/ligand mixture to the reaction tube containing the azide and alkyne.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 2.5-5 mM.

    • Gently mix the reaction and allow it to proceed at room temperature. Reaction times can vary from a few minutes to several hours.[3]

General Protocol for a Small Molecule SPAAC Reaction

This protocol provides a general workflow and may need optimization.

  • Preparation of Reactants:

    • Dissolve the azide-containing molecule (1 equivalent) in a suitable solvent (e.g., DMSO, or a mixture of acetonitrile (B52724) and water).[9]

    • Dissolve the strained cyclooctyne (e.g., DBCO-PEG4, 1.1-1.5 equivalents) in the same solvent.[7][9]

  • Reaction:

    • Add the cyclooctyne solution to the azide solution.

    • Stir the reaction mixture at room temperature or 37°C for potentially faster kinetics.[9]

    • Protect the reaction from light if either of the molecules is light-sensitive.[7]

    • Monitor the reaction progress by TLC, LC-MS, or NMR. A typical reaction may take from a few minutes to several hours to complete.[9]

References

Technical Support Center: Purification of Boc-NH-PEG23-CH2CH2N3 Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification strategies for Boc-NH-PEG23-CH2CH2N3 conjugates. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification of this specific PROTAC linker.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude this compound reaction mixture?

A1: Common impurities can include unreacted starting materials such as Boc-NH-PEG23-OH or its mesylate precursor, excess azidation reagent (e.g., sodium azide), and side products from incomplete reactions or decomposition. It is also possible to have PEG chains of varying lengths if the starting material is not monodisperse.

Q2: Which chromatographic technique is most suitable for purifying this compound?

A2: Both normal-phase and reversed-phase chromatography can be effective. Normal-phase flash chromatography on silica (B1680970) gel is often used to remove less polar impurities. For higher purity, reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful technique for separating PEG compounds based on hydrophobicity and can resolve species with minor differences.[1][2][3]

Q3: Can I use precipitation to purify my this compound conjugate?

A3: Yes, precipitation is a viable and straightforward method for purifying PEG derivatives.[4] By dissolving the crude product in a polar solvent where it is soluble (e.g., water, methanol) and then adding a non-polar solvent in which it is insoluble (e.g., diethyl ether, hexane), the desired PEG conjugate can be precipitated, leaving many impurities in the solution.[4]

Q4: How can I monitor the progress of the purification?

A4: Thin-layer chromatography (TLC) is a quick and effective way to monitor the separation of your product from impurities during column chromatography. For PEG compounds, specific staining agents like a modified Dragendorff stain can be very effective for visualization.[5] High-performance liquid chromatography (HPLC) can provide more detailed information on the purity of the collected fractions.[4] Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are essential for confirming the identity and purity of the final product.[6]

Q5: The Boc protecting group on my conjugate seems to be partially removed during purification. What could be the cause?

A5: The Boc (tert-butyloxycarbonyl) group is sensitive to acidic conditions. If you are using silica gel for chromatography, its slightly acidic nature can sometimes lead to partial deprotection. This can be mitigated by deactivating the silica gel with a base like triethylamine (B128534) before use.[7] Similarly, acidic mobile phases in HPLC should be used with caution.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Product streaks on TLC plate. The compound is very polar. The sample is overloaded. The solvent system is not optimal.Use a more polar solvent system, such as a mixture of dichloromethane, methanol (B129727), and a small amount of ammonium (B1175870) hydroxide.[8] Apply a smaller amount of the sample to the TLC plate. Experiment with different solvent systems to find one that provides a compact spot.
Poor separation during flash column chromatography. The chosen solvent system has insufficient resolving power. The column was not packed or loaded correctly. The compound is degrading on the silica gel.Perform a more thorough TLC analysis to find an optimal solvent system.[9] Ensure the column is packed uniformly and the sample is loaded in a narrow band.[10] Test the stability of your compound on silica gel using a 2D TLC. If it is unstable, consider using a different stationary phase like alumina (B75360) or deactivating the silica with triethylamine.[7][11]
Product elutes in the void volume during reversed-phase HPLC. The mobile phase is too strong (too much organic solvent). The compound is too polar for the selected column.Increase the aqueous component of your mobile phase.[12] Consider using a more polar reversed-phase column or a column specifically designed for polar compounds.
Low recovery after precipitation. The non-polar solvent was not added in a sufficient volume. The product has some solubility in the precipitation solvent mixture.Increase the volume of the non-polar solvent to ensure complete precipitation. Cool the mixture to a lower temperature to decrease the solubility of the product.
Presence of residual salts (e.g., sodium azide) in the final product. Incomplete removal during work-up.Perform thorough aqueous washes during the liquid-liquid extraction step after the reaction. Dialysis can also be an effective method for removing small molecule impurities from larger PEG conjugates.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is suitable for the initial purification of the crude this compound conjugate to remove major impurities.

1. Preparation of the Column:

  • Select a glass column of appropriate size. A general rule is to use 20-50 times the weight of the crude sample in silica gel.[13]

  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Carefully pack the column with the slurry, ensuring there are no air bubbles.

  • Equilibrate the column by passing 2-3 column volumes of the initial mobile phase.

2. Sample Loading:

  • Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.

  • Alternatively, for compounds with poor solubility in the mobile phase, use a dry loading technique by adsorbing the compound onto a small amount of silica gel.[10]

  • Carefully apply the sample to the top of the silica bed.

3. Elution:

  • Begin elution with a non-polar solvent system and gradually increase the polarity. A common solvent system for polar compounds is a gradient of methanol in dichloromethane.[14] For amine-containing compounds, adding a small amount of triethylamine (0.1-1%) to the mobile phase can improve peak shape.

  • Collect fractions and monitor by TLC.

4. Product Recovery:

  • Combine the fractions containing the pure product.

  • Remove the solvent under reduced pressure to obtain the purified conjugate.

Protocol 2: Purification by Precipitation

This protocol is a simple and cost-effective method for enriching the this compound conjugate.[4]

1. Dissolution:

  • Dissolve the crude product in a minimum amount of a polar solvent in which it is highly soluble (e.g., deionized water, methanol, or ethanol).

2. Precipitation:

  • Slowly add a non-polar solvent in which the PEG conjugate is insoluble (e.g., cold diethyl ether or hexane) while stirring the solution.[4]

  • Continue adding the non-polar solvent until no more precipitate is formed.

3. Isolation:

  • Collect the precipitate by filtration or centrifugation.

  • Wash the precipitate with the non-polar solvent to remove any remaining soluble impurities.

4. Drying:

  • Dry the purified product under vacuum to remove residual solvents.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_chromatography Chromatography cluster_other Other Methods cluster_analysis Analysis cluster_product Final Product synthesis Crude this compound Reaction Mixture extraction Liquid-Liquid Extraction synthesis->extraction Initial Work-up flash_chrom Flash Column Chromatography rphplc Reversed-Phase HPLC flash_chrom->rphplc High-Purity Polishing analysis Purity & Identity Confirmation (TLC, HPLC, NMR, MS) rphplc->analysis precipitation Precipitation precipitation->rphplc extraction->flash_chrom Primary Purification extraction->precipitation product Pure this compound analysis->product

Caption: General purification workflow for this compound.

troubleshooting_logic decision decision start Poor Separation in Flash Chromatography check_tlc Is TLC separation adequate? start->check_tlc check_loading Was sample loading correct? check_tlc->check_loading Yes optimize_solvent Optimize TLC solvent system (e.g., add MeOH/NH4OH) check_tlc->optimize_solvent No check_stability Is the compound stable on silica? check_loading->check_stability Yes dry_load Use dry loading technique check_loading->dry_load No deactivate_silica Deactivate silica with triethylamine or use alternative stationary phase check_stability->deactivate_silica No success Improved Separation check_stability->success Yes optimize_solvent->start dry_load->start deactivate_silica->start

References

Technical Support Center: Prevention of PEGylated Protein Aggregation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of protein aggregation during and after PEGylation.

Troubleshooting Guides

Guide 1: Systematic Troubleshooting of Aggregation During PEGylation

Aggregation during the PEGylation reaction is a frequent issue. This guide provides a step-by-step approach to diagnose and resolve the problem.

Step 1: Evaluate the Starting Materials

  • Problem: Pre-existing aggregates in the protein stock solution can seed further aggregation.

  • Solution: Before starting the PEGylation reaction, ensure the protein solution is monomeric and free of aggregates.

  • Recommended Action: Analyze the starting protein solution using Size Exclusion Chromatography (SEC). If aggregates are present, purify the protein stock by SEC or another suitable chromatographic method.

Step 2: Optimize Reaction Conditions

Suboptimal reaction conditions are a primary cause of aggregation. Systematically screen key parameters to identify the optimal environment for your specific protein.

  • Protein Concentration: High protein concentrations increase the likelihood of intermolecular interactions leading to aggregation.[1]

    • Recommendation: Test a range of protein concentrations (e.g., 0.5, 1, 2, 5 mg/mL).

  • PEG:Protein Molar Ratio: An excessive molar ratio of PEG can lead to over-PEGylation and aggregation.

    • Recommendation: Evaluate different molar ratios (e.g., 1:1, 5:1, 10:1, 20:1 of PEG to reactive protein sites).

  • pH: The reaction pH affects the reactivity of amino acid side chains and the overall stability of the protein. Proteins are often least soluble at their isoelectric point (pI).

    • Recommendation: Screen a range of pH values, typically 1-1.5 units away from the protein's pI. For amine-reactive PEGs (like NHS esters), a pH range of 7.0-8.0 is common.[2]

  • Temperature: Higher temperatures can accelerate the reaction rate but may also induce protein unfolding and aggregation.

    • Recommendation: Test different temperatures (e.g., 4°C and room temperature). A lower temperature can slow the reaction rate, potentially favoring single PEGylation events over cross-linking.[1]

Step 3: Incorporate Stabilizing Excipients

If optimizing reaction conditions is not sufficient, the addition of excipients to the reaction buffer can enhance protein stability.

  • Mechanism: Excipients can work by various mechanisms, such as preferential exclusion, suppression of non-specific interactions, and reducing surface tension.

  • Common Excipients:

    • Sugars (e.g., Sucrose, Trehalose): 5-10% (w/v) can increase protein stability.[1]

    • Amino Acids (e.g., Arginine, Glycine): 50-100 mM of Arginine can suppress protein-protein interactions.[1]

    • Non-ionic Surfactants (e.g., Polysorbate 20, Polysorbate 80): Low concentrations (0.01-0.05% v/v) can prevent surface-induced aggregation.[1]

Step 4: Control the Reaction Rate

A slower, more controlled reaction can favor intramolecular PEGylation over intermolecular cross-linking, which leads to aggregation.

  • Methods to Control Reaction Rate:

    • Lower the Temperature: Performing the reaction at 4°C will slow down the reaction kinetics.[1]

    • Stepwise Addition of PEG: Instead of adding the entire amount of activated PEG at once, add it in smaller portions over time.[1]

Step 5: Re-evaluate PEG Reagent and Strategy

The type of PEG reagent and the PEGylation strategy can significantly impact aggregation.

  • Bifunctional vs. Monofunctional PEGs: Homobifunctional PEGs (reactive groups at both ends) can cross-link multiple protein molecules, leading to aggregation.[1]

    • Recommendation: If using a bifunctional PEG, consider switching to a monofunctional PEG (e.g., mPEG-NHS) to prevent intermolecular cross-linking.

  • PEG Size and Structure: The molecular weight and branching of the PEG chain can influence the stability of the conjugate. Higher molecular weight PEGs and branched PEGs can offer a greater protective "shield" around the protein.[3]

    • Recommendation: If aggregation persists, consider using a different molecular weight or a branched PEG derivative.

Troubleshooting Workflow Diagram

Caption: A decision tree for troubleshooting aggregation during protein PEGylation.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of protein aggregation during PEGylation?

A1: Protein aggregation during PEGylation can be caused by several factors:

  • Intermolecular Cross-linking: Bifunctional PEG reagents can link multiple protein molecules together.[1]

  • High Protein Concentration: Increased proximity of protein molecules enhances the chance of aggregation.[1]

  • Suboptimal Reaction Conditions: pH, temperature, and buffer composition can affect protein stability. Deviating from a protein's optimal stability range can expose hydrophobic regions, leading to aggregation.[1]

  • Poor Reagent Quality: Impurities in the PEG reagent can lead to unintended side reactions and aggregation.

  • Pre-existing Aggregates: Aggregates in the initial protein sample can act as seeds for further aggregation.

Q2: How can I detect and quantify protein aggregation?

A2: Size Exclusion Chromatography (SEC) is the most common method. Aggregates, being larger than the monomeric PEGylated protein, will elute earlier from the SEC column. By integrating the peak areas, you can quantify the percentage of aggregated, monomeric, and unreacted protein. Other techniques include dynamic light scattering (DLS) and analytical ultracentrifugation.

Q3: Can the PEG molecule itself cause aggregation?

A3: While PEG is generally used to increase solubility and stability, interactions between the PEG polymer and the protein surface can sometimes induce conformational changes that may promote aggregation. The length and structure of the PEG chain are important factors.[3] Additionally, at very high concentrations, PEG can act as a molecular crowder, which can also promote protein-protein interactions.

Q4: Are there specific buffer components I should avoid in my PEGylation reaction?

A4: Yes. If you are using an amine-reactive PEG, such as an NHS-ester, you must avoid buffers containing primary amines, like Tris (tris(hydroxymethyl)aminomethane) and glycine. These buffer components will compete with the protein's amine groups for reaction with the PEG, reducing your PEGylation efficiency.[2] Phosphate-buffered saline (PBS) and HEPES buffers are commonly used alternatives.

Q5: How does arginine help in preventing aggregation?

A5: Arginine is thought to prevent aggregation through several mechanisms. It can suppress non-specific protein-protein interactions by binding to charged and hydrophobic patches on the protein surface. This can prevent the association of protein molecules into aggregates.

Q6: Is it possible to remove aggregates after the PEGylation reaction?

A6: Yes, aggregates can be removed from the reaction mixture using preparative Size Exclusion Chromatography (SEC). The larger aggregates will elute before the desired monomeric PEGylated protein.

Data Presentation

Table 1: Effect of PEG Molecular Weight and Degree of PEGylation on Protein Stability

ProteinPEG Molecular Weight (kDa)Degree of PEGylationChange in Thermal Stability (Melting Point)Effect on AggregationReference
Lysozyme (B549824)2, 5, 10VariedIncreased with higher MW and degree of PEGylationReduced with higher MW and degree of PEGylation[3]
G-CSF201-Significantly reduced rate and extent of aggregation[4]
α-1 Antitrypsin40 (2-armed)1-Showed the best resistance to heat-induced polymerization[5]

Table 2: Common Excipients for Preventing PEGylated Protein Aggregation

Excipient ClassExampleTypical ConcentrationMechanism of ActionReference
Sugars/PolyolsSucrose, Trehalose5-10% (w/v)Preferential exclusion, increases protein stability[1]
Amino AcidsArginine, Glycine50-100 mMSuppresses non-specific protein-protein interactions[1]
SurfactantsPolysorbate 20, Polysorbate 800.01-0.05% (v/v)Reduces surface tension and prevents surface-induced adsorption and aggregation[1]

Experimental Protocols

Protocol 1: Screening for Optimal Protein Concentration to Minimize Aggregation

Objective: To determine the highest protein concentration that can be used in a PEGylation reaction without inducing significant aggregation.

Materials:

  • Purified, aggregate-free protein stock solution

  • Activated PEG reagent (e.g., mPEG-NHS)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Size Exclusion Chromatography (SEC) system

Procedure:

  • Prepare a series of small-scale reactions with varying protein concentrations (e.g., 0.5, 1.0, 2.0, 5.0, 10.0 mg/mL). Keep the PEG:protein molar ratio and all other reaction conditions constant.

  • Dissolve the activated PEG in the reaction buffer immediately before use.

  • Add the activated PEG solution to each protein solution to initiate the reaction.

  • Incubate the reactions for a predetermined time (e.g., 2 hours) at a constant temperature (e.g., room temperature or 4°C).

  • After incubation, quench the reaction if necessary (e.g., by adding a small amount of Tris buffer if using NHS-ester chemistry).

  • Analyze each reaction mixture by SEC.

  • Quantify the percentage of monomer, aggregate, and unreacted protein in each sample by integrating the peak areas in the chromatograms.

  • Plot the percentage of aggregate versus protein concentration to identify the optimal concentration range.

Workflow for Protein Concentration Screening

ProteinConcentrationScreening start Start: Purified Protein prep_reactions Prepare Reactions at Varying Protein Concentrations (e.g., 0.5-10 mg/mL) start->prep_reactions add_peg Add Activated PEG (Constant Molar Ratio) prep_reactions->add_peg incubate Incubate (Constant Time and Temperature) add_peg->incubate quench Quench Reaction incubate->quench analyze Analyze by SEC quench->analyze quantify Quantify Monomer vs. Aggregate analyze->quantify end Determine Optimal Protein Concentration quantify->end

Caption: Workflow for screening optimal protein concentration.

Protocol 2: General Procedure for Amine PEGylation using an NHS Ester

Objective: To perform a controlled PEGylation reaction targeting primary amines (N-terminus and lysine (B10760008) residues) while minimizing aggregation.

Materials:

  • Protein solution (1-10 mg/mL in amine-free buffer like PBS, pH 7.2-8.0)

  • mPEG-NHS ester

  • Anhydrous DMSO or DMF

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Dialysis or desalting column for purification

Procedure:

  • Preparation:

    • Ensure the protein solution is in an amine-free buffer. If not, perform buffer exchange.

    • Allow the vial of mPEG-NHS ester to warm to room temperature before opening to prevent moisture condensation.[2]

  • PEG Solution Preparation:

    • Immediately before use, dissolve the required amount of mPEG-NHS ester in a small volume of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 100 mg/mL).[1][2] Do not store the reconstituted PEG solution.[2]

  • PEGylation Reaction:

    • Slowly add the calculated volume of the mPEG-NHS stock solution to the stirring protein solution. A common starting point is a 10- to 20-fold molar excess of PEG to protein.[1][6] The final concentration of the organic solvent should ideally be below 10% (v/v).

    • Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight.[1][2] The optimal time and temperature should be determined empirically.

  • Quenching:

    • Stop the reaction by adding a quenching buffer that contains primary amines, such as Tris, to consume any unreacted mPEG-NHS ester.

  • Purification:

    • Remove unreacted PEG and byproducts by dialysis, tangential flow filtration (TFF), or size exclusion chromatography.[1]

  • Analysis:

    • Characterize the purified PEGylated protein using SEC to determine the extent of aggregation and SDS-PAGE to assess the degree of PEGylation.

Logical Relationship of PEGylation Steps

PEGylationLogic cluster_pre Preparation cluster_reac Reaction cluster_post Purification & Analysis protein_prep Protein Preparation Buffer Exchange to Amine-Free Buffer reaction PEGylation Reaction Add PEG to Protein Incubate protein_prep:port->reaction peg_prep PEG Preparation Dissolve mPEG-NHS in DMSO/DMF peg_prep:port->reaction quench Quenching Add Tris Buffer reaction->quench purification Purification SEC / Dialysis quench->purification analysis Analysis SEC / SDS-PAGE purification->analysis

Caption: Key stages of a typical protein PEGylation workflow.

References

Technical Support Center: Overcoming Steric Hindrance in Bioconjugation with Long PEG Chains

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using long polyethylene (B3416737) glycol (PEG) chains in bioconjugation.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance in the context of bioconjugation with long PEG chains?

A1: Steric hindrance refers to the spatial obstruction by the bulky and flexible PEG chain that can impede the reaction between the functional group on the PEG and the target site on the biomolecule.[1][2] Long PEG chains, due to their large hydrodynamic volume, can "shield" the reactive ends, making it difficult for them to access and bind to the target functional groups on a protein or other biomolecule.[2][3] This can lead to lower conjugation efficiency and yield.[4]

Q2: Why should I use a long PEG chain if it causes steric hindrance?

A2: Despite the challenges, long PEG chains (e.g., >10 kDa) offer significant advantages for therapeutic biomolecules.[5][6] These benefits include:

  • Prolonged Circulation Half-Life: The increased size of the PEGylated molecule reduces renal clearance, allowing the therapeutic to remain in the bloodstream longer.[1][7]

  • Reduced Immunogenicity: The PEG chain can mask epitopes on the biomolecule, preventing recognition by the immune system and reducing the risk of an immune response.[1][7][8]

  • Enhanced Stability: PEGylation can protect the biomolecule from enzymatic degradation and improve its stability in biological environments.[7][8][9]

  • Improved Solubility: The hydrophilic nature of PEG can increase the solubility of hydrophobic biomolecules.[8][9]

Q3: How does the length of the PEG chain impact conjugation efficiency?

A3: The length of the PEG linker is a critical factor. While longer chains provide enhanced therapeutic benefits, they can also lead to greater steric hindrance, which may decrease conjugation efficiency.[2][10] The optimal PEG length is a balance between achieving the desired in vivo properties and maintaining a practical level of conjugation efficiency. Very long PEG chains can wrap around the biomolecule, obstructing reactive sites.[2]

Q4: What are the common chemistries used for conjugating long PEG chains, and how are they affected by steric hindrance?

A4: Common chemistries target specific functional groups on biomolecules:

  • Amine-reactive chemistry (e.g., NHS esters): Targets lysine (B10760008) residues and the N-terminus.[7] Due to the abundance of lysines on protein surfaces, this is a common method. However, long PEGs can have difficulty accessing lysines in sterically crowded regions.

  • Thiol-reactive chemistry (e.g., maleimides): Targets cysteine residues.[2] This is more site-specific but requires the presence of a free sulfhydryl group, which may need to be introduced through protein engineering or reduction of existing disulfide bonds.[2] Steric hindrance can still be a factor in accessing the cysteine residue.

  • Click Chemistry (e.g., CuAAC, SPAAC): Involves the reaction of an azide (B81097) with an alkyne.[11][12] These reactions are generally very efficient and can overcome some steric challenges due to their high reactivity and specificity.[11]

Troubleshooting Guide

Problem 1: Low or No Conjugation Yield with Long PEG Chains

Possible Cause Recommended Solution
Steric Hindrance - Optimize Reaction Conditions: Increase reaction time and/or temperature to provide more energy and time for the sterically hindered groups to react. Monitor for potential protein denaturation at higher temperatures.[4] - Increase Molar Excess of PEG: A higher concentration of the PEG reagent can drive the reaction forward. A 10- to 20-fold molar excess is a good starting point.[2] - Choose a Longer, More Flexible Linker: While counterintuitive, a longer PEG linker can sometimes provide the necessary flexibility to reach a sterically hindered site.[10] - Consider Alternative Chemistries: If NHS or maleimide (B117702) chemistry is failing, consider using "click chemistry" (e.g., SPAAC), which is known for its high efficiency even in sterically demanding environments.[11]
Suboptimal Reaction pH - Amine-reactive (NHS ester): The optimal pH is typically between 7.0 and 8.5.[10] At lower pH, the amine groups are protonated and less nucleophilic.[4] - Thiol-reactive (Maleimide): The optimal pH is between 6.5 and 7.5 to ensure the thiol group is sufficiently nucleophilic while minimizing reaction with amines.[7]
Inactive Reagents - PEG Reagent Degradation: NHS esters are moisture-sensitive.[10] Store reagents properly at -20°C and protected from moisture. Use fresh reagents if degradation is suspected.[4] - Reducing Agent for Thiols: If reducing disulfide bonds to generate free thiols, ensure the reducing agent (e.g., TCEP, DTT) is active. It is critical to remove the reducing agent before adding a maleimide-PEG to prevent it from reacting with the maleimide.[2]
Issues with the Biomolecule - Oxidation of Thiols: For maleimide chemistry, ensure the target cysteine residues have not formed disulfide bonds. Reduce the biomolecule with TCEP or DTT prior to conjugation.[2] - Protein Aggregation: The presence of long PEG chains can sometimes induce aggregation. Analyze the reaction mixture for aggregates using techniques like dynamic light scattering (DLS).[13]

Problem 2: Formation of Multiple PEGylated Species or Aggregates

Possible Cause Recommended Solution
Random Conjugation - Optimize Molar Ratio: Carefully titrate the molar ratio of PEG to the biomolecule to favor mono-PEGylation.[14] - Control Reaction Time: Shorter reaction times can help limit the formation of higher-order PEGylated species.[15] - Site-Specific Mutagenesis: Introduce a unique reactive site (e.g., a cysteine residue) at a sterically accessible location on the protein surface to achieve a single, well-defined conjugate.
Protein Aggregation - Optimize Buffer Conditions: Screen different buffers, pH, and additives (e.g., arginine, polysorbate) to improve the solubility and stability of the conjugate. - Purification: Use size exclusion chromatography (SEC) to separate the desired mono-PEGylated product from aggregates and unreacted starting materials.[16][17]

Experimental Protocols

General Protocol for Amine-Reactive PEGylation with a Long-Chain NHS-Ester-PEG

This protocol provides a general method for conjugating an NHS-ester functionalized long-chain PEG to primary amines (e.g., lysine residues) on a protein.

  • Protein Preparation: Dissolve the protein in a reaction buffer (e.g., PBS) at a pH of 7.5-8.5.[10] The protein concentration should be optimized for your specific system.

  • Prepare the PEG-NHS Ester: Immediately before use, dissolve the long-chain PEG-NHS ester in an anhydrous solvent like DMSO to a stock concentration of 10-50 mg/mL.[2]

  • Conjugation Reaction: Add a 10- to 50-fold molar excess of the dissolved PEG-NHS ester to the protein solution. The optimal ratio will need to be determined empirically. Mix gently.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. Longer incubation times may be necessary to overcome steric hindrance.

  • Quenching (Optional): To stop the reaction, a quenching buffer (e.g., Tris or glycine) can be added to a final concentration of 50-100 mM. Incubate for 15-30 minutes.

  • Purification: Remove excess, unreacted PEG linker and byproducts using size exclusion chromatography (SEC) or dialysis.[2]

General Protocol for Thiol-Reactive PEGylation with a Long-Chain Maleimide-PEG

This protocol outlines the steps for conjugating a maleimide-functionalized long-chain PEG to a free sulfhydryl group (cysteine) on a protein.

  • Protein Preparation and Reduction (if necessary): Dissolve the protein in a reaction buffer at pH 6.5-7.5.[7] If the protein contains disulfide bonds, reduce them using a 10-fold molar excess of TCEP for 30-60 minutes at room temperature.

  • Remove Reducing Agent: It is critical to remove the reducing agent before adding the maleimide-PEG. Use a desalting column equilibrated with the reaction buffer.[2]

  • Prepare the PEG-Maleimide: Immediately before use, dissolve the long-chain PEG-Maleimide in a suitable solvent (e.g., DMSO or the reaction buffer).

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the PEG-Maleimide to the protein solution. Mix gently.

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.

  • Purification: Purify the conjugate using SEC or dialysis to remove unreacted PEG and protein.

Data Presentation

Table 1: Influence of PEG Chain Length on Conjugation Efficiency and Hydrodynamic Diameter

PEG Molecular Weight (kDa)Molar Ratio (PEG:Protein)Reaction Time (h)Conjugation Efficiency (%)Hydrodynamic Diameter (nm)
510:128515
1010:127025
2010:145540
4020:184065

Note: Data are representative and will vary depending on the specific protein and reaction conditions.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_analysis Analysis p Protein Solution (pH Optimization) react Reaction Mixture (Optimized Molar Ratio, Time, and Temperature) p->react peg Long-Chain PEG Reagent (Freshly Prepared) peg->react purify Size Exclusion Chromatography (SEC) react->purify analyze Characterization (SDS-PAGE, HPLC, MS) purify->analyze

Caption: Experimental workflow for bioconjugation with long PEG chains.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Conjugation Yield? steric Steric Hindrance start->steric Yes ph Suboptimal pH start->ph Yes reagents Inactive Reagents start->reagents Yes optimize Optimize Conditions (Time, Temp, Ratio) steric->optimize adjust_ph Adjust Buffer pH ph->adjust_ph fresh_reagents Use Fresh Reagents reagents->fresh_reagents

Caption: Troubleshooting logic for low PEGylation yield.

References

Validation & Comparative

A Comparative Guide to PROTACs Synthesized with PEG-Based Linkers, with a Focus on the Long-Chain Linker Boc-NH-PEG23-CH2CH2N3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Proteolysis Targeting Chimeras (PROTACs) synthesized with Polyethylene Glycol (PEG) linkers, with a specific focus on the implications of utilizing a long-chain linker such as Boc-NH-PEG23-CH2CH2N3. While direct, publicly available experimental data for PROTACs incorporating this specific 23-unit PEG linker is limited, this document extrapolates from existing studies on shorter PEG and other linker types to provide a comprehensive overview of performance characteristics. The information herein is supported by established experimental protocols and visual diagrams to aid in the rational design of novel protein degraders.

The Critical Role of the Linker in PROTAC Efficacy

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.[1] They consist of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[1][2] The linker is not merely a spacer but a critical determinant of the PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's physicochemical properties such as solubility and cell permeability.[1][2]

PEG linkers are widely used in PROTAC design due to their hydrophilicity, which can enhance the solubility of the overall molecule, and their flexibility, which can be crucial for achieving a productive ternary complex formation.[3][4] The length of the PEG linker is a key parameter that requires careful optimization for each target and E3 ligase pair.[5][6]

Performance Comparison of PROTACs with Different Linkers

To illustrate the impact of linker composition and length on PROTAC performance, the following tables summarize quantitative data from studies on PROTACs targeting various proteins. The data is categorized by linker type (PEG vs. Alkyl/Ether) to provide a clear comparison.

Table 1: Comparative Efficacy of PROTACs with PEG Linkers of Varying Lengths
Target ProteinLinker CompositionLinker Length (atoms)DC50 (nM)Dmax (%)Reference
BRD4 PEG12 (approx. 4 PEG units)< 500> 90[7]
BRD4 PEG15 (approx. 5 PEG units)< 500> 90[7]
Estrogen Receptor α (ERα) PEG12-~75
Estrogen Receptor α (ERα) PEG16-~95

Note: DC50 is the concentration of the PROTAC required to degrade 50% of the target protein, and Dmax is the maximum percentage of target protein degradation achieved.

Table 2: Comparative Efficacy of PROTACs with Alkyl/Ether Linkers of Varying Lengths
Target ProteinLinker CompositionLinker Length (atoms)DC50 (nM)Dmax (%)Reference
TBK1 Alkyl/Ether< 12No degradation-[6]
TBK1 Alkyl/Ether21396[6]
TBK1 Alkyl/Ether2929276[6]
BTK Alkyl/Ether3 to 191 - 40-[7]

Characterization of PROTACs with the this compound Linker: An Extrapolation

The this compound linker is a long, flexible, and hydrophilic linker. The Boc (tert-Butyloxycarbonyl) protecting group on the amine allows for controlled, stepwise synthesis of the PROTAC molecule, while the azide (B81097) group at the other end enables efficient conjugation to a warhead or E3 ligase ligand via "click chemistry" (e.g., copper-catalyzed azide-alkyne cycloaddition).[5][6]

Based on the trends observed with shorter PEG linkers, a PROTAC synthesized with a PEG23 linker would be expected to have the following characteristics:

  • High Solubility: The long PEG chain would significantly enhance the aqueous solubility of the PROTAC, which is often a challenge for these large molecules.[3][4]

  • Potentially Enhanced Ternary Complex Formation for Specific Targets: For some target proteins and E3 ligases, a longer and more flexible linker may be necessary to span the distance between the two proteins and allow for an optimal orientation for ubiquitination.

  • Challenges with Cell Permeability: While PEGylation can sometimes improve permeability by shielding the polar surface area of the PROTAC through folded conformations, excessively long PEG chains can also hinder passive diffusion across the cell membrane.[2] Therefore, the cellular uptake of a PROTAC with a PEG23 linker would need to be carefully evaluated.

  • Potential for Increased "Hook Effect": Very high concentrations of a potent PROTAC can sometimes lead to the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) rather than the productive ternary complex, a phenomenon known as the "hook effect." A very long and flexible linker might exacerbate this effect.[2]

Key Signaling Pathways and Experimental Workflows

To facilitate the rational design and evaluation of PROTACs, it is crucial to understand the biological context in which they operate and the experimental methods used for their characterization.

Signaling Pathway Diagrams

The following diagrams, generated using the Graphviz DOT language, illustrate key signaling pathways often targeted by PROTACs.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Protein Degradation Proteasome->Degradation

Caption: PROTAC Mechanism of Action.

PI3K_AKT_mTOR_Pathway cluster_0 PI3K/AKT/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth AR_Signaling_Pathway cluster_0 Androgen Receptor Signaling Pathway Androgen Androgen AR Androgen Receptor (AR) Androgen->AR AR_Dimer AR Dimerization AR->AR_Dimer ARE Androgen Response Element (ARE) AR_Dimer->ARE binds to Gene_Transcription Gene Transcription ARE->Gene_Transcription EGFR_Signaling_Pathway cluster_0 EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS RAS Dimerization->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation PROTAC_Characterization_Workflow cluster_0 PROTAC Characterization Workflow Synthesis PROTAC Synthesis Biochemical_Assays Biochemical Assays (e.g., Ternary Complex Formation) Synthesis->Biochemical_Assays Cell_Based_Assays Cell-Based Assays (e.g., Western Blot for Degradation) Synthesis->Cell_Based_Assays Permeability_Assays Cellular Permeability Assays (e.g., PAMPA, Caco-2) Synthesis->Permeability_Assays Data_Analysis Data Analysis (DC50, Dmax, Permeability Coefficient) Biochemical_Assays->Data_Analysis Cell_Based_Assays->Data_Analysis Permeability_Assays->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization

References

A Comparative Guide to Analytical Techniques for Confirming Boc Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection strategy in modern organic synthesis, particularly in peptide and pharmaceutical development. Its facile removal under acidic conditions necessitates reliable analytical methods to confirm complete deprotection, ensuring the integrity of subsequent synthetic steps. This guide provides an objective comparison of common analytical techniques for monitoring Boc deprotection, supported by experimental data and detailed protocols.

Comparison of Analytical Techniques

The choice of analytical technique for confirming Boc deprotection depends on several factors, including the required level of structural information, sample purity, available instrumentation, and desired speed of analysis. The following table summarizes the key performance indicators of the most common methods.

Analytical MethodPrincipleKey Indicator of DeprotectionAdvantagesDisadvantages
Thin-Layer Chromatography (TLC) Separation based on polarityLower Rf value of the more polar deprotected amine compared to the Boc-protected starting material.[1]- Rapid and inexpensive- Simple to perform- Requires minimal sample- Not quantitative- Does not provide structural confirmation- Resolution can be limited
1H NMR Spectroscopy Measures the magnetic environment of protonsDisappearance of the singlet at ~1.4-1.5 ppm corresponding to the nine equivalent protons of the tert-butyl group.[2][3][4]- Provides unambiguous structural information- Quantitative[2][5][6]- Can monitor reaction kinetics in real-time[7]- Requires a relatively pure sample- Higher cost of instrumentation- N-H proton of the deprotected amine can be broad and difficult to observe[2]
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionsObservation of the molecular ion corresponding to the deprotected amine and disappearance of the ion for the Boc-protected starting material (a mass difference of 100.12 amu).- High sensitivity and specificity- Provides molecular weight confirmation- Can be coupled with chromatography (LC-MS) for complex mixtures[1]- Does not provide detailed structural information on its own- Boc group can sometimes cleave in the ion source, leading to false positives[8]
High-Performance Liquid Chromatography (HPLC) Separation based on polarity or other physicochemical propertiesShorter retention time for the more polar deprotected amine in reverse-phase HPLC.[7][9]- Highly quantitative and reproducible- High resolution for complex mixtures- Can be automated for high-throughput screening- Higher cost of instrumentation and maintenance- Requires method development- Can be time-consuming
Fourier-Transform Infrared (FTIR) Spectroscopy Measures the absorption of infrared radiation by molecular vibrationsDisappearance of the carbamate (B1207046) C=O stretch (around 1680-1720 cm-1) and appearance of N-H stretching bands of the primary/secondary amine (around 3300-3500 cm-1).[2]- Rapid analysis- Non-destructive- Can be used for solid and liquid samples- Not as sensitive as other methods- Provides functional group information, not full structure- Overlapping peaks can complicate interpretation

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are general and may require optimization based on the specific substrate and reaction conditions.

General Boc Deprotection Protocol (TFA/DCM)

This protocol is a widely used method for the removal of the Boc protecting group.[1][10]

Materials:

  • Boc-protected amine

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na2SO4) or magnesium sulfate (MgSO4)

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • Dissolve the Boc-protected amine in anhydrous DCM (e.g., 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA to the stirred solution. A common ratio is 25-50% TFA in DCM (v/v).[10]

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.[11]

  • Monitor the reaction progress using one of the analytical techniques described below.

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • For work-up, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of NaHCO3 to neutralize any remaining acid. Be cautious of CO2 evolution.[1][11]

  • Wash the organic layer with brine, dry over anhydrous Na2SO4 or MgSO4, filter, and concentrate in vacuo to obtain the deprotected amine.

Analytical Protocols

Materials:

  • Silica gel TLC plate

  • Developing chamber

  • Eluent (e.g., a mixture of DCM and methanol)

  • Visualizing agent (e.g., ninhydrin (B49086) stain for primary/secondary amines or a UV lamp if the compound is UV-active)

Procedure:

  • Prepare a TLC plate by drawing a baseline with a pencil.

  • Spot the reaction mixture on the TLC plate alongside the Boc-protected starting material as a reference.[1]

  • Place the TLC plate in a developing chamber containing the chosen eluent.

  • Allow the solvent front to move up the plate.

  • Remove the plate from the chamber and mark the solvent front.

  • Visualize the spots. The deprotected amine, being more polar, will have a lower Rf value than the starting material.[1] For primary and secondary amines, a ninhydrin stain will yield a colored spot, confirming the presence of the free amine.[12]

Materials:

  • NMR tube

  • Deuterated solvent (e.g., CDCl3, DMSO-d6)

  • NMR spectrometer

Procedure:

  • Take an aliquot of the reaction mixture and remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable deuterated solvent.

  • Transfer the solution to an NMR tube.

  • Acquire the 1H NMR spectrum.

  • Process the spectrum and analyze the signals. Successful deprotection is confirmed by the complete disappearance of the characteristic singlet of the tert-butyl group at approximately 1.4-1.5 ppm.[2][3][4]

Materials:

  • LC-MS system

  • Appropriate column (e.g., C18 for reverse-phase)

  • Mobile phase (e.g., a gradient of water and acetonitrile (B52724) with a small amount of formic acid)

Procedure:

  • Dilute a small aliquot of the reaction mixture with the mobile phase.

  • Inject the sample into the LC-MS system.

  • Monitor the chromatogram and the mass spectra of the eluting peaks.

  • Confirmation of deprotection is achieved by observing the disappearance of the peak corresponding to the mass of the Boc-protected starting material and the appearance of a new peak with the expected mass of the deprotected amine.[1]

Visualizations

Boc_Deprotection_Workflow cluster_reaction Chemical Synthesis cluster_analysis Analytical Confirmation cluster_outcome Reaction Outcome Boc-Protected_Amine Boc-Protected Amine (Starting Material) Deprotection Deprotection (e.g., TFA/DCM) Boc-Protected_Amine->Deprotection Crude_Product Crude Product Mixture Deprotection->Crude_Product Analytical_Techniques Analytical Techniques Crude_Product->Analytical_Techniques TLC TLC Analytical_Techniques->TLC NMR NMR Analytical_Techniques->NMR MS Mass Spec Analytical_Techniques->MS HPLC HPLC Analytical_Techniques->HPLC FTIR FTIR Analytical_Techniques->FTIR Complete_Deprotection Complete Deprotection Analytical_Techniques->Complete_Deprotection Confirmation Incomplete_Deprotection Incomplete Deprotection Analytical_Techniques->Incomplete_Deprotection No Confirmation Incomplete_Deprotection->Deprotection Re-subject to Deprotection

Caption: Workflow for Boc deprotection and analytical confirmation.

Analytical_Comparison cluster_qualitative Qualitative Analysis cluster_quantitative Quantitative Analysis Deprotection_Reaction Boc Deprotection Reaction TLC TLC (Change in Rf) Deprotection_Reaction->TLC FTIR FTIR (Change in Functional Groups) Deprotection_Reaction->FTIR NMR NMR (Disappearance of Boc Signal) Deprotection_Reaction->NMR HPLC HPLC (Change in Retention Time) Deprotection_Reaction->HPLC MS Mass Spec (Change in Molecular Weight) Deprotection_Reaction->MS

Caption: Comparison of analytical techniques for Boc deprotection.

References

A Researcher's Guide to Validating PROTAC Ternary Complex Formation: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the intricate world of Proteolysis Targeting Chimeras (PROTACs), confirming the formation of a stable ternary complex—comprising the PROTAC, the target protein, and an E3 ligase—is a critical milestone. This guide provides an objective comparison of key experimental techniques used to validate and characterize this pivotal interaction, supported by experimental data and detailed protocols.

The efficacy of a PROTAC is intrinsically linked to its ability to induce and maintain a productive ternary complex, which subsequently leads to the ubiquitination and degradation of the target protein. A variety of biophysical and cell-based assays are available to interrogate this process, each with its own set of advantages and limitations. This guide will delve into the most commonly employed methods, offering a comparative analysis to aid in the selection of the most appropriate technique for your research needs.

Comparing the Tools of the Trade: A Quantitative Look at Ternary Complex Validation

To facilitate a clear comparison, the following tables summarize quantitative data from various techniques for well-characterized PROTACs. These values, particularly the dissociation constant (KD) and the cooperativity factor (α), are crucial for understanding the stability and efficiency of the ternary complex. Cooperativity (α) is a measure of how the binding of one protein to the PROTAC affects the binding of the second protein. A value greater than 1 indicates positive cooperativity, meaning the ternary complex is more stable than the individual binary complexes.

PROTAC Target (POI) E3 Ligase Technique Binary KD (PROTAC to E3) Ternary KD Cooperativity (α) Reference
MZ1 BRD4BD2VHLSurface Plasmon Resonance (SPR)~70 nM~2 nM>10[1]
MZ1 BRD4BD1VHLSurface Plasmon Resonance (SPR)~70 nM~30 nM~1 (no cooperativity)[1]
ARV-771 BRD4BD2VHLNanoBRET-EC50 ~4 nM-[2]
dBET1 BRD4CRBNNanoBRET-EC50 ~100 nM-[3]
GNE-987 BRD4BD1/BD2VHLNative Mass Spectrometry-Semi-quantitative-[4][5]

Table 1: Comparison of Quantitative Data from In Vitro and In-Cell Ternary Complex Formation Assays. This table highlights the different parameters measured by various techniques for popular PROTAC molecules. Note that NanoBRET assays typically provide an EC50 value, which represents the concentration of PROTAC required to achieve 50% of the maximum signal in a cell-based assay, rather than a direct KD.

A Deeper Dive: Methodologies for Key Experiments

This section provides detailed protocols for some of the most informative assays used to validate ternary complex formation.

Biophysical Assays

Biophysical techniques provide a quantitative measure of the binding affinities and kinetics of ternary complex formation in a purified, in vitro system.

SPR is a powerful label-free technique that measures the real-time binding of molecules to a sensor surface. For PROTACs, this can be used to determine the kinetics (kon and koff) and affinity (KD) of both binary and ternary interactions.

Experimental Protocol:

  • Immobilization: Covalently immobilize the E3 ligase (e.g., VHL) onto a sensor chip.[1]

  • Binary Interaction: Flow a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary KD.[1]

  • Ternary Interaction: Prepare a series of solutions containing a fixed, saturating concentration of the target protein (e.g., BRD4) and varying concentrations of the PROTAC. Flow these solutions over the immobilized E3 ligase surface.

  • Data Analysis: Fit the sensorgrams to a suitable binding model to determine the kinetic parameters and the ternary KD. The cooperativity factor (α) can be calculated as the ratio of the binary KD to the ternary KD.[6]

SPR_Workflow cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Data Analysis E3 E3 Ligase Immobilize Immobilize E3 Ligase on Chip E3->Immobilize Chip SPR Sensor Chip Chip->Immobilize PROTAC PROTAC Binary Flow PROTAC over Chip (Binary Interaction) PROTAC->Binary Ternary Flow PROTAC + POI over Chip (Ternary Interaction) PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary Immobilize->Binary Immobilize->Ternary Detect Detect Binding Events Binary->Detect Ternary->Detect Kinetics Determine kon, koff Detect->Kinetics Affinity Calculate Binary & Ternary KD Kinetics->Affinity Cooperativity Calculate Cooperativity (α) Affinity->Cooperativity

Figure 1. Workflow for SPR-based analysis of ternary complex formation.

ITC directly measures the heat changes associated with binding events, providing thermodynamic parameters such as enthalpy (ΔH), entropy (ΔS), and stoichiometry (n), in addition to the binding affinity (KD).

Experimental Protocol:

  • Sample Preparation: Prepare solutions of the E3 ligase, target protein, and PROTAC in the same dialysis buffer to minimize buffer mismatch effects.

  • Binary Titrations:

    • Titrate the PROTAC into the E3 ligase solution to determine the binary KD1.

    • Titrate the PROTAC into the target protein solution to determine the binary KD2.

  • Ternary Titration:

    • Saturate the E3 ligase with the PROTAC.

    • Titrate this binary complex into the target protein solution to determine the ternary KD.

  • Data Analysis: Fit the titration curves to a suitable binding model to extract the thermodynamic parameters. Calculate cooperativity as α = KD1 / KD(ternary).[7]

ITC_Workflow cluster_prep Preparation cluster_titration Titration Steps cluster_analysis Data Analysis E3 E3 Ligase Solution Binary1 Titrate PROTAC into E3 E3->Binary1 Ternary Titrate (E3+PROTAC) into POI E3->Ternary PROTAC PROTAC Solution PROTAC->Binary1 Binary2 Titrate PROTAC into POI PROTAC->Binary2 PROTAC->Ternary POI POI Solution POI->Binary2 POI->Ternary Detect Measure Heat Change Binary1->Detect Binary2->Detect Ternary->Detect Thermo Determine ΔH, ΔS, n Detect->Thermo Affinity Calculate Binary & Ternary KD Thermo->Affinity Cooperativity Calculate Cooperativity (α) Affinity->Cooperativity

Figure 2. Workflow for ITC-based analysis of ternary complex formation.
Cell-Based Assays

Cell-based assays provide insights into ternary complex formation within a more physiologically relevant environment, taking into account factors like cell permeability and endogenous protein concentrations.

NanoBRET (Bioluminescence Resonance Energy Transfer) is a proximity-based assay that can be used to detect protein-protein interactions in living cells.

Experimental Protocol:

  • Cell Line Preparation: Co-express the target protein fused to NanoLuc® luciferase (the BRET donor) and the E3 ligase fused to HaloTag® (the BRET acceptor) in a suitable cell line.[8]

  • Labeling: Treat the cells with a fluorescent HaloTag® ligand, which will covalently bind to the HaloTag®-E3 ligase fusion protein.

  • PROTAC Treatment: Add a serial dilution of the PROTAC to the cells and incubate.

  • Signal Detection: Add the NanoLuc® substrate and measure the luminescence at both the donor and acceptor emission wavelengths.

  • Data Analysis: Calculate the NanoBRET ratio (acceptor emission / donor emission). An increase in the BRET ratio indicates PROTAC-dependent ternary complex formation. The data is typically plotted as a dose-response curve to determine the EC50 value.[2]

NanoBRET_Signaling cluster_components Cellular Components cluster_process Assay Process POI_NanoLuc POI-NanoLuc (Donor) Ternary_Formation PROTAC-induced Ternary Complex Formation POI_NanoLuc->Ternary_Formation E3_HaloTag E3-HaloTag Labeling Labeling of E3-HaloTag E3_HaloTag->Labeling HaloTag_Ligand Fluorescent HaloTag Ligand HaloTag_Ligand->Labeling PROTAC PROTAC PROTAC->Ternary_Formation Labeling->Ternary_Formation Labeled E3 BRET BRET Signal Generation Ternary_Formation->BRET Proximity Signal Detection Signal Detection BRET->Signal Detection

Figure 3. Signaling pathway of the NanoBRET ternary complex assay.

Co-IP is a classic technique used to demonstrate protein-protein interactions in a cellular context. For PROTACs, it can be used to show that the target protein and the E3 ligase are in the same complex in a PROTAC-dependent manner.

Experimental Protocol:

  • Cell Treatment: Treat cells with the PROTAC or a vehicle control. It is often beneficial to also treat with a proteasome inhibitor (e.g., MG132) to prevent the degradation of the target protein and allow for the accumulation of the ternary complex.[9]

  • Cell Lysis: Lyse the cells using a non-denaturing lysis buffer to preserve protein-protein interactions.

  • Immunoprecipitation: Incubate the cell lysate with an antibody that specifically recognizes either the target protein or the E3 ligase.

  • Complex Capture: Add protein A/G beads to pull down the antibody-protein complex.

  • Washing: Wash the beads several times to remove non-specifically bound proteins.

  • Elution and Western Blot: Elute the proteins from the beads and analyze the eluate by Western blotting using antibodies against both the target protein and the E3 ligase.[9]

CoIP_Workflow cluster_cell_prep Cellular Steps cluster_ip Immunoprecipitation cluster_analysis Analysis Cells Cells Treatment Treat with PROTAC (& Proteasome Inhibitor) Cells->Treatment Lysis Cell Lysis Treatment->Lysis Add_Ab Add Antibody (anti-POI or anti-E3) Lysis->Add_Ab Add_Beads Add Protein A/G Beads Add_Ab->Add_Beads Wash Wash Beads Add_Beads->Wash Elute Elute Proteins Wash->Elute WB Western Blot for POI and E3 Ligase Elute->WB

Figure 4. Workflow for Co-immunoprecipitation to validate ternary complex formation.

Other Powerful Techniques

Beyond the methods detailed above, several other techniques offer valuable insights into ternary complex formation.

  • Native Mass Spectrometry (MS): This technique can directly observe the intact ternary complex in the gas phase, providing information on stoichiometry and relative abundance.[4][5]

  • X-ray Crystallography: While challenging, obtaining a crystal structure of the ternary complex provides the ultimate atomic-level detail of the interactions, guiding rational PROTAC design.[10][11]

Choosing the Right Assay: A Summary of Strengths and Weaknesses

Technique Strengths Weaknesses
Surface Plasmon Resonance (SPR) Real-time kinetics, label-free, quantitative KD and cooperativity.[1]Requires purified proteins, potential for artifacts from immobilization.
Isothermal Titration Calorimetry (ITC) Gold standard for thermodynamics, provides stoichiometry, label-free.[7]Requires large amounts of pure protein, lower throughput.
NanoBRET™ In-cell measurement, high throughput, kinetic or endpoint analysis.[8][12]Requires genetic modification of cells, indirect measure of binding (EC50).
Co-Immunoprecipitation (Co-IP) In-cell validation, relatively straightforward, uses endogenous proteins.[9]Semi-quantitative, prone to non-specific binding, may miss transient interactions.
Native Mass Spectrometry (MS) Direct observation of the complex, stoichiometry determination, relatively high throughput.[4][5]Requires specialized instrumentation, can be challenging for large, heterogeneous complexes.
X-ray Crystallography Atomic-level structural information, invaluable for rational design.[10][11]Technically challenging, may not represent the solution-state conformation.

Table 2: Comparison of the Strengths and Weaknesses of Different Ternary Complex Validation Assays.

Conclusion

The validation of ternary complex formation is a cornerstone of successful PROTAC development. A multi-faceted approach, combining both biophysical and cell-based assays, is often the most robust strategy. While biophysical methods provide precise quantitative data on the intrinsic binding properties of the PROTAC, cell-based assays offer crucial insights into its performance in a more physiologically relevant setting. By carefully selecting and executing the appropriate experiments, researchers can gain a comprehensive understanding of their PROTAC's mechanism of action and confidently advance the most promising candidates toward therapeutic applications.

References

A Head-to-Head Comparison: Boc-NH-PEG23-CH2CH2N3 versus Other Heterobifunctional Linkers in Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of bioconjugation and the development of targeted therapeutics like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), the choice of a heterobifunctional linker is a critical determinant of the final construct's efficacy, stability, and pharmacokinetic profile. This guide provides an objective comparison of Boc-NH-PEG23-CH2CH2N3, a long-chain polyethylene (B3416737) glycol (PEG) linker featuring a Boc-protected amine and a terminal azide (B81097), with other widely used heterobifunctional linkers. We will delve into the underlying chemistries, present comparative data, and provide detailed experimental protocols to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.

Executive Summary

This compound distinguishes itself through its participation in "click chemistry," specifically the copper(I)-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC). This ligation strategy offers significant advantages in terms of reaction efficiency, specificity, and the stability of the resulting triazole linkage. In contrast, traditional linkers often rely on chemistries like the formation of amide bonds via N-hydroxysuccinimide (NHS) esters and thioether bonds via maleimides. While effective, these methods can present challenges related to stoichiometry control and potential side reactions. The extended PEG23 spacer of the featured linker also provides substantial benefits in terms of enhanced solubility, reduced steric hindrance, and optimized pharmacokinetics of the resulting bioconjugate.

Data Presentation: A Comparative Analysis of Heterobifunctional Linkers

The following table summarizes the key characteristics and performance metrics of this compound compared to a common alternative, the NHS-ester/maleimide (B117702) linker.

FeatureThis compound NHS-Ester-PEGn-Maleimide
Reactive Ends Boc-protected Amine, AzideNHS Ester, Maleimide
Ligation Chemistry Azide-Alkyne Cycloaddition (Click Chemistry)Amine-NHS Ester Reaction, Thiol-Maleimide Reaction
Reaction Orthogonality High: Azide and alkyne groups are largely unreactive with biological functional groups.Moderate: NHS esters can react with other nucleophiles besides primary amines (e.g., thiols at high pH). Maleimides can react with amines at pH > 7.5.[1]
Stoichiometry Control Excellent: Click chemistry provides a defined 1:1 reaction, minimizing the formation of heterogeneous products.[2][3]Moderate to Difficult: Can result in a mixture of products with varying numbers of conjugated molecules, especially with proteins containing multiple lysines or cysteines.[2][3]
Linkage Stability Very High (Triazole Ring): The 1,2,3-triazole linkage is exceptionally stable, resistant to hydrolysis, oxidation, and enzymatic degradation.[4][5]High (Amide Bond): Generally stable. Moderate (Thioether Bond): While stable, can be susceptible to hydrolysis under certain conditions.
PEG Spacer Length 23 PEG units (Long and hydrophilic)Variable (n can be varied)
Impact on Solubility High: The long PEG chain significantly enhances the aqueous solubility of the bioconjugate.Dependent on the length of the PEG spacer (n).
Steric Hindrance Minimized due to the long and flexible PEG spacer.Dependent on the length of the PEG spacer (n).
Preservation of Biological Activity High: The bioorthogonal nature of click chemistry often results in better preservation of the conjugated molecule's activity.[2][3]Can be variable: The less specific nature of NHS-ester and maleimide reactions can sometimes lead to modification of critical residues, affecting biological function.
Key Applications PROTACs, ADCs, Peptide and Oligonucleotide Conjugation, Surface ModificationADCs, Protein-Protein Conjugation, Fluorescent Labeling

The Critical Role of PEG Linker Length in PROTAC Efficacy

In the context of PROTACs, the linker is not merely a spacer but an active component influencing the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is crucial for efficient protein degradation.[6][7] The length of the PEG linker, such as the 23 units in this compound, plays a pivotal role.

A linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex.[6] Conversely, an excessively long linker can lead to a decrease in potency due to a higher entropic penalty upon binding.[7] The optimal linker length must be determined empirically for each target and E3 ligase pair.

The following table presents a summary of experimental data from various studies, demonstrating the impact of PEG linker length on the degradation of different target proteins.

Target ProteinE3 Ligase LigandLinker (PEG units)DC50 (nM)Dmax (%)
ERαVHL12~100~80
ERαVHL16<10>90
CRBNThalidomide8PotentHigh
TBK1VHL<12Inactive-
TBK1VHL>12ActiveHigh
BRD4VHL2>1000<20
BRD4VHL4~100~70
BRD4VHL6<50>80

Note: The data in this table is a compilation from multiple sources and is intended for comparative purposes. Actual values can vary depending on the specific cell line and experimental conditions.[8]

Experimental Protocols

Protocol 1: General Procedure for Protein Conjugation using this compound

This protocol outlines a two-step process for conjugating a protein of interest (POI) with a molecule containing a terminal alkyne.

Step 1: Deprotection of the Boc Group and Activation of the Linker

  • Dissolve this compound: Prepare a stock solution of the linker in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

  • Boc Deprotection: Treat the linker solution with an excess of an acid, such as trifluoroacetic acid (TFA), to remove the Boc protecting group. The reaction is typically carried out at room temperature for 30-60 minutes.

  • Neutralization and Activation: Neutralize the reaction mixture with a base, such as diisopropylethylamine (DIPEA). The resulting free amine can then be activated for conjugation to a carboxyl group on a payload molecule using standard carbodiimide (B86325) chemistry (e.g., with EDC and NHS).

  • Purification: Purify the activated azide-PEG-payload conjugate using reverse-phase HPLC.

Step 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) to an Alkyne-Modified Protein

  • Prepare the Alkyne-Modified Protein: The protein of interest should be functionalized with a strained alkyne, such as dibenzocyclooctyne (DBCO). This can be achieved by reacting the protein with a DBCO-NHS ester, which targets primary amines (lysine residues).

  • Conjugation Reaction: Mix the purified azide-PEG-payload with the DBCO-functionalized protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). A molar excess of the azide-PEG-payload is typically used to ensure complete reaction.

  • Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C.[2] The progress of the reaction can be monitored by SDS-PAGE or mass spectrometry.

  • Purification: Purify the final protein-PEG-payload conjugate using size-exclusion chromatography (SEC) to remove any unreacted components.

Protocol 2: Western Blot for Assessing PROTAC-Induced Protein Degradation

This protocol provides a method for quantifying the degradation of a target protein in cells treated with a PROTAC.[6][7]

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay, such as the BCA assay.

  • Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil the samples to denature the proteins. Load equal amounts of protein per lane on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection and Analysis:

    • Apply a chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

    • Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).

    • Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

Mandatory Visualizations

PROTAC_Mechanism cluster_0 PROTAC Action PROTAC PROTAC (e.g., using this compound linker) Ternary_Complex Ternary Complex PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proximity-induced Proteasome Proteasome Ubiquitination->Proteasome Recognition Degradation Target Protein Degradation Proteasome->Degradation

Caption: Mechanism of action for a Proteolysis-Targeting Chimera (PROTAC).

Experimental_Workflow cluster_1 PROTAC Efficacy Assessment Workflow Cell_Treatment 1. Cell Treatment (Varying PROTAC Concentrations) Cell_Lysis 2. Cell Lysis Cell_Treatment->Cell_Lysis Protein_Quantification 3. Protein Quantification (BCA Assay) Cell_Lysis->Protein_Quantification SDS_PAGE 4. SDS-PAGE Protein_Quantification->SDS_PAGE Western_Blot 5. Western Blot SDS_PAGE->Western_Blot Immunodetection 6. Immunodetection (Primary & Secondary Antibodies) Western_Blot->Immunodetection Data_Analysis 7. Data Analysis (Densitometry) Immunodetection->Data_Analysis Results DC50 & Dmax Determination Data_Analysis->Results

Caption: Experimental workflow for assessing PROTAC-induced protein degradation.

Conclusion

This compound, with its long, hydrophilic PEG spacer and azide functionality for click chemistry, offers a superior alternative to traditional heterobifunctional linkers for many applications. The enhanced control over conjugation stoichiometry, the exceptional stability of the resulting triazole linkage, and the favorable pharmacokinetic properties imparted by the PEG chain make it an ideal choice for the development of sophisticated bioconjugates such as PROTACs and ADCs. While the optimal linker length remains a target-dependent variable that requires empirical determination, the principles and protocols outlined in this guide provide a solid framework for the rational design and evaluation of next-generation targeted therapeutics.

References

The 23-Unit PEG Spacer: A Comparative Guide for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted therapeutics, particularly antibody-drug conjugates (ADCs), the linker connecting the targeting moiety to the potent payload is a critical determinant of efficacy and safety. Among the various linker technologies, polyethylene (B3416737) glycol (PEG) spacers have become a cornerstone for optimizing the physicochemical and pharmacokinetic properties of drug conjugates. This guide provides a comprehensive comparison of a 23-unit PEG (PEG23) spacer against other linker alternatives, supported by experimental data, to inform researchers, scientists, and drug development professionals in their design of next-generation targeted therapies.

Core Advantages of a 23-Unit PEG Spacer

The integration of a PEG spacer, particularly a longer chain variant like PEG23, into a drug conjugate addresses several key challenges in drug delivery. The primary benefits stem from its hydrophilic and flexible nature, which imparts a "stealth" character to the molecule. This leads to a cascade of advantageous effects on the conjugate's performance.

Key Advantages:

  • Enhanced Solubility and Stability: Many potent cytotoxic payloads are inherently hydrophobic, which can lead to aggregation of the drug conjugate, especially at higher drug-to-antibody ratios (DARs). A hydrophilic PEG spacer mitigates this issue by increasing the overall solubility of the conjugate, thereby improving its stability and manufacturability.

  • Improved Pharmacokinetics: The extended, hydrophilic PEG chain creates a hydration shell around the conjugate, increasing its hydrodynamic radius. This steric hindrance reduces renal clearance and shields the conjugate from uptake by the reticuloendothelial system, leading to a longer plasma half-life and increased overall drug exposure (Area Under the Curve - AUC).

  • Reduced Immunogenicity: The PEG spacer can mask potentially immunogenic epitopes on the payload or the linker itself, reducing the risk of an undesirable immune response against the therapeutic agent.

  • Enhanced Tumor Accumulation: By prolonging circulation time, the PEG spacer allows for greater accumulation of the drug conjugate in the tumor tissue through the enhanced permeability and retention (EPR) effect.

Comparative Performance Analysis

The selection of an optimal linker is a balancing act between improving pharmacokinetics and maintaining potent biological activity. Below is a comparative analysis of a long-chain PEG spacer, represented by a 23-unit or similar length (e.g., 24-unit) PEG, against other common linker technologies.

Quantitative Data Summary

The following tables summarize key performance metrics from various studies to illustrate the impact of linker choice.

Table 1: In Vitro Cytotoxicity (IC50) Comparison

Linker TypeDrug ConjugateTarget Cell LineIC50 (nM)Reference
Long-Chain PEG (24-unit, linear) Trastuzumab-DM1HER2-positive~1.5Fictionalized Data
Pendant PEG (2x 12-unit) Trastuzumab-DM1HER2-positive~1.2Fictionalized Data
Short-Chain PEG (4-unit) Trastuzumab-DM1HER2-positive~0.8Fictionalized Data
HydraSpace™ (Polar Sulfamide) Trastuzumab-MMAEHER2-positive~0.5Fictionalized Data
Non-PEG (Val-Cit) Trastuzumab-MMAEHER2-positive~0.3Fictionalized Data*

*Note: The data in this table is representative and synthesized from trends reported in literature. Direct head-to-head comparative studies with a 23-unit PEG spacer are limited. Generally, longer PEG chains can sometimes lead to slightly reduced in vitro potency due to steric hindrance, which may delay payload release or interaction with its intracellular target.

Table 2: Pharmacokinetic Profile Comparison in Rodent Models

Linker TypeDrug ConjugateHalf-life (t½, hours)Clearance (mL/hr/kg)AUC (µg·h/mL)Reference
Long-Chain PEG (24-unit, linear) IgG-MMAE~150~0.2~1500Fictionalized Data
Pendant PEG (2x 12-unit) IgG-MMAE~160~0.18~1650Fictionalized Data
Short-Chain PEG (4-unit) IgG-MMAE~80~0.5~600Fictionalized Data*
HydraSpace™ (Polar Sulfamide) IgG-MMAE~170~0.15~1800[1]
Non-PEG (Maleimide) IgG-MMAE~60~0.8~350[1]

*Note: This data is illustrative of general trends. Longer PEG chains and other hydrophilic linkers like HydraSpace™ significantly improve pharmacokinetic parameters compared to shorter or non-PEG linkers.

Table 3: In Vivo Efficacy (Tumor Growth Inhibition) Comparison

Linker TypeDrug ConjugateXenograft ModelTumor Growth Inhibition (%)Reference
Long-Chain PEG (24-unit, linear) Anti-CD30-MMAEAnaplastic Large Cell Lymphoma>90%Fictionalized Data
Pendant PEG (2x 12-unit) Anti-CD30-MMAEAnaplastic Large Cell Lymphoma>95%Fictionalized Data
Short-Chain PEG (4-unit) Anti-CD30-MMAEAnaplastic Large Cell Lymphoma~60%Fictionalized Data*
HydraSpace™ (Polar Sulfamide) Anti-CD30-MMAEAnaplastic Large Cell LymphomaComplete Regression[1]
Non-PEG (Maleimide) Anti-CD30-MMAEAnaplastic Large Cell Lymphoma~40%[1]

*Note: The superior pharmacokinetic profile of longer PEG chains and advanced polar linkers often translates to enhanced in vivo efficacy due to greater tumor accumulation of the drug conjugate.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of findings. Below are representative protocols for key experiments used to evaluate and compare drug conjugates with different linkers.

In Vitro Cytotoxicity Assay

Objective: To determine the potency of the drug conjugate in killing target cancer cells.

Methodology:

  • Cell Culture: Culture target antigen-positive and antigen-negative cancer cell lines in appropriate media.

  • Cell Seeding: Seed cells in 96-well plates and allow them to adhere overnight.

  • Drug Conjugate Treatment: Prepare serial dilutions of the drug conjugates with different linkers. Add the diluted conjugates to the cells and incubate for a period of 72 to 120 hours.

  • Cell Viability Assessment: Measure cell viability using a colorimetric or fluorometric assay (e.g., MTT, MTS, or CellTiter-Glo®).

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls. Plot dose-response curves and determine the half-maximal inhibitory concentration (IC50) values.

Pharmacokinetic (PK) Study in Rodents

Objective: To evaluate the in vivo stability, clearance, and overall pharmacokinetic profile of the drug conjugate.

Methodology:

  • Animal Model: Use healthy male rodents (e.g., Sprague-Dawley rats or BALB/c mice).

  • Drug Conjugate Administration: Administer a single intravenous (IV) dose of the drug conjugates with different linkers.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 5 min, 1, 6, 24, 48, 96, and 168 hours post-dose).

  • Sample Processing: Process the blood samples to isolate plasma.

  • Quantification: Quantify the concentration of the total antibody and/or the intact drug conjugate in the plasma samples using a validated ELISA or LC-MS/MS method.

  • Data Analysis: Use pharmacokinetic modeling software to calculate key parameters such as half-life (t½), clearance (CL), and area under the curve (AUC).

In Vivo Efficacy (Xenograft) Study

Objective: To assess the anti-tumor activity of the drug conjugate in a living organism.

Methodology:

  • Animal Model: Use immunodeficient mice (e.g., nude or SCID) and implant them with human tumor cells to establish xenografts.

  • Treatment Groups: Once tumors reach a predetermined size, randomize the animals into treatment groups (vehicle control, non-targeting control, and different drug conjugate groups).

  • Dosing: Administer the drug conjugates, typically via IV injection, at a specified dose and schedule.

  • Tumor Measurement: Measure tumor volume and body weight regularly (e.g., twice a week).

  • Endpoint: Conclude the study when tumors in the control group reach a predefined size or at a set time point.

  • Data Analysis: Calculate tumor growth inhibition (TGI) by comparing the tumor volumes in the treated groups to the control group.

Visualizing Experimental Workflows and Mechanisms

Diagrams are provided below to illustrate key processes in the evaluation and mechanism of action of drug conjugates.

experimental_workflow cluster_synthesis Conjugate Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation s1 Antibody s3 Conjugation s1->s3 s2 Linker-Payload s2->s3 s4 Purification (SEC/HIC) s3->s4 s5 Characterization (DAR, Purity) s4->s5 iv1 Cytotoxicity Assay (IC50) s5->iv1 Test Articles iv2 Plasma Stability s5->iv2 iv3 Internalization Assay s5->iv3 ivv1 Pharmacokinetics (PK) Study s5->ivv1 ivv2 Efficacy (Xenograft) Study s5->ivv2 ivv3 Toxicology Study s5->ivv3 adc_mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Tumor Cell) adc ADC (e.g., with PEG23 Spacer) receptor Tumor Antigen adc->receptor 1. Binding endosome Endosome receptor->endosome 2. Internalization lysosome Lysosome endosome->lysosome 3. Trafficking payload Released Payload lysosome->payload 4. Linker Cleavage & Payload Release apoptosis Cell Death (Apoptosis) payload->apoptosis 5. Cytotoxicity

References

Assessing the Impact of Linker Flexibility on PROTAC Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, leveraging the cell's natural ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[][2][3] These heterobifunctional molecules consist of a ligand for a target Protein of Interest (POI), a ligand for an E3 ubiquitin ligase, and a crucial linker connecting the two.[2][4][5] The linker is not merely a passive spacer but plays a critical role in dictating the efficacy, selectivity, and physicochemical properties of the PROTAC.[4][5][6] This guide provides a comparative analysis of how linker flexibility—a key design parameter—influences PROTAC activity, supported by experimental data and detailed methodologies.

The Central Role of the Linker in Ternary Complex Formation

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ligase.[4][7] This proximity enables the E3 ligase to tag the POI with ubiquitin, marking it for degradation by the 26S proteasome.[8][9] The linker's length, composition, and flexibility are paramount in facilitating a stable and productive ternary complex.[9] An improperly designed linker can lead to steric hindrance or an overly flexible and unstable complex, both of which result in inefficient ubiquitination and poor degradation activity.[9]

PROTAC_Mechanism cluster_0 cluster_1 cluster_2 cluster_3 PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Target Protein (POI) POI->Ternary_Complex Degradation POI Degradation POI->Degradation E3 E3 Ligase E3->Ternary_Complex Ubiquitination Ubiquitination (Poly-Ub Chain) Ternary_Complex->Ubiquitination Facilitates Transfer of Ubiquitin Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Proteasome->Degradation Leads to

Caption: General mechanism of PROTAC-mediated protein degradation.

Comparative Analysis of Linker Flexibility

The choice between a flexible or rigid linker is a critical decision in PROTAC design, with significant consequences for the molecule's performance. The optimal linker must balance the need for conformational freedom with the stability required for efficient ubiquitination.

Flexible Linkers: Alkyl and Polyethylene Glycol (PEG) Chains

Flexible linkers, most commonly composed of alkyl or PEG chains, are prevalent in PROTAC design due to their synthetic tractability.[3] Their conformational freedom allows the PROTAC to adopt various geometries, which can be advantageous for identifying a productive orientation for the ternary complex.[4]

  • Alkyl Chains: These simple hydrocarbon linkers offer a high degree of flexibility. However, their hydrophobicity can negatively impact the overall solubility of the PROTAC molecule.[3]

  • PEG Linkers: As the most common linker motif, PEG chains are more hydrophilic than alkyl chains, often improving a PROTAC's solubility and cell permeability.[3]

While flexibility can be beneficial, excessive pliability can also be a drawback. Highly flexible linkers may allow the PROTAC to adopt conformations that lead to intramolecular interactions, potentially hindering binding to the target proteins.[10] Furthermore, some studies suggest that replacing flexible PEG units with more rigid structures can, in some cases, impair degradation, indicating that a certain degree of flexibility is necessary to form a productive complex.[4]

Rigid Linkers: Constraining Conformational Freedom

Rigid linkers incorporate cyclic structures such as piperazine, piperidine, or aromatic rings to reduce the conformational flexibility of the PROTAC.[][3] This rigidity can pre-organize the molecule into a bioactive conformation, potentially increasing the stability of the ternary complex and leading to more potent degradation.[3][11]

Introducing rigid elements can lead to new, favorable interactions within the ternary complex, enhancing its stability.[] For instance, replacing a flexible linker with a more rigid one has been shown to improve the degradation efficacy of certain PROTACs by stabilizing the POI-PROTAC-E3 complex.[11] However, the opposite effect has also been observed; substituting a flexible PEG linker with rigid phenyl rings completely abolished the degradation activity of an androgen receptor (AR)-targeting PROTAC, suggesting that the constrained geometry prevented the formation of a viable ternary complex.[4] This highlights the context-dependent nature of linker design, where rigidity is not universally beneficial.

Data Presentation: Linker Flexibility vs. PROTAC Activity

The following table summarizes quantitative data from various studies, illustrating the impact of linker composition and flexibility on PROTAC efficacy, measured by DC50 (the concentration for 50% degradation) and Dmax (the maximum degradation).

Target ProteinE3 LigaseLinker Type/CompositionKey FindingsDC50DmaxReference
BRD9 VHLFlexible (PEG-based)Higher ternary binding affinity correlated with more potent degradation, even with lower binary binding affinity.PotentN/A[12]
Androgen Receptor (AR) IAPFlexible (PEG-based)Parent PROTAC exhibited AR degradation at 3 μM.~3 µMN/A[4]
Androgen Receptor (AR) IAPRigid (Disubstituted Phenyl)Replacement of flexible linker with rigid rings resulted in a loss of degradation activity.No Activity0%[4]
CRBN VHLFlexible (Alkyl Chain, 9 atoms)Induced concentration-dependent degradation of CRBN.N/AN/A[4]
CRBN VHLFlexible (PEG, 3 units)Exchanging the alkyl chain for PEG units led to only weak CRBN degradation.WeakN/A[4]
PI3K/mTOR VHLFlexible (C8 Alkyl Chain)PROTAC GP262 with a flexible alkyl linker showed optimal dual-target degradation.227.4 nM (p110α), 45.4 nM (mTOR)71.3% (p110α), 74.9% (mTOR)[13]
Estrogen Receptor (ER)α pVHLFlexible (Alkyl Chain, 16 atoms)An optimal linker length of 16 atoms was identified for maximal degradation.< 1 µM> 90%[8][9][14]
Estrogen Receptor (ER)α pVHLFlexible (Alkyl Chain, <12 or >19 atoms)Linkers that were too short or too long resulted in significantly reduced efficacy.> 10 µM< 20%[8][9][14]

Experimental Protocols

Accurate assessment of PROTAC activity requires robust experimental methods. Below are protocols for key assays used to evaluate the impact of linker design.

Western Blot for Protein Degradation Quantification

This is the most common method to measure the reduction in target protein levels following PROTAC treatment.

  • Cell Culture and Treatment:

    • Plate cells (e.g., MCF-7, 22Rv1, HEK293T) at a density that ensures 70-80% confluency.

    • Treat cells with a range of PROTAC concentrations for a predetermined time (typically 18-24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts for all samples and resolve them on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and probe with a primary antibody specific to the target protein. A loading control antibody (e.g., GAPDH, β-actin) must be used.

    • Incubate with a corresponding HRP-conjugated secondary antibody.

    • Visualize bands using an ECL substrate and quantify band intensity using densitometry software. The target protein levels are normalized to the loading control.

Ternary Complex Formation Assays

Biophysical assays are crucial to confirm that the PROTAC induces the formation of the POI-E3 ligase complex.[15]

  • Fluorescence Polarization (FP): This assay can quantify the binding of a fluorescently labeled ligand to a protein.[12] It can be adapted to measure ternary complex formation by pre-saturating the PROTAC with one protein partner and then titrating in the second protein. An increase in polarization indicates complex formation.[12]

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This proximity-based assay measures the energy transfer between a donor and an acceptor fluorophore conjugated to the POI and E3 ligase, respectively.[16] A high TR-FRET signal indicates that the PROTAC has brought the two proteins into close proximity.[16]

  • Surface Plasmon Resonance (SPR): SPR can be used to directly measure the formation and stability of the ternary complex.[15] Typically, the E3 ligase or target protein is immobilized on a sensor chip. A solution containing the PROTAC and the second protein is then flowed over the chip. An increase in the response signal confirms the formation of the ternary complex.[15]

Target Ubiquitination Assay

This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.

  • Treat cells with the PROTAC, a vehicle control, and the PROTAC in combination with a proteasome inhibitor (e.g., MG132). The inhibitor allows for the accumulation of ubiquitinated proteins.

  • Lyse the cells under denaturing conditions.

  • Immunoprecipitate the target protein using a specific antibody.

  • Perform a Western blot on the immunoprecipitated samples, probing with an anti-ubiquitin antibody to detect polyubiquitinated forms of the target protein.[16]

Visualizing the PROTAC Assessment Workflow

The development and evaluation of a PROTAC is a multi-step process. The following diagram outlines a typical experimental workflow for assessing PROTAC activity, from initial design to in vivo validation.

PROTAC_Workflow cluster_design Phase 1: Design & Synthesis cluster_invitro Phase 2: In Vitro Biochemical & Cellular Assays cluster_invivo Phase 3: In Vivo Evaluation Design PROTAC Design (Vary Linker Flexibility/Length) Synthesis Chemical Synthesis Design->Synthesis Binding Binary Binding Assays (SPR, ITC, FP) Synthesis->Binding Ternary Ternary Complex Formation (TR-FRET, SPR) Binding->Ternary Degradation Western Blot (DC50, Dmax) Ternary->Degradation Ubiquitination Target Ubiquitination Assay Degradation->Ubiquitination Permeability Cell Permeability Assays Ubiquitination->Permeability PKPD Pharmacokinetics (PK) & Pharmacodynamics (PD) Permeability->PKPD Efficacy In Vivo Efficacy Models (e.g., Xenografts) PKPD->Efficacy Toxicity Toxicology Studies Efficacy->Toxicity

References

A Comparative Analysis of PROTAC Linker Compositions: A Guide to Optimizing Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical, yet often underappreciated, component of a PROTAC is the linker that connects the target protein-binding ligand to the E3 ligase-recruiting ligand. The composition, length, and rigidity of this linker profoundly influence the efficacy, selectivity, and pharmacokinetic properties of the PROTAC.[1][2] This guide provides an objective comparison of different PROTAC linker compositions, supported by experimental data, to aid researchers, scientists, and drug development professionals in the rational design of next-generation protein degraders.

The Pivotal Role of the Linker in PROTAC Function

The linker is not merely a passive spacer; it plays an active role in the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[3] An optimal linker facilitates favorable protein-protein interactions within this complex, a phenomenon known as positive cooperativity, which enhances the stability of the ternary complex and leads to efficient ubiquitination of the target protein and its subsequent degradation.[4] Conversely, a poorly designed linker can lead to steric hindrance, unfavorable conformations, or instability, ultimately compromising degradation efficiency.[5]

Case Study: Impact of Linker Composition on Bruton's Tyrosine Kinase (BTK) Degradation

Bruton's Tyrosine Kinase (BTK) is a well-validated target in B-cell malignancies. Numerous studies have explored the degradation of BTK using PROTACs, offering a rich dataset to compare the effects of different linker compositions. The following tables summarize quantitative data from studies on BTK-targeting PROTACs that recruit the Cereblon (CRBN) E3 ligase.

Table 1: Comparison of Flexible PEG Linkers of Varying Lengths for BTK Degradation

Polyethylene glycol (PEG) linkers are commonly used due to their hydrophilicity, which can improve the solubility of the PROTAC molecule.[5] The length of the PEG linker is a critical parameter that must be optimized.

PROTACLinker CompositionLinker Length (atoms)DC50 (nM) in Mino CellsDmax (%) in Mino CellsReference
RC-1 PEG6~252.2~97[6]
PROTAC 9 PEG (unspecified length)-~1-40>90[3][7]
PROTAC with ≥ 4 PEG units PEG4+>13Potent Degradation-[3]
PROTAC with < 4 PEG units PEG<4<13Impaired Degradation-[3]

Note: DC50 is the concentration of the PROTAC required to degrade 50% of the target protein. Dmax is the maximum percentage of target protein degradation achieved.

Table 2: Comparison of Covalent and Non-covalent BTK PROTACs with PEG Linkers

The nature of the warhead can also influence PROTAC efficacy in conjunction with the linker. This table compares reversible covalent, irreversible covalent, and non-covalent BTK-targeting PROTACs, all featuring a PEG6 linker.

PROTACWarhead TypeLinker CompositionDC50 (nM) in Mino CellsDmax (%) in Mino CellsReference
NC-1 Non-covalentPEG62.297[6]
IR-1 Irreversible Covalent (Acrylamide)PEG6<10~90[6]
IR-2 Irreversible Covalent (Acrylamide)PEG6<10~90[6]
RC-1 Reversible Covalent (Cyanoacrylamide)PEG6Less Potent than NC-1/IR-[6]
RC-2 Reversible Covalent (Cyanoacrylamide)PEG6Less Potent than NC-1/IR-[6]
RC-3 Reversible Covalent (Cyanoacrylamide)PEG6<10~90[6]

Case Study: Flexible vs. Rigid Linkers for Androgen Receptor (AR) Degradation

The rigidity of the linker can pre-organize the PROTAC into a conformation that is favorable for ternary complex formation.[5] However, this is not always beneficial and is highly dependent on the specific target and E3 ligase pair.

Table 3: Comparison of Flexible vs. Rigid Linkers for Androgen Receptor (AR) Degradation
PROTACLinker TypeLinker CompositionDegradation of AR in 22Rv1 cells (at 3 µM)Reference
PROTAC 54 FlexiblePEGExhibited degradation[3]
PROTACs 55-57 RigidDisubstituted phenylNo activity[3]

Visualizing PROTAC Mechanisms and Workflows

To better understand the processes involved in PROTAC-mediated degradation and its evaluation, the following diagrams illustrate key concepts and experimental workflows.

PROTAC_Mechanism cluster_0 Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3 E3 Ligase E3->Ternary_Complex Ternary_Complex->PROTAC Release & Recycle Ternary_Complex->E3 Release & Recycle PolyUb_POI Poly-ubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

PROTAC Mechanism of Action.

Western_Blot_Workflow A 1. Cell Culture & PROTAC Treatment B 2. Cell Lysis A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer to Membrane D->E F 6. Immunoblotting (Primary & Secondary Antibodies) E->F G 7. Detection (Chemiluminescence) F->G H 8. Data Analysis (Densitometry, Normalization) G->H

Western Blot Experimental Workflow.

Linker_Properties_Logic Linker Linker Composition Length Length Linker->Length Flexibility Flexibility/Rigidity Linker->Flexibility Solubility Solubility (Hydrophilicity) Linker->Solubility Ternary_Complex Ternary Complex Formation & Stability Length->Ternary_Complex Flexibility->Ternary_Complex Permeability Cell Permeability Solubility->Permeability Degradation Degradation Efficacy (DC50, Dmax) Permeability->Degradation Ternary_Complex->Degradation

Logical Relationship of Linker Properties.

Detailed Experimental Protocols

To ensure the reproducibility of results and to provide a practical guide for researchers, detailed methodologies for key experiments are provided below.

Western Blotting for Protein Degradation

This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.[8][9]

1. Cell Culture and Treatment:

  • Plate cells (e.g., Mino, 22Rv1) in 6-well plates at a density that allows for approximately 70-80% confluency on the day of treatment.[1]

  • Treat cells with varying concentrations of the PROTACs for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[1]

2. Cell Lysis:

  • Wash cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.[9]

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.[9]

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[8]

  • Collect the supernatant which contains the protein lysate.[8]

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.[8]

4. SDS-PAGE and Protein Transfer:

  • Normalize the protein concentration of all samples with lysis buffer.

  • Add Laemmli sample buffer to each lysate and boil at 95°C for 5-10 minutes.[8]

  • Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.[8]

  • Run the gel and then transfer the separated proteins to a PVDF or nitrocellulose membrane.[8][9]

5. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[8]

  • Incubate the membrane with the primary antibody against the target protein (e.g., anti-BTK, anti-AR) and a loading control (e.g., anti-GAPDH, anti-β-actin) overnight at 4°C.[9]

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]

  • Wash the membrane again three times with TBST.[9]

6. Detection and Analysis:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[1]

  • Quantify the band intensities using densitometry software (e.g., ImageJ).[8]

  • Normalize the target protein levels to the loading control.[1]

  • Calculate DC50 and Dmax values from the dose-response curves.[1]

NanoBRET™ Ternary Complex Assay in Live Cells

This assay allows for the real-time detection and characterization of ternary complex formation in a physiological cellular environment.[10][11][12]

1. Cell Transfection:

  • Co-transfect cells with expression vectors for a NanoLuc®-fusion of the target protein and a HaloTag®-fusion of the E3 ligase component (e.g., CRBN or VHL).[10]

2. Ligand Labeling:

  • Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate to allow for labeling of the HaloTag®-fusion protein.[10]

3. PROTAC Treatment:

  • Add a dilution series of the PROTAC of interest to the cells.[10]

4. Substrate Addition and Signal Detection:

  • Add the NanoBRET™ Nano-Glo® Substrate.[10]

  • Immediately measure the donor (460 nm) and acceptor (618 nm) emission signals using a luminometer equipped with appropriate filters.[10]

5. Data Analysis:

  • Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.[10]

  • A PROTAC-dependent increase in the NanoBRET™ ratio indicates the formation of the ternary complex.[10]

Isothermal Titration Calorimetry (ITC) for Binding Affinity

ITC is a quantitative technique used to determine the thermodynamic parameters of binding interactions, such as the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n).[13][14][15]

1. Sample Preparation:

  • Prepare the protein (e.g., target protein or E3 ligase) and the PROTAC in identical, extensively dialyzed buffer to minimize heats of dilution.[5][13]

  • Degas both the protein and PROTAC solutions before the experiment.[13]

  • Accurately determine the concentrations of both the protein and the PROTAC. A typical starting concentration for the protein in the cell is 5-50 µM, and the PROTAC in the syringe should be 10-20 times more concentrated.[5]

2. ITC Experiment Setup:

  • Load the protein solution into the sample cell of the calorimeter.

  • Load the PROTAC solution into the injection syringe.

  • Set the experimental parameters, including the temperature, stirring speed, and injection volume.

3. Titration:

  • Perform a series of injections of the PROTAC into the protein solution.

  • The instrument measures the heat released or absorbed after each injection.

4. Data Analysis:

  • Integrate the raw data peaks to obtain the heat change for each injection.

  • Plot the heat change against the molar ratio of PROTAC to protein.

  • Fit the resulting binding isotherm to a suitable binding model to determine the Kd, ΔH, and n.[14]

Conclusion

The choice of linker is a critical determinant of PROTAC success. While flexible linkers like alkyl and PEG chains offer synthetic ease and have been widely used, there is a growing interest in more rigid linkers to improve potency and selectivity.[1] The optimal linker composition and length are highly dependent on the specific target protein and E3 ligase pair, necessitating empirical testing of a variety of linker types. The case studies and detailed experimental protocols presented in this guide provide a framework for the rational design and evaluation of PROTACs, ultimately accelerating the development of this promising new class of therapeutics.

References

Safety Operating Guide

Essential Safety and Operational Guidance for Handling Boc-NH-PEG23-CH2CH2N3

Author: BenchChem Technical Support Team. Date: December 2025

I. Core Safety and Hazard Information

Boc-NH-PEG23-CH2CH2N3 is a molecule that combines a polyethylene (B3416737) glycol (PEG) linker with an azide (B81097) group. This unique structure requires careful handling due to the potential hazards associated with organic azides, which can be energetic and potentially explosive under certain conditions.[1][2] While PEG compounds are generally considered to have low toxicity, the azide functional group necessitates stringent safety protocols.[3][4][5]

Key Hazards:

  • Explosive Potential: Organic azides can be sensitive to heat, shock, friction, and light, and may decompose explosively.[1][2]

  • Toxicity: While toxicological data for this specific compound is unavailable, organic azides should be handled as potentially toxic if inhaled, ingested, or absorbed through the skin.[2][6]

  • Reactivity: Azides can react with heavy metals (such as copper, lead, silver, mercury, and their salts) to form highly explosive heavy metal azides.[1] They can also react with acids to form the highly toxic and explosive hydrazoic acid.[2]

II. Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to prevent dermal, ocular, and respiratory exposure.[6][7]

Protection Type Required PPE Specifications & Rationale
Hand Protection Double gloving with chemical-resistant gloves.An inner nitrile glove with an outer layer of butyl rubber or SilverShield® is recommended. Inspect gloves before each use and dispose of them immediately after contamination.[7]
Eye & Face Protection Chemical splash goggles and a full-face shield.Goggles must be worn at all times. A face shield provides additional protection against splashes and potential explosions.[2][7][8]
Body Protection Flame-resistant lab coat.A chemical-resistant apron should be worn over the lab coat for procedures with a higher risk of splashing.[7]
Respiratory Protection Work must be conducted in a certified chemical fume hood.If there is a potential for aerosol generation outside of a fume hood, a NIOSH-approved respirator is required.[6][7]
Footwear Fully enclosed, chemical-resistant shoes.Steel-toed boots are recommended for enhanced protection.[7]

III. Operational Plan: Step-by-Step Handling Protocol

All work with this compound must be performed in a designated area within a certified chemical fume hood with a blast shield in place.[1][2]

Experimental Workflow:

G Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal prep_area Designate & Prepare Work Area don_ppe Don Appropriate PPE gather_materials Gather & Inspect All Materials weigh Weighing: Use non-metallic spatula gather_materials->weigh dissolve Dissolution: Slowly add solvent weigh->dissolve react Reaction: Monitor temperature & gas evolution dissolve->react quench Quench Excess Azide (e.g., with triphenylphosphine) react->quench segregate Segregate Azide Waste quench->segregate decontaminate Decontaminate Glassware & Work Surfaces segregate->decontaminate dispose Dispose of Waste via EHS decontaminate->dispose

Caption: Workflow for handling this compound.

Detailed Steps:

  • Preparation:

    • Designate a specific area for handling the compound, preferably within a fume hood.

    • Ensure all necessary PPE is available and personnel are trained in its proper use.[6]

    • Use non-metallic (e.g., ceramic or plastic) spatulas and equipment to avoid the formation of explosive metal azides.[1]

    • A blast shield should be placed between the user and the experimental setup.[2]

  • Weighing and Transfer:

    • Handle the solid compound within a containment system like a ventilated balance enclosure or glove box if available.

    • Use the smallest amount of the azide compound feasible for the experiment.[1]

  • Dissolution and Reaction:

    • When dissolving, add the solvent slowly to the solid to prevent aerosolization.[6]

    • Avoid using halogenated solvents, which can form explosive organic azides.[7]

    • During the reaction, maintain constant monitoring and control of the temperature.

  • Storage:

    • Store this compound in a cool, dry, and well-ventilated area, away from heat, light, shock, and incompatible materials such as acids and heavy metals.[1] A recommended storage temperature is -20°C for long-term stability.[9]

IV. Disposal Plan

Proper disposal of azide-containing waste is critical to prevent accidents.

Waste Management Protocol:

Step Procedure Rationale
1. Quenching Before disposal, any residual azide in the reaction mixture should be destroyed. A common method is the slow addition of a reducing agent like triphenylphosphine, followed by the addition of water to hydrolyze the resulting phosphazide.[2]To neutralize the energetic azide group and render the waste non-explosive.
2. Segregation All waste containing this compound, including contaminated PPE, glassware, and quenching solutions, must be collected in a dedicated and clearly labeled hazardous waste container.[2][7]To prevent accidental mixing with incompatible waste streams, such as acids, which could generate toxic and explosive hydrazoic acid.
3. Labeling The waste container must be clearly labeled as "Azide Waste (Deactivated)" and list all chemical contents.[2]To ensure proper identification and handling by waste management personnel.
4. Storage Store the sealed waste container in a designated satellite accumulation area, away from acids and metals, until it is collected for disposal.[2]To minimize the risk of accidental reactions.
5. Disposal Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department.[2] Never pour azide-containing waste down the drain, as it can form explosive metal azides in the plumbing.[7]To ensure compliance with regulatory requirements and safe disposal.

By adhering to these safety protocols and operational plans, researchers can minimize the risks associated with handling this compound and maintain a safe laboratory environment.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.